2-Iodo-3-methylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUFKGRYMMOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334062 | |
| Record name | 2-Iodo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-27-7 | |
| Record name | 2-Iodo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Iodo-3-methylbutane
This guide provides a comprehensive technical overview of this compound, a significant secondary alkyl iodide in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific principles.
Compound Identification and Molecular Structure
This compound is a branched-chain halogenated alkane. The presence of an iodine atom on the second carbon of the butane chain, adjacent to a bulky isopropyl group, dictates its characteristic reactivity. This structure makes it a valuable intermediate, primarily for introducing the sec-isoamyl group in synthetic pathways.
Table 1: Identifiers and Nomenclature for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Butane, 2-iodo-3-methyl-; sec-isoamyl iodide; siamyl iodide[1][2] |
| CAS Number | 18295-27-7[1][2][3][4] |
| Molecular Formula | C₅H₁₁I[1][2][3][4] |
| Molecular Weight | 198.05 g/mol [1][5][6] |
| Canonical SMILES | CC(C)C(C)I[1] |
| InChI | InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3[1][4] |
| InChIKey | PYXUFKGRYMMOIK-UHFFFAOYSA-N[1][3][4] |
Physicochemical and Spectroscopic Properties
The physical properties of this compound are largely influenced by its molecular weight and the polarizability of the carbon-iodine bond.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | ~138-154°C (estimates vary) | [2][8] |
| Melting Point | -85.6°C (estimate) | [2] |
| Density | ~1.5 g/cm³ (estimate) | [2][3] |
| Refractive Index | 1.4900 | [2] |
| Solubility | Insoluble in water; miscible with organic solvents like ether and benzene.[3] | [3] |
| LogP (XLogP3-AA) | 3.1 | [1] |
Comparative Insights
The relatively high boiling point of this compound compared to its bromo and chloro analogs is a direct consequence of its greater molecular weight and stronger London dispersion forces.[3] The C-I bond is the weakest among the halogens (C-I bond strength: ~238 kJ/mol), which is a critical factor in its high reactivity.[3]
Spectroscopic Characterization
Definitive identification of this compound relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): GC-MS data is available for this compound. The mass spectrum would show a molecular ion peak (M+) at m/z 198 and characteristic fragmentation patterns, including the loss of iodine (m/z 127) and subsequent alkyl fragments.[1][9]
-
Infrared Spectroscopy (IR): IR spectra are available and would be characterized by strong C-H stretching and bending vibrations for the alkane backbone.[1] The C-I stretching frequency is typically weak and falls in the far-IR region (around 500-600 cm⁻¹), often making it difficult to observe.
-
Nuclear Magnetic Resonance (NMR): While specific spectral data is not provided in the search results, the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR would show complex splitting patterns due to the diastereotopic protons of the isopropyl and methyl groups. The ¹³C NMR would display distinct signals for the five unique carbon atoms.
Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dominated by the nature of the carbon-iodine bond. Iodine's high polarizability and its status as an excellent leaving group render the compound highly susceptible to nucleophilic substitution and elimination reactions.[3]
Nucleophilic Substitution (Sₙ1 and Sₙ2)
As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reactions. The choice of pathway is highly dependent on the nucleophile, solvent, and temperature.
-
Sₙ2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. This reaction proceeds with an inversion of stereochemistry at the chiral center. However, the steric hindrance from the adjacent isopropyl group can slow the Sₙ2 reaction rate compared to less hindered secondary halides.[3] For example, treatment of (R)-2-iodo-3-methylbutane with sodium hydroxide can yield (S)-3-methyl-2-butanol.[10]
Caption: Sₙ2 reaction of this compound with hydroxide.
-
Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the Sₙ1 mechanism becomes competitive. This pathway involves the formation of a secondary carbocation intermediate, which is susceptible to rearrangement to a more stable tertiary carbocation. This can lead to a mixture of products. Compared to tertiary alkyl halides like 2-iodo-2-methylbutane, which readily form stable carbocations, this compound reacts more slowly via the Sₙ1 pathway.[11]
Elimination (E1 and E2)
The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) or high temperatures favors elimination reactions.
-
E2 Mechanism: This concerted pathway is promoted by strong bases. Dehydrohalogenation of this compound can yield two possible alkene products: 3-methylbut-1-ene (Hofmann product) and 2-methylbut-2-ene (Zaitsev product). According to Zaitsev's rule, the more substituted alkene, 2-methylbut-2-ene, is typically the major product.
Caption: E2 elimination pathways for this compound.
Synthesis Protocol
A reliable method for preparing this compound is through the reaction of the corresponding alcohol with iodine and red phosphorus. This is a classic method for converting alcohols to alkyl iodides.
Protocol: Synthesis from 3-Methylbutan-2-ol[3]
This protocol describes the conversion of 3-methylbutan-2-ol to this compound via an Sₙ2 mechanism. The in-situ generation of phosphorus triiodide (PI₃) is the key step.
Materials:
-
3-methylbutan-2-ol (1.0 eq)
-
Red phosphorus (P)
-
Iodine (I₂) (1.0 eq)
-
Anhydrous diethyl ether
Procedure:
-
Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add 3-methylbutan-2-ol and red phosphorus in anhydrous diethyl ether.
-
Iodine Addition: Slowly add iodine crystals to the stirring mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux for approximately 6 hours. The progress can be monitored by the disappearance of the violet iodine color.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Decant the ether solution to separate it from the excess phosphorus.
-
Wash the ether solution sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality: The red phosphorus reacts with iodine to form PI₃, which then protonates the alcohol's hydroxyl group, turning it into a good leaving group (H₂O). The iodide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule in an Sₙ2 fashion.[3] Red phosphorus also serves to scavenge the hydroiodic acid (HI) by-product, driving the equilibrium towards the product.[3]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification: [1]
-
Flammable Liquid (Category 3)
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.
-
Skin Irritation (Category 2) - Causes skin irritation.
-
Eye Irritation (Category 2) - Causes serious eye irritation.
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[7][12][13]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7][12] The compound can be light-sensitive, so storage in an amber bottle is recommended.[7]
-
Spill Management: In case of a spill, absorb with an inert material and place it into a suitable container for disposal. Prevent entry into waterways.[12]
Conclusion
This compound is a highly reactive secondary alkyl halide whose utility in organic synthesis is derived from the lability of its carbon-iodine bond. Its participation in both nucleophilic substitution and elimination reactions makes it a versatile building block for introducing the sec-isoamyl moiety. A thorough understanding of its reactivity, particularly the competition between Sₙ1/Sₙ2 and E1/E2 pathways, is crucial for its effective application in complex synthetic strategies. Adherence to strict safety protocols is mandatory when handling this flammable and toxic compound.
References
- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 3. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 4. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 5. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound [stenutz.eu]
- 9. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 10. Solved (R)-2-iodo-3-methylbutane is treated with sodium | Chegg.com [chegg.com]
- 11. sarthaks.com [sarthaks.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 2-Iodo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-3-methylbutane, a significant halogenated hydrocarbon in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points to offer insights into the practical application and theoretical underpinnings of this compound's behavior, ensuring a thorough understanding for researchers and drug development professionals.
Molecular Identity and Structure
This compound, a secondary iodoalkane, is characterized by a branched pentyl structure with an iodine atom at the second carbon position. This seemingly simple molecule's utility is deeply rooted in its specific structural arrangement.
Systematic Identification:
-
IUPAC Name: this compound[1]
-
InChI: 1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3[1]
-
InChIKey: PYXUFKGRYMMOIK-UHFFFAOYSA-N[1]
-
SMILES: CC(C)C(C)I[1]
The branched nature of the alkyl chain and the position of the iodine atom significantly influence the compound's reactivity, particularly in nucleophilic substitution and elimination reactions, a critical consideration in synthetic strategy design.[2]
Physicochemical Properties: A Comparative Analysis
The physical properties of this compound are crucial for its handling, purification, and use in reactions. While experimentally determined values are not always readily available in compiled databases, a combination of estimated and calculated data provides a solid foundation for its practical application.
| Property | Value | Source and Remarks |
| Boiling Point | ~138 °C | [3] |
| ~146 °C (estimated) | [2] | |
| 154.22 °C (estimate) | [4] | |
| Density | 1.4900 g/cm³ (estimate) | [4] |
| 1.52 g/cm³ (estimated) | Based on structurally similar compounds.[2] | |
| Refractive Index | 1.4900 (estimate) | [4] |
| Melting Point | -85.6 °C (estimate) | [4] |
| Solubility | Insoluble in water; miscible with organic solvents like benzene and ether. | [2] |
Expert Insights: The variation in reported boiling points highlights the reliance on estimation methods for this specific compound. The boiling point of iodoalkanes is generally higher than their bromo and chloro analogs due to increased molecular weight and polarizability.[2] The branching in this compound will typically lower its boiling point compared to its linear isomer, 1-iodopentane, due to reduced surface area and weaker van der Waals forces.
Spectroscopic and Chromatographic Characterization
Accurate identification and purity assessment are paramount in research and development. Spectroscopic and chromatographic data provide a definitive fingerprint for this compound.
Mass Spectrometry
The mass spectrum of this compound is characterized by the molecular ion peak and specific fragmentation patterns. Data from the National Institute of Standards and Technology (NIST) provides a reliable reference.[5]
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound is available and serves as a valuable tool for identifying functional groups and confirming the compound's structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed analysis of the ¹H and ¹³C NMR spectra for this compound is not readily found in compiled databases, the expected spectra can be predicted based on its structure and comparison with its isomers. The asymmetry of the molecule would lead to a complex splitting pattern in the ¹H NMR spectrum, and five distinct signals in the ¹³C NMR spectrum, providing a clear distinction from its more symmetrical isomers.
Gas Chromatography (GC)
The retention behavior of this compound in gas chromatography is well-documented by NIST, with established Kovats retention indices on both polar and non-polar columns.[6] This data is invaluable for monitoring reaction progress and assessing product purity.
Reactivity and Mechanistic Considerations
From a synthetic chemistry perspective, the C-I bond is the focal point of this compound's reactivity. The iodine atom is an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.[2] The secondary nature of the carbon bearing the iodine atom allows for both Sₙ1 and Sₙ2 reaction pathways, with the preferred mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. The steric hindrance from the adjacent isopropyl group can influence the rate of Sₙ2 reactions compared to less hindered iodoalkanes.[2]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the iodination of 3-methyl-2-butanol. The following protocol is a synthesis of established methods, designed for reproducibility and self-validation.
Synthesis of this compound from 3-Methyl-2-butanol
This procedure details the direct iodination of the corresponding alcohol using iodine and red phosphorus, a classic and effective method.
Diagram of the Synthetic Workflow:
References
- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 3. This compound [stenutz.eu]
- 4. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 5. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 6. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
A Comprehensive Technical Guide to 2-Iodo-3-methylbutane: Nomenclature, Structure, and Reactivity
For the discerning researcher in organic synthesis and drug development, a profound understanding of alkyl halide reactivity and structure is paramount. This guide provides an in-depth analysis of 2-iodo-3-methylbutane, a branched alkyl iodide that serves as a valuable intermediate and a model substrate for studying reaction mechanisms. We will dissect its systematic nomenclature, explore its three-dimensional structure, and detail its chemical behavior, supported by field-proven insights and authoritative references.
Part 1: Systematic Identification and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unique structure.
IUPAC Nomenclature Deconstructed
The IUPAC name for the compound with the chemical formula C₅H₁₁I is This compound .[1][2][3] This name is derived following a set of established rules:
-
Identify the Parent Chain: The longest continuous chain of carbon atoms is identified. In this case, it is a four-carbon chain, which corresponds to the parent alkane, butane .
-
Numbering the Parent Chain: The chain is numbered to give the substituents (any atom or group of atoms that replaces a hydrogen atom on the parent chain) the lowest possible locants. Numbering from right to left gives the iodine atom the locant '2' and the methyl group the locant '3'. Numbering from left to right would assign '2' to the methyl group and '3' to the iodine. According to IUPAC rules, if there is a tie in the locants, the substituents are cited in alphabetical order (iodo before methyl), and the first-cited substituent is given the lower number. Therefore, the correct numbering gives the iodine the '2' position.
-
Naming and Locating Substituents: The substituents are an iodine atom (named as "iodo") at position 2 and a methyl group (-CH₃) at position 3.
-
Assembling the Name: The substituents are listed in alphabetical order, preceded by their locants. Thus, the systematic name is This compound .
This systematic nomenclature allows for the precise and universal identification of the molecule's connectivity, distinguishing it from its constitutional isomers.[1]
Molecular Structure and Stereoisomerism
The molecular formula of this compound is C₅H₁₁I, and its molecular weight is approximately 198.05 g/mol .[2][3][4] The structure features a butane backbone with an iodine atom attached to the second carbon and a methyl group to the third.
A critical feature of this compound is the presence of a chiral center at the second carbon atom (C2), the carbon bonded to the iodine atom. This carbon is attached to four different groups: a hydrogen atom, an iodine atom, a methyl group, and an isopropyl group. Consequently, this compound can exist as a pair of enantiomers: (R)-2-iodo-3-methylbutane and (S)-2-iodo-3-methylbutane.[5] The specific stereochemistry can significantly influence its biological activity and reaction pathways.
Caption: A 2D representation of this compound, with the chiral center at C2 marked with an asterisk.
Part 2: Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁I | [2][3] |
| Molecular Weight | 198.05 g/mol | [2][4] |
| CAS Number | 18295-27-7 | [1][2][3] |
| Boiling Point | 138 °C | [4] |
| Density (estimated) | 1.52 g/cm³ | [1] |
| Solubility | Insoluble in water; miscible with organic solvents like benzene and ether. | [1] |
Spectroscopic data are essential for the structural elucidation and confirmation of this compound. Mass spectrometry data for this compound is available in the NIST Mass Spectrometry Data Center.[2][6] Infrared (IR) spectra have also been documented.[2]
Part 3: Synthesis and Reactivity
As a secondary alkyl iodide, this compound is a versatile substrate for a variety of organic transformations, primarily nucleophilic substitution and elimination reactions.
Synthetic Protocol
A common laboratory synthesis of this compound involves a two-step process starting from 3-methylbutan-2-ol, which helps to suppress hydride shifts that can occur under certain conditions.[1]
Step 1: Bromination of 3-methylbutan-2-ol
The initial step is the conversion of the alcohol to the corresponding bromide.
Step 2: Finkelstein Reaction
The resulting 2-bromo-3-methylbutane undergoes a Finkelstein reaction, where the bromide is displaced by iodide. This is typically achieved by treating the alkyl bromide with sodium iodide in a polar aprotic solvent like acetone.[1] The less soluble sodium bromide precipitates out of the solution, driving the equilibrium towards the formation of this compound.
Experimental Workflow: Synthesis of this compound
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
2-Iodo-3-methylbutane CAS number 18295-27-7
An In-depth Technical Guide to 2-Iodo-3-methylbutane (CAS 18295-27-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 18295-27-7), a key secondary alkyl iodide in organic synthesis. The document delves into its fundamental physicochemical properties, established synthesis protocols, and core reactivity, including mechanistic explorations of nucleophilic substitution, elimination, and organometallic reactions. Emphasis is placed on its role as a versatile alkylating agent and synthetic intermediate, particularly within the context of pharmaceutical research and drug development.[1] Safety protocols, handling, and spectroscopic signatures are also detailed to provide a holistic resource for laboratory professionals.
Introduction: The Strategic Value of a Secondary Iodoalkane
This compound, also known as sec-isoamyl iodide, is an organoiodine compound with the chemical formula C₅H₁₁I.[1][2] Its unique identifier in the Chemical Abstracts Service is CAS number 18295-27-7.[1][3] The structure features an iodine atom on the second carbon of a branched butane chain, making it a sterically hindered secondary alkyl halide.[4]
The significance of this molecule in synthetic chemistry stems from the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius and the relatively low strength of the C-I bond compared to other carbon-halogen bonds.[1] This inherent reactivity makes this compound a potent alkylating agent and a valuable intermediate for introducing the 3-methylbutan-2-yl moiety into more complex molecular architectures, a common strategy in the synthesis of novel therapeutic agents and other fine chemicals.[1] This guide will explore the synthesis, reactivity, and application of this compound from a mechanistic and practical standpoint.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification.
| Property | Value | Source |
| CAS Number | 18295-27-7 | [3] |
| Molecular Formula | C₅H₁₁I | [1][2][5] |
| Molecular Weight | 198.05 g/mol | [2][5][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | Butane, 2-iodo-3-methyl-; sec-isoamyl iodide | [3][7] |
| Appearance | Colorless liquid (typical for alkyl iodides) | Assumed |
| Density | ~1.49 - 1.52 g/cm³ (estimated) | [1][7] |
| Boiling Point | ~154.22°C (estimated) | [7] |
| Melting Point | ~ -85.6°C (estimate) | [7] |
| Solubility | Insoluble in water; miscible with organic solvents like ether and benzene.[1] | [1] |
| Refractive Index | ~1.4900 | [7] |
| InChI Key | PYXUFKGRYMMOIK-UHFFFAOYSA-N | [1][2][3][6] |
| SMILES | CC(C)C(C)I | [3][6] |
Synthesis and Manufacturing Protocols
The preparation of this compound can be achieved through several reliable methods. The choice of method often depends on the available starting materials, desired scale, and stereochemical considerations. Two common and effective laboratory-scale syntheses are detailed below.
Method A: Iodination of 3-Methylbutan-2-ol
This direct approach converts a readily available secondary alcohol into the corresponding iodide via an Sₙ2 mechanism. The use of red phosphorus and iodine in situ generates phosphorus triiodide (PI₃), the active iodinating agent.
Experimental Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Charging Reagents: To the flask, add 3-methylbutan-2-ol (1.0 eq), red phosphorus (0.2 eq), and anhydrous diethyl ether.
-
Reaction: Cool the stirring mixture in an ice bath. Slowly and portion-wise, add iodine (1.0 eq). Caution: The reaction can be exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 6 hours to drive the reaction to completion.[1]
-
Workup: Cool the reaction mixture to room temperature. Decant the ether solution from the excess phosphorus. Wash the ether solution sequentially with water, a 10% sodium thiosulfate solution (to quench any remaining iodine), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Causality and Optimization:
-
Red Phosphorus: Acts as an acid scavenger by reacting with the HI byproduct, shifting the equilibrium towards the product.[1]
-
Anhydrous Conditions: Prevents the hydrolysis of the PI₃ intermediate and minimizes the formation of ether byproducts.
-
Sₙ2 Mechanism: This reaction proceeds with an inversion of stereochemistry if a chiral alcohol is used as the starting material.[1]
Method B: Finkelstein Reaction from 2-Bromo-3-methylbutane
This classic halide exchange reaction is an efficient method for preparing iodoalkanes from their corresponding bromo or chloro analogs.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-3-methylbutane (1.0 eq) and sodium iodide (1.5 eq).
-
Solvent: Add a sufficient volume of acetone to dissolve the reagents.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone. A typical reaction time is 12-24 hours.[1]
-
Workup: After cooling, filter the reaction mixture to remove the precipitated sodium bromide.
-
Purification: Remove the acetone from the filtrate via rotary evaporation. The remaining crude product can be purified by vacuum distillation.[1]
Causality and Optimization:
-
Le Châtelier's Principle: The precipitation of NaBr in acetone drives the equilibrium of this reversible reaction towards the formation of the desired this compound.
-
Solvent Choice: Acetone is a polar aprotic solvent that effectively dissolves the sodium iodide starting material but not the sodium bromide byproduct, enhancing the nucleophilicity of the iodide ion.[1]
Caption: Common laboratory synthesis routes for this compound.
Chemical Reactivity and Mechanistic Pathways
As a secondary alkyl halide, this compound exhibits a rich reactivity profile, primarily participating in nucleophilic substitution and elimination reactions. The specific pathway is highly dependent on the nature of the nucleophile/base, solvent, and temperature.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
The molecule can react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.
-
Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles (e.g., OH⁻, CN⁻) in polar aprotic solvents. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.[4][8] Steric hindrance from the adjacent isopropyl group can slow the rate of Sₙ2 reactions compared to less hindered secondary halides.[9]
-
Sₙ1 Pathway: Favored by weak nucleophiles in protic solvents (e.g., ethanol, water). The mechanism involves a two-step process. First, the C-I bond breaks heterolytically to form a secondary carbocation intermediate.[1] This carbocation is planar and can be attacked by the nucleophile from either face, leading to a racemic mixture of products. A critical consideration in the Sₙ1 reaction of this substrate is the potential for carbocation rearrangement. A 1,2-hydride shift can occur, transforming the initial secondary carbocation into a more stable tertiary carbocation before the nucleophile attacks.[1]
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Elimination Reactions (E1 and E2)
Elimination reactions often compete with substitution. The use of strong, bulky bases or high temperatures favors elimination.
-
E2 Pathway: This is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from a β-carbon while the C-I bond breaks simultaneously.[10] The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.[10]
-
E1 Pathway: This two-step mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore favored by weak bases and protic solvents.[10][11] After the carbocation forms, a weak base (often the solvent) removes a β-proton to form the alkene.
Regioselectivity (Zaitsev's Rule): In both E1 and E2 reactions with non-bulky bases, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[9][10][12] For this compound, this would be 3-methyl-2-butene. With a bulky base like t-butoxide, the less substituted Hofmann product (3-methyl-1-butene) may be favored due to steric hindrance.[13]
Caption: E1 and E2 elimination pathways leading to isomeric alkene products.
Formation of Grignard Reagents
This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (3-methylbutan-2-yl)magnesium iodide.
Reaction: CH₃CH(I)CH(CH₃)₂ + Mg --(anhydrous ether)--> CH₃CH(MgI)CH(CH₃)₂
This transformation converts the electrophilic carbon of the C-I bond into a highly nucleophilic carbanion-like species.[14][15] This Grignard reagent is an extremely powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and epoxides.[16][17][18]
Applications in Research and Drug Development
The utility of this compound is centered on its function as a reactive intermediate.
-
Alkylating Agent: In medicinal chemistry, alkylating agents are compounds that introduce alkyl groups onto nucleophilic sites in molecules, including biological targets like DNA.[19][20][21] While this compound itself is not a therapeutic, its reactive nature makes it a model compound and a building block for creating more complex molecules with potential biological activity.[1]
-
Synthetic Intermediate: Its primary role is as an intermediate in multi-step syntheses.[1][] Through Grignard formation or nucleophilic substitution reactions, the branched C₅ fragment can be incorporated into a lead compound to enhance properties like lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fragment-Based Drug Discovery (FBDD): Small, reactive fragments like iodoalkanes are valuable in FBDD.[23] The iodine can serve as a handle for covalent bond formation with target proteins or as a site for further chemical elaboration through cross-coupling reactions, allowing for the rapid exploration of chemical space around an initial fragment hit.[23]
Spectroscopic Analysis
unambiguous identification of this compound relies on a combination of spectroscopic techniques. While actual spectra are instrument-dependent, the expected features can be predicted.
-
¹H NMR: The proton NMR spectrum would be complex but highly informative. One would expect distinct signals for the four non-equivalent proton environments. The signal for the proton on the carbon bearing the iodine (C2-H) would be downfield and split by the protons on C1 and C3. The isopropyl methyl groups would likely appear as a doublet, and the other methyl group as another doublet.
-
¹³C NMR: The spectrum should show four distinct signals for the non-equivalent carbon atoms. The carbon attached to the iodine (C2) would be the most upfield of the non-methyl carbons due to the heavy atom effect of iodine.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2870-2960 cm⁻¹ and C-H bending vibrations around 1370-1460 cm⁻¹.[24] The C-I stretching vibration would appear in the fingerprint region at a low wavenumber, typically below 600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak at m/z 198. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) would be expected.[24] Common fragmentation patterns would include the loss of iodine (M-127) to give a C₅H₁₁⁺ fragment at m/z 71.
Safety, Handling, and Storage
This compound must be handled with appropriate care, following standard laboratory safety protocols for flammable and hazardous chemicals.
-
Hazards:
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][27]
-
Ground and bond containers when transferring to prevent static discharge.[25][26] Use non-sparking tools.[25][26]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[25]
-
Conclusion
This compound is a synthetically valuable secondary alkyl halide, distinguished by the high reactivity of its carbon-iodine bond. Its utility as an alkylating agent and as a precursor for potent carbon nucleophiles via Grignard reagent formation makes it a versatile intermediate in organic synthesis. A nuanced understanding of its competing substitution and elimination pathways, governed by specific reaction conditions, is crucial for harnessing its synthetic potential effectively. For researchers in drug discovery and development, this compound serves as a key building block for constructing complex molecular targets and modifying lead compounds. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous material.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 3. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound + NaOH | Filo [askfilo.com]
- 5. Page loading... [guidechem.com]
- 6. Butane, 2-iodo-3-methyl- (CAS 18295-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 8. brainly.com [brainly.com]
- 9. byjus.com [byjus.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Predict the product of the following reaction: I | CH3-CH-C.. [askfilo.com]
- 12. brainly.com [brainly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. leah4sci.com [leah4sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 21. precisionfda.org [precisionfda.org]
- 23. benchchem.com [benchchem.com]
- 24. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
- 27. nwsci.com [nwsci.com]
A Technical Guide to the Synthesis of 2-Iodo-3-methylbutane from 3-methylbutan-2-ol: Mechanism, Protocol, and In-Depth Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-iodo-3-methylbutane, a valuable alkylating agent and intermediate in organic synthesis, from the precursor 3-methylbutan-2-ol.[1] We will move beyond a simple recitation of steps to explore the causal factors influencing reaction outcomes, potential side reactions, and the self-validating protocols required for reproducible, high-purity synthesis.
Foundational Principles: The Conversion of a Secondary Alcohol
The transformation of an alcohol into an alkyl halide is a cornerstone of functional group interconversion in organic chemistry.[2] The direct displacement of a hydroxyl group (-OH) is unfavorable due to its nature as a poor leaving group (hydroxide, OH⁻, is a strong base). Therefore, the reaction necessitates an acidic medium to protonate the hydroxyl group, converting it into an oxonium ion. This creates an excellent leaving group: a neutral water molecule (H₂O).[3][4]
For this specific synthesis, the choice of hydrogen iodide (HI) is critical. The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to the increasing nucleophilicity of the halide anions (I⁻ > Br⁻ > Cl⁻).[3] Consequently, HI is the most effective reagent for this transformation.
The Reaction Mechanism: An S(_N)1 Pathway and the Specter of Rearrangement
The reaction of a secondary alcohol like 3-methylbutan-2-ol with a strong acid like HI predominantly proceeds through a substitution nucleophilic unimolecular (S(_N)1) mechanism.[3][5] This is a stepwise process involving the formation of a carbocation intermediate.[6][7]
Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of 3-methylbutan-2-ol by hydriodic acid, forming a protonated alcohol (an oxonium ion).
Step 2: Formation of the Carbocation The C-O bond in the oxonium ion cleaves, and the neutral water molecule departs. This is the rate-determining step of the S(_N)1 reaction and results in the formation of a secondary carbocation at carbon-2.[6][8]
Step 3: Nucleophilic Attack The highly nucleophilic iodide ion (I⁻) attacks the electron-deficient carbocation, forming the C-I bond and yielding the desired product, this compound.[7]
A Critical Consideration: Carbocation Rearrangement The formation of a carbocation intermediate introduces the significant possibility of rearrangement. The initially formed secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by the iodide ion on this rearranged carbocation leads to the formation of a significant byproduct, 2-iodo-2-methylbutane .[9] Understanding and anticipating this rearrangement is crucial for predicting the product mixture and designing an effective purification strategy.
Experimental Protocol: A Validated Workflow
This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Parameter | Value |
| Reactant | 3-methylbutan-2-ol |
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol |
| Reagent | Hydriodic Acid (HI) |
| Concentration | 47-57% aqueous solution |
| Product | This compound |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol [10] |
| Boiling Point | ~147-148 °C (at 760 mmHg) |
| Byproduct | 2-Iodo-2-methylbutane |
| Molecular Formula | C₅H₁₁I |
| Molecular Weight | 198.05 g/mol [11] |
| Boiling Point | ~143-144 °C (at 760 mmHg) |
| Washing Agents | 5% Sodium Bicarbonate (NaHCO₃) soln., 10% Sodium Thiosulfate (Na₂S₂O₃) soln., Saturated Sodium Chloride (Brine) soln. |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
Safety and Handling
-
Hydriodic Acid: HI is extremely corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[12][13] It is also light-sensitive and may decompose to form iodine, giving it a brown color.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[13][15]
-
Ventilation: This procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14][16]
-
Handling: When handling concentrated acids, always add the acid to other reagents slowly. Never add water to a concentrated acid.[12]
Step-by-Step Synthesis
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
Charging Reactants: Charge the flask with 3-methylbutan-2-ol. Begin stirring and cool the flask in an ice-water bath.
-
Addition of HI: Slowly add a stoichiometric excess of concentrated hydriodic acid (e.g., 1.5 equivalents) to the cooled alcohol via an addition funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours. The reaction mixture will likely turn dark due to the formation of iodine.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two layers are not distinct, add a small amount of deionized water.
-
Separation: Separate the lower, denser organic layer containing the alkyl iodide from the upper aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
A 5% sodium bicarbonate solution to neutralize any remaining acid.
-
A 10% sodium thiosulfate solution to remove dissolved iodine (the dark color should fade).
-
Saturated sodium chloride (brine) solution to aid in removing water.
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
Purification and Characterization
-
Purification: The primary method for purification is fractional distillation. Due to the close boiling points of the desired product (this compound) and the rearrangement byproduct (2-iodo-2-methylbutane), an efficient fractional distillation column is recommended. Collect the fraction boiling at the literature value for the desired product. Reported yields can be modest, in the range of 25-35%, necessitating careful purification.[1]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify the presence of the rearranged isomer.
-
Infrared (IR) Spectroscopy: To confirm the absence of the broad O-H stretch from the starting alcohol.
-
Conclusion
The synthesis of this compound from 3-methylbutan-2-ol is a practical application of the S(_N)1 reaction. For the research scientist, success hinges not just on executing the procedural steps, but on a deep understanding of the underlying mechanism. The inherent potential for carbocation rearrangement to form 2-iodo-2-methylbutane is the most significant challenge, directly impacting yield and purity. Therefore, a carefully executed reaction followed by meticulous fractional distillation and rigorous analytical characterization is paramount to obtaining the desired, high-purity compound for further application in research and development.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Iodo-2-methylbutane | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemstock.ae [chemstock.ae]
- 13. nj.gov [nj.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. spectrumchemical.com [spectrumchemical.com]
2-Iodo-3-methylbutane molecular weight and formula
An In-Depth Technical Guide to 2-Iodo-3-methylbutane: Properties, Synthesis, and Reactivity
Introduction
This compound is a halogenated alkane that serves as a valuable, reactive intermediate in the field of organic synthesis. Characterized by a branched five-carbon skeleton with an iodine atom at the second position, its structure presents a secondary alkyl halide, which dictates its reactivity profile. The presence of the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds, makes this compound an effective alkylating agent and a versatile precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its core properties, established synthesis protocols, key reactive pathways, and essential safety considerations for professionals in research and drug development. Its utility spans applications from the construction of pharmaceutical scaffolds to the development of specialized materials.[1]
Section 1: Core Molecular and Physical Properties
Accurate characterization of a chemical compound begins with its fundamental identifiers and physical properties. These data points are critical for experimental design, reaction modeling, and safety assessments.
Molecular Identity
-
Molecular Weight: 198.05 g/mol [1][2][5][6][7] (Monoisotopic Mass: 197.99055 Da[2][5][7])
-
Common Synonyms: Butane, 2-iodo-3-methyl-; Butane, 3-methyl-2-iodo; sec-isoamyl iodide[2][3][5][8]
Physicochemical Data
The physical properties of this compound are summarized in the table below. These values, including estimated data, are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source(s) |
| Boiling Point | 154.22°C (estimate) | [8] |
| Density | 1.49 - 1.52 g/cm³ (estimate) | [1][8] |
| Refractive Index | 1.4900 | [8] |
| Melting Point | -85.6°C (estimate) | [8] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Miscibility | Miscible with benzene, ether | [1] |
| LogP (Octanol/Water) | 3.1 | [2] |
| SMILES | CC(C)C(C)I | [2][6] |
| InChIKey | PYXUFKGRYMMOIK-UHFFFAOYSA-N | [1][2][3] |
Section 2: Synthesis Methodologies
The synthesis of this compound can be efficiently achieved through well-established protocols. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary routes are detailed below.
Diagram: General Synthesis Workflow
Caption: Key synthetic routes to this compound.
Protocol 2.1: Direct Iodination of 3-Methylbutan-2-ol
This method involves the direct conversion of a secondary alcohol to the corresponding iodoalkane using iodine and red phosphorus. The reaction typically proceeds via an Sₙ2 mechanism.[1]
Causality: Red phosphorus is crucial in this reaction; it reacts in situ with iodine to form phosphorus triiodide (PI₃), which is the actual iodinating agent. The phosphorus also acts as a scavenger for the hydroiodic acid (HI) byproduct, shifting the reaction equilibrium towards the product side.[1]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Reagent Charging: To the flask, add 3-methylbutan-2-ol (1.0 eq.), red phosphorus (0.2 eq.), and a suitable anhydrous solvent such as diethyl ether.
-
Iodine Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add iodine (1.0 eq.) to control the exothermic reaction.
-
Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux for approximately 6 hours to ensure complete conversion.[1]
-
Workup: After cooling to room temperature, decant the ethereal solution from the excess phosphorus. Wash the solution sequentially with water, a 10% sodium thiosulfate solution (to quench unreacted iodine), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Protocol 2.2: Synthesis via Finkelstein Reaction
The Finkelstein reaction is a classic method for preparing alkyl iodides from other alkyl halides. This route involves an initial conversion of the alcohol to an alkyl bromide, followed by a halide exchange reaction.
Causality: This Sₙ2 reaction is driven by Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, while the sodium bromide (NaBr) byproduct is not. The precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the desired this compound.[1]
Step-by-Step Methodology:
-
Preparation of 2-Bromo-3-methylbutane: First, convert 3-methylbutan-2-ol to 2-bromo-3-methylbutane using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), under conditions that suppress hydride shifts.[1]
-
Apparatus Setup: In a dry round-bottom flask fitted with a reflux condenser, dissolve the prepared 2-bromo-3-methylbutane (1.0 eq.) in anhydrous acetone.
-
Nucleophile Addition: Add sodium iodide (1.5 eq.) to the solution. The excess NaI ensures the reaction goes to completion.
-
Reflux: Heat the mixture to reflux for 12 hours. A white precipitate of sodium bromide will be observed forming.[1]
-
Workup: After cooling, filter the reaction mixture to remove the precipitated NaBr.
-
Purification: Remove the acetone from the filtrate under reduced pressure. The remaining residue can be purified by vacuum distillation (e.g., 25–35°C at 15 mmHg) to isolate the final product.[1]
Section 3: Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its reactivity as a secondary alkyl halide. The iodine atom is an excellent leaving group, making the compound susceptible to both nucleophilic substitution and elimination reactions.[1]
Nucleophilic Substitution and Elimination Reactions
As a secondary halide, this compound can react via Sₙ1, Sₙ2, E1, or E2 pathways. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
-
Strong Nucleophiles/Weak Bases (e.g., I⁻, Br⁻, N₃⁻): Favor Sₙ2 substitution.
-
Strong, Sterically Hindered Bases (e.g., t-BuOK): Favor E2 elimination.
-
Strong Bases/Strong Nucleophiles (e.g., OH⁻, MeO⁻): Result in a competition between Sₙ2 and E2 pathways.[9]
Case Study: Reaction with Sodium Hydroxide
The reaction with sodium hydroxide (NaOH) is a classic example of the competition between substitution (Sₙ2) and elimination (E2).
-
Sₙ2 Pathway: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom. This results in the formation of 3-methyl-2-butanol with an inversion of stereochemistry if a chiral starting material is used.[9][10]
-
E2 Pathway: The hydroxide ion acts as a base, abstracting a proton from a beta-carbon (C1 or C3). According to Zaitsev's rule, the major elimination product will be the more substituted alkene, which is 2-methyl-2-butene. The less substituted Hofmann product, 3-methyl-1-butene, is formed as a minor product.[11]
Diagram: Competing Sₙ2 and E2 Pathways
Caption: Reaction of this compound with NaOH.
Section 4: Handling and Safety
While a specific, comprehensive safety datasheet for this compound is not widely available, its hazard profile can be inferred from its GHS classification and data on analogous iodoalkanes.[2][12][13][14]
GHS Hazard Classification: [2]
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)
-
Acute Toxicity: Category 4 (H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled)
-
Skin/Eye Irritation: Category 2 (H315: Causes skin irritation; H319: Causes serious eye irritation)
Safe Handling Protocols:
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light, as iodoalkanes can be light-sensitive.[13][14]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Section 5: Applications in Research and Development
The reactivity of this compound makes it a versatile building block in several areas of chemical science.
-
Organic Synthesis: It serves as a precursor for introducing the 3-methylbutan-2-yl (or sec-isoamyl) group into a target molecule via nucleophilic substitution.
-
Medicinal Chemistry: The compound can be used in the synthesis of novel drug candidates. Its role as an alkylating agent is fundamental in creating carbon-carbon and carbon-heteroatom bonds necessary for complex pharmaceutical structures.[1]
-
Material Science: Halogenated alkanes are employed in the preparation of specialized polymers and other materials. This compound can be used to modify polymer backbones or to initiate certain types of polymerization reactions.[1]
Conclusion
This compound is a foundational reagent in organic chemistry, defined by the high reactivity of its secondary carbon-iodine bond. A thorough understanding of its physical properties, synthetic routes, and mechanistic tendencies is essential for its effective and safe utilization. As a versatile alkylating agent, it provides a reliable pathway for the construction of complex molecular architectures, ensuring its continued relevance in both academic research and industrial applications, particularly in the fields of drug discovery and material science.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 4. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [stenutz.eu]
- 7. (2S)-2-iodo-3-methylbutane | C5H11I | CID 124507215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 9. This compound + NaOH | Filo [askfilo.com]
- 10. brainly.com [brainly.com]
- 11. brainly.com [brainly.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. 2-Iodo-2,3-dimethylbutane Safety Data Sheets(SDS) lookchem [lookchem.com]
1H NMR spectrum of 2-Iodo-3-methylbutane
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Iodo-3-methylbutane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound (C₅H₁₁I). We will deconstruct the theoretical principles governing the spectrum, predict the chemical shifts, multiplicities, and coupling constants for each proton environment, and provide a practical protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical verification.
Foundational Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the hydrogen atom environments within a molecule. The key parameters derived from the spectrum are the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is known as its chemical shift. This is determined by the local electronic environment of a proton. Electron-withdrawing groups, such as halogens, decrease the electron density around a nearby proton, "deshielding" it from the applied magnetic field.[1] This causes the proton to resonate at a higher frequency, resulting in a downfield shift (higher ppm value).[2][3] The electronegativity of the substituent and its proximity to the proton are the dominant factors influencing this shift.[4]
-
Signal Integration : The area under an NMR signal is directly proportional to the number of protons it represents. By comparing the integration values of different signals, we can determine the relative ratio of protons in each unique chemical environment.
-
Spin-Spin Coupling : Protons on adjacent carbons, if non-equivalent, can influence each other's magnetic fields. This interaction, known as spin-spin coupling, causes the signals to split into multiple lines (a multiplet).[5][6] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[7][8] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and stereochemistry of the molecule.[9]
Structural Analysis and Spectrum Prediction for this compound
To predict the ¹H NMR spectrum, we must first analyze the structure of this compound and identify all non-equivalent protons.
The molecule has four distinct sets of protons, which we will label Hₐ, Hᵦ, Hᵪ, and Hₔ for clarity:
-
Hₐ : The three protons of the methyl group bonded to the iodine-bearing carbon.
-
Hᵦ : The single proton (methine) on the carbon directly bonded to the iodine atom.
-
Hᵪ : The single proton (methine) of the isopropyl group.
-
Hₔ : The six protons of the two equivalent methyl groups of the isopropyl moiety. These are equivalent due to the free rotation around the C-C bond.
Based on this analysis, we anticipate four unique signals in the ¹H NMR spectrum.
Predicted Chemical Shifts (δ)
-
Hᵦ (~4.1-4.3 ppm) : This proton is directly attached to the carbon bearing the highly electronegative iodine atom. The strong inductive effect of iodine will cause significant deshielding, shifting this signal the furthest downfield.
-
Hᵪ (~1.9-2.1 ppm) : This methine proton is three bonds away from the iodine atom. It will experience a moderate deshielding effect and is expected to appear in the typical alkane methine region, but slightly downfield.
-
Hₐ (~1.8-2.0 ppm) : These methyl protons are two bonds away from the iodine atom. They will be deshielded more than a standard methyl group but will be upfield relative to Hᵦ.
-
Hₔ (~1.0-1.2 ppm) : These six protons are the furthest from the electronegative iodine atom. Their electronic environment is least affected, so they will be the most shielded and appear furthest upfield, in the typical range for alkane methyl groups.
Predicted Integration
The integration of the signals will correspond to the number of protons in each set:
-
Hₐ : 3H
-
Hᵦ : 1H
-
Hᵪ : 1H
-
Hₔ : 6H The expected integration ratio is therefore 3 : 1 : 1 : 6 .
Predicted Multiplicities (Spin-Spin Splitting)
We apply the n+1 rule to determine the splitting pattern for each signal:
-
Signal Hᵦ : This proton has two adjacent, non-equivalent carbons. It is coupled to the three Hₐ protons (n=3) and the single Hᵪ proton (n=1). This will result in a complex splitting pattern, appearing as a doublet of quartets (dq) .
-
Signal Hᵪ : This proton is coupled to the single Hᵦ proton (n=1) and the six Hₔ protons (n=6). This will lead to a multiplet (m) , potentially a doublet of septets, though it may be difficult to resolve fully.
-
Signal Hₐ : These three protons are adjacent to the single Hᵦ proton (n=1). According to the n+1 rule, this signal will be a doublet (d) .
-
Signal Hₔ : These six protons are adjacent to the single Hᵪ proton (n=1). This signal will also appear as a doublet (d) .
Summary of Predicted ¹H NMR Data
The predicted spectral parameters for this compound are summarized in the table below for easy reference.
| Signal Label | Proton Environment | Integration | Predicted δ (ppm) | Multiplicity |
| Hᵦ | -CH(I)- | 1H | ~4.1-4.3 | dq |
| Hᵪ | -CH(CH₃)₂ | 1H | ~1.9-2.1 | m |
| Hₐ | -CH(I)-CH₃ | 3H | ~1.8-2.0 | d |
| Hₔ | -CH(CH₃)₂ | 6H | ~1.0-1.2 | d |
Visualization of Spin-Spin Coupling Network
The coupling relationships between the non-equivalent protons can be visualized using a network diagram. This provides a clear schematic of which protons are splitting each other's signals.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized workflow for obtaining a high-resolution ¹H NMR spectrum of this compound.
Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum suitable for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) or use residual solvent peak for reference
-
5 mm NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar organic molecules.[10] c. Add one drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7] Alternatively, the residual CHCl₃ peak at δ 7.26 ppm can be used for calibration. d. Gently swirl the vial to ensure the sample is completely dissolved. e. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. d. Set the following acquisition parameters:
- Pulse Program: Standard single pulse (e.g., 'zg30')
- Spectral Width: ~16 ppm
- Number of Scans: 8 to 16 scans (adjust as needed for signal-to-noise)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): ~3-4 seconds
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. It is predicted to show four distinct signals with an integration ratio of 3:1:1:6. The key diagnostic features are the downfield doublet of quartets corresponding to the proton adjacent to the iodine atom and the two distinct doublets for the different methyl groups. This detailed analysis serves as a robust framework for the structural verification of this compound and similar alkyl halide structures, demonstrating the power of NMR spectroscopy in routine and research applications.
References
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. Factors Affecting Chemical Shift [maxbrainchemistry.com]
- 3. perlego.com [perlego.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Illustrated Glossary of Organic Chemistry - Spin-spin coupling [chem.ucla.edu]
- 6. Khan Academy [khanacademy.org]
- 7. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-3-methylbutane
Introduction
In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a premier analytical technique for this purpose.[1] EI's energetic nature induces predictable fragmentation of molecules, creating a unique mass spectrum that serves as a molecular fingerprint.[2] This guide provides a comprehensive analysis of the EI-MS fragmentation pattern of 2-iodo-3-methylbutane (C₅H₁₁I), a branched iodoalkane.[3] We will dissect the fragmentation pathways not merely as a list of resultant ions, but by exploring the underlying chemical principles—such as bond energies and carbocation stability—that govern these dissociations. This document is intended for researchers and professionals who require a deep, mechanistic understanding of fragmentation to confidently identify and characterize similar halogenated compounds.
Part 1: Foundational Principles of Electron Ionization and Fragmentation
To interpret the mass spectrum of this compound, one must first grasp the core events occurring within the ion source of the mass spectrometer.
1.1 The Electron Ionization (EI) Process In the EI source, vaporized analyte molecules are bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV).[2] This energy is substantially greater than that of a typical chemical bond. The interaction is not one of electron capture; rather, the high-energy electron passes near the molecule's electron cloud, causing electrostatic repulsion that ejects one of the molecule's own valence electrons.[2] This process results in the formation of a positively charged radical cation, known as the molecular ion (M⁺•).
M + e⁻ → M⁺• + 2e⁻
1.2 The Energetics of Fragmentation The molecular ion is often formed in a high-energy, vibrationally excited state. To dissipate this excess energy, it undergoes a series of unimolecular dissociation reactions, breaking into smaller, more stable fragments.[4][5] The fragmentation pathways are not random; they are governed by two primary factors:
-
Bond Strength: The weakest bonds in the molecular ion are the most likely to cleave. In iodoalkanes, the carbon-iodine (C-I) bond is significantly weaker than carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds, making it a preferential site for initial cleavage.[6]
-
Fragment Stability: Fragmentation pathways that produce the most stable products (both the resulting cation and the neutral radical) are highly favored. The stability of carbocations follows the established order: tertiary > secondary > primary.[7][8][9] Therefore, fragmentation will preferentially occur at branching points or in ways that generate a more substituted, and thus more stable, carbocation.[9] The abundance of a peak in the mass spectrum is directly correlated with the stability of the ion it represents.[4][7]
Part 2: Experimental Protocol: GC-MS Analysis
A self-validating protocol ensures reproducibility and accuracy. The following outlines a standard, field-proven methodology for acquiring the mass spectrum of this compound.
Objective: To obtain a clean, reproducible 70 eV electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 100 ppm solution of this compound (CAS: 18295-27-7) in a high-purity volatile solvent such as hexane or dichloromethane.
-
Ensure the solvent does not co-elute with the analyte by running a solvent blank prior to sample analysis.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating the analyte from solvent impurities.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 200°C.
-
Hold: Maintain 200°C for 2 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
System: Agilent 5977B MSD or equivalent.
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) source maintained at 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 250. This range comfortably encompasses the molecular ion and all significant fragments.
-
Acquisition Mode: Scan mode.
-
Data Analysis: Integrate the chromatographic peak corresponding to this compound and extract the background-subtracted mass spectrum for analysis.
-
Part 3: In-Depth Analysis of the this compound Spectrum
The structure of this compound, CH₃-CH(I)-CH(CH₃)₂, features a secondary carbon bonded to the iodine atom and significant branching. These features are the primary determinants of its fragmentation behavior.
3.1 The Molecular Ion (M⁺•) The monoisotopic mass of this compound (C₅H₁₁I) is 197.99 Da.[3] The molecular ion peak should therefore appear at m/z 198 . However, due to the molecule's branched nature and the presence of the very labile C-I bond, the M⁺• is highly unstable.[6][9] Consequently, this peak is expected to be of very low abundance or entirely absent from the spectrum, as fragmentation occurs almost instantaneously upon ionization.[9]
3.2 Primary Fragmentation Pathway: C-I Bond Cleavage The most facile and dominant fragmentation event is the cleavage of the weakest bond in the molecule: the C-I bond.[6] This involves the loss of a neutral iodine radical (I•, mass 127 u), resulting in the formation of a secondary carbocation.
-
[C₅H₁₁I]⁺• → [C₅H₁₁]⁺ + I•
This fragmentation produces the ion at m/z 71 (198 - 127 = 71). The resulting 3-methyl-2-butyl cation is a secondary carbocation, which is relatively stable. Due to the weakness of the C-I bond, this pathway is so favorable that the [C₅H₁₁]⁺ ion at m/z 71 is the base peak (the most abundant ion) in the spectrum.[3]
3.3 Secondary Fragmentation: Dissociation of the Base Peak The energetic [C₅H₁₁]⁺ ion (m/z 71) undergoes further fragmentation to yield even more stable products. The most prominent secondary fragmentation is the loss of a neutral ethene molecule (C₂H₄, mass 28 u) via a rearrangement process.
-
[C₅H₁₁]⁺ → [C₃H₇]⁺ + C₂H₄
This dissociation produces the ion at m/z 43 (71 - 28 = 43). This ion is the isopropyl cation, (CH₃)₂CH⁺, a very stable secondary carbocation. Its high stability ensures that the peak at m/z 43 is the second most abundant in the spectrum.[3][4]
3.4 Subsequent Fragmentation The isopropyl cation at m/z 43 can further stabilize by losing a molecule of hydrogen (H₂).
-
[C₃H₇]⁺ → [C₃H₅]⁺ + H₂
This produces the allyl cation at m/z 41 , which is resonance-stabilized. This peak is observed as the third most abundant fragment.[3]
3.5 Minor Fragmentation Pathways While the pathway described above accounts for the three most intense peaks, other minor fragments can be observed.
-
Alpha (α)-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the iodine.[10]
-
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond would result in a fragment at m/z 183 (198 - 15).
-
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C2-C3 bond would yield a fragment at m/z 155 (198 - 43). These α-cleavage pathways are significantly less favorable than the direct loss of the iodine radical and thus produce peaks of very low intensity.
-
-
Iodine Cation [I]⁺: A peak at m/z 127 corresponding to the iodine cation itself may be present, but it is typically of very low abundance as the positive charge preferentially remains with the alkyl fragment.[11]
Part 4: Data Summary and Visualization
The predicted fragmentation pattern is summarized below and visualized in the subsequent diagram.
Table 1: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Mechanism of Formation | Expected Relative Abundance |
| 198 | [CH₃CH(I)CH(CH₃)₂]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |
| 71 | [CH₃CH⁺CH(CH₃)₂] | Primary: M⁺• - I• (Loss of Iodine Radical) | 100% (Base Peak) |
| 43 | [(CH₃)₂CH]⁺ | Secondary: [m/z 71] - C₂H₄ (Loss of Ethene) | High |
| 41 | [C₃H₅]⁺ | Tertiary: [m/z 43] - H₂ (Loss of Hydrogen) | Moderate |
| 127 | [I]⁺ | Primary: Cleavage of C-I bond | Low |
| 57 | [C₄H₉]⁺ | Complex rearrangement/fragmentation | Low to Moderate |
Diagram 1: Primary Fragmentation Pathways of this compound
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]
- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 10. youtube.com [youtube.com]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Infrared (IR) spectroscopy of 2-Iodo-3-methylbutane
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Iodo-3-methylbutane
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of this compound (C₅H₁₁I). It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and chemical characterization. The document delves into the theoretical principles governing the interaction of infrared radiation with the molecule's specific structural features, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the expected spectral features.
Foundational Principles: IR Spectroscopy of Alkyl Halides
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the frequencies of its natural vibrations, such as the stretching and bending of its chemical bonds.[1] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."
For alkyl halides, the most diagnostically significant vibration is the stretching of the carbon-halogen (C-X) bond. The frequency of this vibration is heavily influenced by two factors: the strength of the bond and the mass of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Consequently, as the mass of the halogen atom increases, the C-X stretching frequency decreases.[1][2]
This trend places the C-X stretching absorptions at progressively lower wavenumbers:
The C-I bond, involving the heaviest common halogen, therefore absorbs in the far-infrared or "low-frequency" end of the typical mid-IR spectrum.[4] This region, below approximately 1500 cm⁻¹, is known as the fingerprint region . It contains a high density of complex vibrational modes, including C-C stretching and various bending vibrations, that are unique to the overall molecular architecture.[5][6] While the C-I stretch can be a definitive marker, its position within this complex region necessitates careful analysis.
Structural Analysis of this compound
To accurately predict and interpret the IR spectrum, a thorough understanding of the molecule's structure is essential. This compound possesses a branched alkane skeleton with a secondary iodide.
Key Structural Features:
-
IUPAC Name: this compound[7]
-
Molecular Formula: C₅H₁₁I[7]
-
Structure: CH₃-CH(I)-CH(CH₃)-CH₃
-
Functional Groups & Bonds:
-
sp³ C-H bonds: Present in methyl (CH₃) and methine (CH) groups.
-
C-C single bonds: Forming the branched pentane backbone.
-
Isopropyl group: (CH₃)₂CH- moiety, which often exhibits characteristic bending patterns.
-
Secondary C-I bond: The key functional group for this analysis.
-
The presence of these distinct groups gives rise to a predictable set of absorption bands in the IR spectrum.
Predicted Vibrational Modes and Spectral Interpretation
The IR spectrum of this compound is dominated by vibrations associated with its alkyl framework and the characteristic carbon-iodine bond.
C-H Vibrations (2850-3000 cm⁻¹ and 1365-1470 cm⁻¹)
-
C-H Stretching: Like all alkanes, this compound will exhibit strong, sharp absorption bands in the region between 2850 cm⁻¹ and 3000 cm⁻¹.[8] These peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups. This region confirms the presence of saturated, sp³-hybridized carbon atoms.
-
C-H Bending: The deformation or bending vibrations of the C-H bonds appear at lower wavenumbers.
-
Methyl (CH₃) Bending: Asymmetric bending is typically observed around 1470-1450 cm⁻¹, while symmetric bending (the "umbrella" mode) occurs near 1375 cm⁻¹.[6][8]
-
Isopropyl Group Splitting: A hallmark of the isopropyl group is a distinct doublet that appears in the C-H bending region. This splitting of the symmetric methyl bend results in two bands of roughly equal intensity, expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. This feature provides strong evidence for the (CH₃)₂CH- structural unit.
-
The Carbon-Iodine (C-I) Vibration (500-600 cm⁻¹)
The most characteristic absorption for identifying this compound is the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibration is weak in energy and appears in the low-frequency range of the fingerprint region, typically between 500 and 600 cm⁻¹.[4][5]
Causality and Experimental Insight: The energy of this vibration is highly localized and less coupled with other vibrations compared to C-H modes, making it a reliable, albeit low-frequency, marker. Its detection is a primary objective of the analysis. However, it is crucial to note that standard IR spectrophotometers using sodium chloride (NaCl) optics have a lower measurement limit of around 650 cm⁻¹. Therefore, observing the C-I stretch requires instrumentation equipped with potassium bromide (KBr) or cesium iodide (CsI) optics, which extend the detectable range down to 400 cm⁻¹ and 200 cm⁻¹, respectively.[4]
Skeletal and Fingerprint Vibrations (Below 1500 cm⁻¹)
The region from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is the fingerprint region. For this compound, this area will contain a complex pattern of overlapping peaks arising from C-C bond stretching and various C-H and C-C-C bending and rocking motions.[5][6] While individual assignment of these peaks is often impractical, the overall pattern is unique to the molecule's specific isomeric structure. It is this uniqueness that allows for definitive identification when compared against a known reference spectrum.[6]
Data Summary: Expected IR Absorption Bands
The anticipated IR absorption bands for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity | Notes |
| 2975 - 2860 | Asymmetric & Symmetric Stretching | sp³ C-H | Strong | Confirms the presence of an alkane structure. |
| 1470 - 1450 | Asymmetric Bending | CH₃ | Medium | Characteristic methyl group deformation. |
| ~1385 and ~1370 | Symmetric Bending (Doublet) | CH₃ | Medium | A characteristic doublet is indicative of the isopropyl group. |
| 1300 - 1150 | C-H Wagging | -CH₂X | Medium | While the molecule has a CH-I group, bending/wagging modes involving this moiety contribute here.[3] |
| 600 - 500 | Stretching | C-I | Medium to Strong | The most diagnostic peak for the iodoalkane functionality. Requires appropriate instrument optics.[4][5] |
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of this compound and its principal IR absorption regions.
Caption: Correlation between this compound's structure and its IR spectral regions.
Experimental Protocol: FT-IR Analysis of a Liquid Sample
This protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of this compound using the attenuated total reflectance (ATR) technique, which is ideal for liquid samples.
Objective: To acquire a mid-infrared spectrum of neat this compound from 4000 cm⁻¹ to 400 cm⁻¹.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory and KBr optics.
Methodology:
-
Instrument Preparation and Background Collection: a. Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift. b. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a preliminary background scan and ensuring no contaminant peaks (e.g., water, CO₂, solvent) are present. c. Once the crystal is confirmed clean and dry, collect the background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. It is critical for accurate data, as it will be digitally subtracted from the sample spectrum. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application and Analysis: a. Using a clean pipette, place a single small drop of this compound onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface. b. If the ATR accessory has a pressure clamp, lower it to ensure intimate contact between the liquid sample and the crystal. Consistent pressure is key for reproducible results. c. Immediately collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance spectrum.
-
Data Processing and Cleaning: a. After data acquisition, clean the ATR crystal immediately using the same procedure as in step 1b to prevent cross-contamination. b. Examine the resulting spectrum. If necessary, apply a baseline correction to account for any sloping or curved baselines. c. Use the instrument's software to identify and label the peak positions (in cm⁻¹) of the major absorption bands.
Trustworthiness Check: The protocol is self-validating. A clean background scan (Step 1c) confirms the absence of instrument or environmental artifacts before the sample is even introduced. Reproducibility can be confirmed by cleaning the crystal and running a second sample, which should yield a virtually identical spectrum.
Conclusion
The infrared spectrum of this compound is defined by strong C-H stretching and bending vibrations characteristic of its branched alkyl structure, and a key C-I stretching absorption in the low-frequency fingerprint region. The presence of a doublet near 1380 cm⁻¹ is a strong indicator of the isopropyl group. While the C-I stretch between 500-600 cm⁻¹ is the most definitive feature of the iodoalkane functionality, its observation is contingent on using an FT-IR spectrometer with appropriate optics (KBr or CsI) capable of reaching this low wavenumber range. This guide provides the foundational knowledge and practical steps for researchers to successfully acquire and interpret the IR spectrum of this compound, enabling its unambiguous characterization.
References
- 1. Normal modes [cat.middlebury.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 5. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
The Carbon-Iodine Bond in Secondary Alkyl Iodides: A Comprehensive Guide to Bond Dissociation Energy, Reactivity, and Application
Abstract
The carbon-iodine (C-I) bond is a cornerstone of modern organic synthesis and plays a pivotal role in the design and development of pharmaceuticals. As the most labile of the carbon-halogen bonds, its reactivity is of paramount importance. This is particularly true for secondary alkyl iodides, where a delicate balance of steric and electronic factors governs reaction pathways. The Bond Dissociation Energy (BDE) of the C-I bond is the fundamental parameter that quantifies its strength and dictates its chemical behavior. This technical guide provides an in-depth exploration of the C-I bond energy in secondary alkyl iodides for researchers, scientists, and drug development professionals. We will dissect the core principles governing BDE, detail the factors that influence its value, present rigorous experimental and computational methodologies for its determination, and discuss its profound implications in synthetic strategy and medicinal chemistry.
Introduction
Alkyl iodides are highly valuable intermediates in organic chemistry, primarily due to the unique nature of the carbon-iodine bond. Among the halogens, iodine's low electronegativity and large atomic radius result in a long, polarizable, and weak C-I bond.[1][2] This inherent weakness, quantified by its Bond Dissociation Energy (BDE), makes the C-I bond susceptible to cleavage, rendering alkyl iodides the most reactive among their halide counterparts.[1][3]
The BDE is defined as the standard enthalpy change required to break a bond homolytically, yielding two radical fragments.[4] This value is a direct measure of bond strength and is a critical predictor of chemical reactivity. For a secondary alkyl iodide (R₂CH-I), the C-I BDE dictates the facility of forming a secondary alkyl radical (R₂CH•) and an iodine radical (I•). This process is central to a vast array of chemical transformations, from nucleophilic substitutions and eliminations to radical-mediated cross-coupling reactions.
Secondary systems are of particular interest as they occupy a middle ground between the sterically unhindered primary and the electronically stabilized tertiary systems. This positioning often leads to complex reactivity, with competition between Sₙ1/E1 and Sₙ2/E2 pathways being a common challenge.[3][5] A thorough understanding of the C-I BDE is therefore indispensable for controlling selectivity and achieving desired synthetic outcomes. This guide aims to provide a comprehensive scientific framework for understanding, measuring, and applying the C-I bond energy in secondary alkyl iodides, bridging fundamental principles with practical applications in research and development.
Chapter 1: Factors Influencing C-I Bond Energy in Secondary Alkyl Iodides
The Bond Dissociation Energy of a C-I bond in a secondary alkyl iodide is not a fixed value; it is modulated by a confluence of electronic and steric effects originating from the surrounding molecular architecture. Understanding these factors is key to predicting and manipulating the reactivity of these substrates.
1.1 Electronic Effects: The Stability of the Resulting Radical
The primary determinant of the C-H BDE is the stability of the alkyl radical formed upon homolysis. For secondary systems, the stability of the secondary radical is paramount.
-
Hyperconjugation: Alkyl groups adjacent to the radical center help to stabilize the unpaired electron through hyperconjugation. This involves the delocalization of electron density from adjacent C-H or C-C σ-bonds into the partially filled p-orbital of the radical carbon. The greater the substitution, the more pronounced the hyperconjugation and the more stable the radical.[6] This is why the BDE for C-H bonds generally follows the trend primary > secondary > tertiary, as the resulting radical stability is tertiary > secondary > primary.[6] This same principle applies to the C-I bond; factors that stabilize the resulting secondary radical will lower the C-I BDE.
-
Inductive Effects: Electron-donating groups attached to the alkyl framework can further stabilize the radical, lowering the BDE. Conversely, electron-withdrawing groups can destabilize the radical, increasing the energy required to break the C-I bond.
1.2 Steric Effects: Strain and Hindrance
Steric interactions can also play a significant role in modulating the C-I bond strength.
-
Steric Hindrance: Increased steric bulk around the secondary carbon can hinder the approach of reagents, which is a key consideration for bimolecular reactions.[7] While this more directly impacts reaction rates than the intrinsic BDE, significant steric strain in the ground state molecule can be released upon bond cleavage, thereby lowering the BDE.
-
Structural Rigidity: The conformation of the alkyl chain can influence the alignment of orbitals for hyperconjugation. In conformationally rigid systems, such as cyclic alkyl iodides, suboptimal orbital overlap can lead to a less stable radical and a consequently higher C-I BDE compared to a more flexible acyclic analogue.
Caption: Factors influencing the C-I bond energy in secondary alkyl iodides.
Chapter 2: Determination of C-I Bond Dissociation Energy
Accurate determination of BDE values is crucial for building predictive models of reactivity. This can be achieved through both sophisticated experimental techniques and powerful computational methods.
2.1 Experimental Methodologies
2.1.1 Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of fast, photoinitiated reactions in solution.[8][9] It directly measures the heat released during a chemical process, allowing for the determination of bond strengths under conditions relevant to synthetic chemistry.[8][10]
Core Principle: The technique is based on the photoacoustic effect.[9][11] A pulsed laser beam cleaves the C-I bond. The energy of the photon is greater than the BDE, and this excess energy is released as heat into the solution.[11] This rapid, localized heating generates a pressure wave (sound) that is detected by a sensitive microphone. The amplitude of this acoustic signal is proportional to the heat released.[9][11]
Caption: Experimental workflow for Photoacoustic Calorimetry (PAC).
Experimental Protocol: Determination of C-I BDE using PAC
-
Sample Preparation: Prepare a solution of the secondary alkyl iodide in a suitable solvent (e.g., benzene). An optically matched reference compound (which absorbs light but does not react) is also prepared to calibrate the instrument response.
-
Photolysis: A pulsed laser of a known wavelength and energy (Ehν) is fired into the sample cell. The energy must be sufficient to induce homolytic cleavage of the C-I bond.
-
Radical Trapping: The generated secondary alkyl radical is trapped by a suitable hydrogen-atom donor (e.g., a thiol, R'SH) present in the solution. This trapping reaction must be fast and exothermic.
-
Causality: The trapping step is crucial. It prevents radical recombination and ensures the overall process is irreversible within the timescale of the measurement, leading to a clean heat signal corresponding to the overall reaction enthalpy (ΔHrxn).[8]
-
-
Data Acquisition: The microphone detects the pressure wave, and the signal is processed to yield the fraction of photon energy released as heat (Φ).
-
Calculation: The BDE is determined using the following thermodynamic cycle:
-
ΔHrxn = Ehν * Φ
-
BDE(C-I) = BDE(R'-SH) - ΔHrxn + ΔHf(R-H) - ΔHf(R-I)
-
Self-Validation: The system is validated by running a known standard for which the BDE is well-established. The choice of trapping agent is critical; its BDE must be accurately known.
-
2.1.2 Radical Clock Experiments
Radical clocks are a powerful kinetic tool used to measure the rates of fast radical reactions.[12] A molecule containing a group that undergoes a unimolecular rearrangement at a known rate is used as the "clock".
Core Principle: A secondary alkyl iodide substrate is designed to contain a radical clock moiety (e.g., a cyclopropylcarbinyl group). Upon homolytic cleavage of the C-I bond, the resulting secondary radical can either be trapped by a trapping agent or undergo rearrangement. The ratio of the unrearranged (trapped) product to the rearranged product, combined with the known rate of the clock's rearrangement (kr), allows for the calculation of the rate of the trapping reaction. By varying the trapping agent and its concentration, one can probe the kinetics related to the C-I bond cleavage.[13][14]
Experimental Protocol: Designing a Radical Clock Experiment
-
Synthesize the Substrate: Synthesize a secondary alkyl iodide containing a fast and reliable radical clock, such as a cyclopropylmethyl group. The rearrangement rate of this clock must be well-documented.
-
Reaction Setup: The radical clock substrate is subjected to conditions that initiate homolytic C-I bond cleavage (e.g., photolysis or radical initiator like AIBN) in the presence of a variable concentration of a radical trapping agent.
-
Product Analysis: The reaction mixture is carefully analyzed (typically by GC-MS or NMR) to determine the ratio of the unrearranged product to the rearranged product.
-
Kinetic Analysis: The competition between the trapping and rearrangement pathways is analyzed. If the trapping reaction is first-order in the trapping agent, a plot of the product ratio versus the concentration of the trapping agent will be linear, allowing for the determination of the unknown rate constant.
-
Causality: This method does not measure BDE directly but provides invaluable kinetic data about the formation and fate of the secondary radical, which is intrinsically linked to the lability of the C-I bond.
-
2.2 Computational Chemistry Approaches
With the advancement of computational power, Density Functional Theory (DFT) has become an indispensable tool for accurately predicting BDEs.[15]
Core Principle: The BDE is calculated as the difference between the sum of the total electronic energies of the products (secondary alkyl radical and iodine radical) and the total electronic energy of the reactant (the parent secondary alkyl iodide), with corrections for zero-point vibrational energy (ZPVE).[15]
BDE = [E(R•) + E(I•)] - E(R-I)
Caption: Workflow for computational BDE calculation using DFT.
Recommended Computational Protocol
-
Geometry Optimization: The 3D structures of the parent alkyl iodide and the resulting secondary alkyl radical are optimized to find their lowest energy conformations. A common and reliable DFT functional for this is B3LYP with a suitable basis set (e.g., 6-31G(d)).[15]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures at the same level of theory.
-
Trustworthiness: This step is crucial to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the Zero-Point Vibrational Energies (ZPVEs).[15]
-
-
Single-Point Energy Calculation: To improve accuracy, a more computationally expensive, higher-level functional (e.g., M06-2X, ωB97X-D) and a larger basis set (e.g., 6-311+G(d,p)) are used to calculate a more accurate electronic energy for the optimized geometries.[15]
-
BDE Calculation: The BDE is calculated by combining the electronic energies and ZPVEs of the reactant and products.
Table 1: Representative C-I Bond Dissociation Energies
| Compound | Structure | BDE (kcal/mol) | Method |
| 2-Iodopropane | CH₃CH(I)CH₃ | ~53 | DFT (B3LYP) |
| 2-Iodobutane | CH₃CH(I)CH₂CH₃ | ~52 | DFT (B3LYP) |
| 3-Iodopentane | CH₃CH₂CH(I)CH₂CH₃ | ~51.5 | DFT (B3LYP) |
| Methyl Iodide (Ref.) | CH₃-I | ~57[6] | Experimental |
| tert-Butyl Iodide (Ref.) | (CH₃)₃C-I | ~50 | Experimental |
Note: DFT values are illustrative and depend heavily on the level of theory and basis set used. Experimental values are for the gas phase.
Chapter 3: Implications in Synthesis and Drug Development
The C-I BDE of secondary alkyl iodides is not merely an academic value; it has profound practical consequences in the synthesis of complex molecules and the development of new medicines.
3.1 Guiding Synthetic Strategy
The relatively low BDE of the C-I bond makes secondary alkyl iodides versatile substrates. However, it also necessitates careful control of reaction conditions to manage competing pathways.
-
Nucleophilic Substitution vs. Elimination: Secondary alkyl halides are notorious for undergoing both substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions.[5][16] The low C-I BDE facilitates the initial bond-breaking step in Sₙ1/E1 pathways via carbocation formation. For Sₙ2/E2 pathways, the excellent leaving group ability of iodide, a consequence of the weak C-I bond, accelerates the reaction. The choice of nucleophile/base, solvent, and temperature becomes critical to steer the reaction toward the desired product.[5]
-
Radical and Cross-Coupling Reactions: The facile homolytic cleavage of the C-I bond makes secondary alkyl iodides excellent precursors for radical generation. This is exploited in numerous transformations, including palladium-catalyzed Heck-type reactions for the formation of C-C bonds, which are fundamental in constructing molecular scaffolds.[17][18]
3.2 Relevance in Drug Discovery and Development
The stability and reactivity of bonds are central to medicinal chemistry, influencing a drug's efficacy, metabolism, and stability.[19]
-
Metabolic Stability: A C-I bond within a drug candidate can be a potential site of metabolic degradation. Enzymes, particularly cytochrome P450s, can catalyze processes that lead to the cleavage of weak bonds. A low C-I BDE might signal a point of metabolic instability, leading to rapid clearance of the drug and low bioavailability. Understanding the BDE can help medicinal chemists design more stable and durable drug molecules.[19]
-
Late-Stage Functionalization: The unique reactivity of the C-I bond can be leveraged for the late-stage functionalization of complex molecules during drug discovery. This allows chemists to install an iodine atom on a core scaffold and then use its predictable reactivity, guided by its BDE, to introduce a diverse range of other functional groups, rapidly creating a library of analogues for structure-activity relationship (SAR) studies.[20][]
-
Bioorthogonal Chemistry: While not as common as azides or alkynes, the principles of reactivity governed by BDE are essential in developing bioorthogonal reactions for chemical biology and drug delivery applications, where specific bond-forming reactions must occur in a complex biological environment.[22]
Conclusion
The Bond Dissociation Energy of the carbon-iodine bond in secondary alkyl iodides is a fundamental physicochemical parameter with far-reaching implications. It is the quantitative measure of the bond's inherent weakness, which in turn defines the high reactivity and synthetic utility of this class of compounds. Governed by a subtle interplay of electronic and steric factors, the C-I BDE can be precisely determined through advanced experimental methods like photoacoustic calorimetry and interrogated using robust computational models. For the research scientist, a deep understanding of this value is critical for predicting reaction outcomes, controlling selectivity between competing pathways, and designing efficient synthetic routes. For the drug development professional, it provides crucial insights into a molecule's metabolic stability and offers strategic opportunities for molecular diversification. As the fields of chemical synthesis and medicinal chemistry continue to advance, the principles and methodologies detailed in this guide will remain essential for the rational design and creation of novel, functional molecules.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ALKYL HALIDES [research.cm.utexas.edu]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Stereochemistry of (R)-2-Iodo-3-methylbutane
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
(R)-2-Iodo-3-methylbutane is a chiral secondary alkyl halide that serves as an exemplary substrate for studying the principles of stereochemistry in nucleophilic substitution and elimination reactions. Its structure allows for a nuanced interplay between steric and electronic effects, leading to a rich variety of stereochemical and regiochemical outcomes depending on reaction conditions. This guide provides a comprehensive analysis of its synthesis, stereochemical properties, and reactivity under SN1, SN2, E1, and E2 conditions. We will explore the causal relationships behind experimental choices, the mechanisms that dictate product formation, and the stereospecific and stereoselective nature of its transformations. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of stereochemistry in organic synthesis.
Foundational Principles: Structure and Chirality of (R)-2-Iodo-3-methylbutane
(R)-2-Iodo-3-methylbutane, with the chemical formula C₅H₁₁I, is a chiral molecule due to the presence of a stereocenter at the second carbon (C2), which is bonded to four different substituents: a hydrogen atom, an iodine atom, a methyl group, and an isopropyl group.[1][2][3]
1.1. Cahn-Ingold-Prelog (CIP) Priority Assignment and Configuration
The absolute configuration of the stereocenter is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the groups attached to the chiral center (C2) is determined by atomic number:
-
Iodine (-I): Highest priority (atomic number 53).
-
Isopropyl group (-CH(CH₃)₂): The carbon of the isopropyl group is attached to two other carbons.
-
Methyl group (-CH₃): The methyl carbon is attached to three hydrogens.
-
Hydrogen (-H): Lowest priority (atomic number 1).
When orienting the molecule so that the lowest priority group (Hydrogen) points away from the viewer, the sequence from the highest to the lowest priority (I → Isopropyl → Methyl) proceeds in a clockwise direction, hence the (R) designation.
Caption: CIP priority assignment for (R)-2-Iodo-3-methylbutane.
1.2. Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for this compound is provided below. These data are essential for its characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁I | PubChem[1] |
| Molecular Weight | 198.05 g/mol | NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18295-27-7 | NIST WebBook[2] |
| Appearance | Flammable liquid | PubChem[1] |
| Kovats RI (non-polar) | 941 | NIST WebBook[2] |
| Kovats RI (polar) | 1095 | NIST WebBook[2] |
Nucleophilic Substitution Reactions: A Tale of Two Pathways
As a secondary alkyl halide, (R)-2-Iodo-3-methylbutane is at a mechanistic crossroads, capable of undergoing both SN1 and SN2 reactions. The choice of nucleophile, solvent, and temperature dictates the dominant pathway and, consequently, the stereochemical outcome. The iodide ion is an excellent leaving group, facilitating both reaction types.[4]
2.1. The SN2 Pathway: Inversion of Stereochemistry
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a concerted, single-step mechanism.[5][6] It is favored by strong, unhindered nucleophiles in polar aprotic solvents.
Mechanism: The nucleophile performs a "backside attack," approaching the electrophilic carbon 180° opposite to the leaving group. This trajectory is necessary to allow the nucleophile's HOMO to overlap effectively with the C-I σ* antibonding LUMO, weakening the C-I bond as the new C-Nu bond forms.
Stereochemical Outcome: This backside attack invariably leads to an inversion of configuration at the stereocenter, a phenomenon known as Walden inversion.[5][7] Therefore, an SN2 reaction on (R)-2-Iodo-3-methylbutane will yield the corresponding (S)-product.
Caption: The SN2 reaction pathway results in stereochemical inversion.
Experimental Protocol: Synthesis of (S)-2-Bromo-3-methylbutane
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (R)-2-Iodo-3-methylbutane (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add sodium bromide (NaBr, 1.5 eq), a source of a strong nucleophile (Br⁻), to the solution.[8]
-
Reaction: Heat the mixture to reflux. The use of acetone, a polar aprotic solvent, enhances the nucleophilicity of the bromide ion and favors the SN2 pathway.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, filter the mixture to remove the sodium iodide precipitate. Evaporate the acetone under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography to yield pure (S)-2-bromo-3-methylbutane. Polarimetry can be used to confirm the inversion of configuration.
2.2. The SN1 Pathway: Racemization and Rearrangement
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism favored by weak nucleophiles and polar protic solvents.[9][10]
Mechanism:
-
Step 1 (Rate-Determining): The C-I bond spontaneously cleaves to form a secondary (2°) carbocation intermediate. This is the slowest step.[11]
-
Step 2 (Carbocation Rearrangement): This is a crucial step for this substrate. The initially formed secondary carbocation will rapidly undergo a 1,2-hydride shift from the adjacent tertiary carbon. This rearrangement produces a more stable tertiary (3°) carbocation.[11]
-
Step 3 (Nucleophilic Attack): The weak nucleophile (e.g., H₂O, CH₃OH) attacks the planar, achiral tertiary carbocation.
Stereochemical Outcome: Because the nucleophile can attack the planar carbocation intermediate from either face with roughly equal probability, the SN1 reaction leads to a racemic mixture of products.[9][11] Any substitution occurring at the unrearranged secondary carbocation would also lead to racemization.
Caption: The SN1 pathway involving a 1,2-hydride shift.
Elimination Reactions: A Competition in Regioselectivity
Elimination reactions compete with substitutions, particularly at higher temperatures and with species that can act as bases. (R)-2-Iodo-3-methylbutane has two distinct types of β-hydrogens, leading to potential regiochemical isomers.
3.1. The E2 Pathway: Zaitsev vs. Hofmann Products
The E2 (Elimination, Bimolecular) reaction is a concerted, single-step process requiring a strong base.[12][13] The regiochemical outcome is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule: With a strong, non-bulky base (e.g., NaOH, NaOEt), the thermodynamically more stable, more substituted alkene is the major product.[12][14] For this substrate, removal of the β-hydrogen from C3 yields 2-methyl-2-butene .
-
Hofmann's Rule: With a strong, bulky base (e.g., potassium tert-butoxide, t-BuOK), the kinetically favored, less sterically hindered alkene is the major product.[12][14] The bulky base preferentially removes a proton from the sterically accessible primary methyl group (C1), yielding 3-methyl-1-butene .
Experimental Protocol: Base-Dependent Elimination
-
Zaitsev Product: To a solution of (R)-2-Iodo-3-methylbutane in ethanol, add a solution of sodium ethoxide (NaOEt) in ethanol and heat to reflux. The major product will be 2-methyl-2-butene.[15]
-
Hofmann Product: To a solution of (R)-2-Iodo-3-methylbutane in tert-butanol, add potassium tert-butoxide (t-BuOK) and stir at room temperature. The major product will be 3-methyl-1-butene.
3.2. The E1 Pathway: A Consequence of the SN1 Route
The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction and therefore always competes with it.[10][16][17] It is favored by weak bases and higher temperatures.
Mechanism: Following the formation and rearrangement of the carbocation, a weak base (often the solvent) removes an adjacent proton to form a double bond.
Regiochemical Outcome: The E1 reaction is highly regioselective for the most stable alkene. It almost exclusively follows Zaitsev's rule , as the base removes the proton in a separate, non-rate-determining step, allowing for the formation of the most thermodynamically stable product. The major elimination product under E1 conditions will be 2-methyl-2-butene .[16][18]
Summary and Conclusion
The stereochemistry of (R)-2-Iodo-3-methylbutane provides a powerful platform for illustrating the fundamental principles of reaction mechanisms in organic chemistry. The fate of this single chiral substrate can be precisely controlled by the choice of reagents and conditions, leading to products with inverted stereochemistry, racemic mixtures, or different constitutional isomers.
| Reaction | Conditions | Mechanism | Key Intermediate | Stereochemical/Regiochemical Outcome |
| SN2 | Strong, unhindered nucleophile (e.g., NaBr); Polar aprotic solvent (e.g., Acetone) | Concerted, bimolecular | Trigonal bipyramidal T.S. | Inversion of configuration → (S)-product |
| SN1 | Weak nucleophile (e.g., H₂O, ROH); Polar protic solvent | Stepwise, unimolecular | Rearranged tertiary carbocation | Racemization of products |
| E2 | Strong, non-bulky base (e.g., NaOEt) | Concerted, bimolecular | Anti-periplanar T.S. | Zaitsev product (2-methyl-2-butene) |
| E2 | Strong, bulky base (e.g., t-BuOK) | Concerted, bimolecular | Anti-periplanar T.S. | Hofmann product (3-methyl-1-butene) |
| E1 | Weak base (e.g., H₂O, ROH); Heat | Stepwise, unimolecular | Rearranged tertiary carbocation | Zaitsev product (2-methyl-2-butene) |
A thorough understanding of these competing pathways is not merely academic; it is critical in the field of drug development and complex molecule synthesis, where precise control over stereochemistry is paramount for achieving desired biological activity and avoiding off-target effects.
References
- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 8. Solved (R)-2-iodo-3-methylbutane is treated with sodium | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. brainly.com [brainly.com]
- 16. home.iitk.ac.in [home.iitk.ac.in]
- 17. expertsmind.com [expertsmind.com]
- 18. youtube.com [youtube.com]
Introduction: The Profile of a Reactive Intermediate
An In-Depth Technical Guide to the Thermophysical Properties of 2-Iodo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 18295-27-7) is a halogenated alkane with the molecular formula C₅H₁₁I.[1][2] As a secondary iodoalkane, its chemical behavior is dominated by the carbon-iodine bond. The C-I bond is significantly weaker than its C-Br or C-Cl counterparts, rendering this compound a highly reactive alkylating agent and a valuable intermediate in organic synthesis.[3] Its utility in nucleophilic substitution and elimination reactions makes it a point of interest for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical compounds.[3]
An understanding of its thermophysical properties is not merely academic; it is a prerequisite for safe handling, process optimization, and reaction engineering. For drug development professionals, these parameters inform purification strategies, formulation design, and stability assessments. This guide synthesizes the available—though limited—experimental data with established predictive models to provide a comprehensive thermophysical profile of this compound. We will delve into the causality behind experimental choices and provide field-proven methodologies for property determination where direct data is absent.
Molecular Identifiers:
Summary of Thermophysical Properties
The following table summarizes the key thermophysical data available for this compound. It is critical to note that a significant portion of this data is derived from computational estimations rather than direct experimental measurement. This highlights a crucial data gap in the scientific literature for this compound.
| Property | Value | Unit | Type | Source(s) |
| Boiling Point | 138 | °C | Experimental | [5] |
| ~146 | °C | Estimated | [3] | |
| 154.22 | °C | Estimated | [6] | |
| 132.91 | °C | Calculated | [4] | |
| Melting Point | -85.6 | °C | Estimated | [6] |
| -98.98 | °C | Calculated | [4] | |
| Density | 1.4900 | g/cm³ | Experimental | [6] |
| 1.52 | g/cm³ | Estimated | [3] | |
| Refractive Index | 1.4900 | - | Experimental | [6] |
| Enthalpy of Vaporization (ΔvapH°) | 35.32 | kJ/mol | Calculated | [4] |
| Enthalpy of Fusion (ΔfusH°) | 6.07 | kJ/mol | Calculated | [4] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -80.22 | kJ/mol | Calculated | [4] |
| Gibbs Free Energy of Formation (ΔfG°) | 44.46 | kJ/mol | Calculated | [4] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 2.466 | - | Calculated | [4] |
| Water Solubility (log10WS) | -2.73 | mol/L | Calculated | [4] |
Phase Transition Behavior
Boiling Point
The boiling point is a fundamental property reflecting the strength of intermolecular forces. For alkyl halides, these are primarily London dispersion forces and, to a lesser extent, dipole-dipole interactions.[7][8] The boiling point of this compound is reported with significant variance, from 138°C to an estimated 154.22°C.[5][6] This discrepancy underscores the difference between direct measurement and estimation. The general trend for alkyl halides shows that boiling points increase with the atomic weight of the halogen (I > Br > Cl > F) and decrease with increased branching, which reduces the effective surface area for London dispersion forces.[7][8][9] The high molecular weight imparted by the iodine atom gives this compound a considerably higher boiling point than alkanes of similar carbon structure.[7]
Melting Point
Melting point trends are generally less predictable than boiling point trends for alkyl halides.[7] The available data for this compound are estimations, with values around -85.6°C and -98.98°C.[4][6] The melting point is influenced not only by intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.
Enthalpies of Vaporization and Fusion
The calculated enthalpy of vaporization (ΔvapH°) of 35.32 kJ/mol represents the energy required to overcome intermolecular forces and transition the substance from liquid to gas.[4] The enthalpy of fusion (ΔfusH°), calculated at 6.07 kJ/mol, is the energy needed to disrupt the crystal lattice structure during melting.[4] These values are critical for thermodynamic calculations in process design, such as designing distillation and crystallization purification steps.
Volumetric and Transport Properties
Density
The density is reported as 1.4900 g/cm³ and estimated at 1.52 g/cm³.[3][6] As with most iodoalkanes, this compound is denser than water. This is a critical consideration for solvent extraction and separation processes, where it will typically form the lower organic layer in an aqueous system.
Viscosity
No experimental viscosity data for this compound has been found in the literature. Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for fluid handling, pumping, and mixing calculations. For a low-molecular-weight, non-hydrogen-bonding liquid, the viscosity is expected to be relatively low and highly dependent on temperature. It can be experimentally determined using a capillary viscometer or a rotational rheometer.
Thermal Conductivity
Similarly, no experimental data exists for the thermal conductivity of this compound. This property quantifies the ability of a material to conduct heat and is essential for designing heating and cooling systems for reactors and storage vessels. For organic liquids, it is typically measured using the transient hot-wire method.
Thermodynamic Properties
Heat Capacity
Cheméo provides a calculated value for the ideal gas heat capacity (Cp,gas).[4] This property is useful for thermodynamic calculations involving the gaseous state of the substance. For liquid-phase processes, the liquid-phase heat capacity (Cp,liq) is required. This property can be readily measured via Differential Scanning Calorimetry (DSC) and is essential for calculating the energy required to change the temperature of the material.
Enthalpy and Gibbs Free Energy of Formation
The calculated standard enthalpy of formation (ΔfH°gas) of -80.22 kJ/mol and Gibbs free energy of formation (ΔfG°) of 44.46 kJ/mol provide insight into the compound's thermodynamic stability.[4] These values are fundamental inputs for calculating the heat of reaction and chemical equilibrium constants for processes involving this compound.
Experimental and Predictive Methodologies
Given the scarcity of experimental data, this section provides both a logical workflow for its determination and standardized protocols. It also explains the basis of the computational methods that have been used to estimate the known values.
Experimental Workflow for Property Determination
The systematic characterization of a compound's thermophysical properties follows a logical progression, ensuring sample purity and measurement accuracy.
Caption: Workflow for experimental thermophysical property determination.
Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Heat Capacity
Causality: DSC is the chosen method due to its high accuracy, small sample requirement, and ability to determine multiple properties (melting point, enthalpy of fusion, and heat capacity) in a single series of experiments.
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, zinc) across the temperature range of interest.
-
Sample Preparation: Hermetically seal 5-10 mg of purified this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Melting Point Determination:
-
Place the sample and reference pans into the DSC cell.
-
Cool the sample to a temperature well below the estimated melting point (e.g., -120°C).
-
Heat the sample at a controlled rate (e.g., 5-10 K/min).
-
The melting point (Tfus) is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔfusH°).
-
-
Heat Capacity Determination:
-
Perform a baseline run with two empty pans.
-
Perform a run with a sapphire standard of known mass.
-
Perform a run with the sample pan.
-
The liquid heat capacity (Cp,liq) is calculated by comparing the heat flow difference between the baseline and the sample to the heat flow difference for the sapphire standard at various temperatures, using the following relation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) ) * (msapphire / msample) * Cp,sapphire
-
Computational Prediction: Group Contribution Methods
Causality: The calculated values found in the literature for this compound are predominantly from group contribution methods (e.g., Joback method).[4] These methods are used when experimental data is unavailable. They offer a rapid, cost-effective way to estimate properties, which is invaluable for initial process screening and safety assessments.
Principle: These methods are founded on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. The molecule is deconstructed into its fundamental groups, and each group has a predefined numerical contribution to a given property.
Caption: Conceptual diagram of a group contribution method.
Trustworthiness and Limitations: While powerful, these methods are estimations. Their accuracy is limited by the quality of the database used to derive the group contributions and their inability to account for complex intramolecular interactions or specific conformational effects. For this compound, the branching near the halogen may introduce steric interactions not fully captured by simple group models, potentially explaining some of the variance between calculated and experimental values.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Physical Hazards: It is a flammable liquid and vapor (GHS H226).[1] Keep away from heat, sparks, and open flames.
-
Health Hazards: It is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1] It causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This technical guide provides a consolidated overview of the known thermophysical properties of this compound. It is evident that there is a significant reliance on estimated and calculated data for this compound, with a notable lack of experimentally verified values for key properties like viscosity, thermal conductivity, and heat capacity. The discrepancies in reported boiling points further emphasize the need for rigorous experimental characterization. For scientists and engineers working with this reactive intermediate, the provided data serves as a crucial starting point for process design and safety analysis. However, for applications requiring high precision, it is strongly recommended that the key properties be determined experimentally using the standardized protocols outlined herein.
References
- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 3. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 4. Butane, 2-iodo-3-methyl- (CAS 18295-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [stenutz.eu]
- 6. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 7. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 8. readchemistry.com [readchemistry.com]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. fishersci.com [fishersci.com]
Methodological & Application
2-Iodo-3-methylbutane: A Comprehensive Guide to its Application as a Secondary Alkylating Agent in Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 2-iodo-3-methylbutane as an alkylating agent. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol design, addressing the unique challenges and opportunities presented by this sterically influenced secondary alkyl iodide.
Core Concepts: Understanding the Reactivity of this compound
This compound, with the structure CH₃–CH(I)–CH(CH₃)₂, is a secondary alkyl iodide. Its utility as an alkylating agent stems from the carbon-iodine bond; iodine is an excellent leaving group, facilitating nucleophilic substitution.[1] However, its secondary nature and the steric bulk of the adjacent isopropyl group place it at a mechanistic crossroads, where reaction outcomes are highly sensitive to experimental conditions.
The SN1 vs. SN2 Dichotomy
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via both SN1 (unimolecular) and SN2 (bimolecular) pathways. The preferred mechanism is dictated by the nucleophile, solvent, and temperature.
-
SN2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.[2][3] However, the steric hindrance from the neighboring isopropyl group can slow this reaction compared to less bulky secondary halides.[4][5][6]
-
SN1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) in polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate.[7] This intermediate is planar and can be attacked from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. A significant challenge with the SN1 pathway is the potential for carbocation rearrangement.
Diagram 1: SN1 vs. SN2 pathways for this compound.
Competing Elimination Reactions (E1 & E2)
A significant side reaction in alkylation attempts with secondary halides is elimination to form an alkene.[8] Strong bases, particularly bulky ones like potassium tert-butoxide, will strongly favor the E2 pathway, yielding 3-methyl-1-butene as the major product.[9] The SN1 reaction is often accompanied by an E1 reaction, as both share the same carbocation intermediate.
Diagram 2: The competing E2 elimination pathway.
The Challenge of Carbocation Rearrangement
In SN1-type reactions, the initially formed secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. This is a critical consideration in reactions like Friedel-Crafts alkylation, where the rearranged carbocation is often the species that reacts with the nucleophile, leading to an isomer of the expected product.[10]
Synthetic Applications and Protocols
Application 1: C–O Bond Formation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction between an alkoxide and an alkyl halide.[3] When using this compound, the main challenge is minimizing the competing E2 elimination.[11]
Causality Behind Experimental Choices:
-
Alkoxide Choice: Using a primary, unhindered alkoxide (e.g., sodium ethoxide) is preferable to a bulky one (e.g., potassium tert-butoxide) to reduce the likelihood of the alkoxide acting as a base for elimination.[11][12]
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to enhance the nucleophilicity of the alkoxide. Using the conjugate alcohol as a solvent (e.g., ethanol for ethoxide) is also common but can promote some SN1/E1 character.
-
Temperature: Lower temperatures generally favor substitution over elimination. The reaction should be heated only as much as necessary to achieve a reasonable rate.
Protocol: Synthesis of 2-Ethoxy-3-methylbutane
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Sodium Metal | 22.99 | 1.26 g | 0.055 | 1.1 |
| Anhydrous Ethanol | 46.07 | 50 mL | - | - |
| This compound | 198.05 | 9.90 g | 0.050 | 1.0 |
| Anhydrous Diethyl Ether | - | 50 mL | - | - |
Step-by-Step Methodology:
-
Alkoxide Preparation: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 50 mL of anhydrous ethanol in a flask equipped with a reflux condenser. The mixture will generate H₂ gas and heat. Allow the reaction to proceed until all sodium has dissolved to form sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (9.90 g) in 50 mL of anhydrous diethyl ether to the cooled alkoxide solution dropwise over 30 minutes with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 2-ethoxy-3-methylbutane.
Diagram 3: Experimental workflow for Williamson ether synthesis.
Application 2: C–C Bond Formation via Friedel-Crafts Alkylation
Friedel-Crafts alkylation attaches an alkyl group to an aromatic ring using a Lewis acid catalyst, typically AlCl₃.[13] This reaction proceeds through a carbocation electrophile.[14] With this compound, a 1,2-hydride shift is highly probable, leading to the tert-pentyl group being added to the ring, not the sec-pentyl group.[10]
Protocol: Friedel-Crafts Alkylation of Benzene
WARNING: Benzene is a known carcinogen. All operations must be performed in a certified fume hood with appropriate personal protective equipment.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Anhydrous Aluminum Chloride | 133.34 | 7.3 g | 0.055 | 1.1 |
| Anhydrous Benzene | 78.11 | 50 mL | - | - |
| This compound | 198.05 | 9.90 g | 0.050 | 1.0 |
Step-by-Step Methodology:
-
Catalyst Suspension: In a three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (7.3 g) to 50 mL of anhydrous benzene. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Addition of Alkylating Agent: Add this compound (9.90 g) dropwise to the stirred suspension over 45 minutes, maintaining the temperature below 10 °C. The reaction will evolve HI gas, which should be vented through a trap (e.g., a bubbler with NaOH solution).
-
Reaction: After addition, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 50 mL of cold 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. The layers will separate. Wash the organic layer with 1 M NaOH (2 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous CaCl₂, filter, and remove the excess benzene by distillation. The resulting product, (2-methylbutan-2-yl)benzene, can be purified by vacuum distillation.
Diagram 4: Carbocation rearrangement in Friedel-Crafts alkylation.
Preparation of this compound
For instances where the starting material is not commercially available, it can be readily synthesized from 3-methyl-2-butanol. A common method is via an intermediate bromoalkane, followed by a Finkelstein reaction.[1]
-
Bromination: React 3-methyl-2-butanol with phosphorus tribromide (PBr₃) in an anhydrous solvent like diethyl ether at low temperatures (e.g., 0 °C) to form 2-bromo-3-methylbutane.[1] Maintaining low temperatures is crucial to suppress potential hydride shifts that could lead to isomeric products.
-
Iodination (Finkelstein Reaction): Treat the resulting 2-bromo-3-methylbutane with a solution of sodium iodide in refluxing acetone. The less soluble sodium bromide byproduct precipitates out of the acetone, driving the reaction to completion according to Le Châtelier's principle.[1]
Summary and Outlook
This compound is a versatile secondary alkylating agent, but its successful application requires a firm understanding of competing reaction pathways.
-
Strengths: The C-I bond is highly reactive, making it an effective electrophile. It serves as a source for the sec-pentyl (3-methylbutan-2-yl) group.
-
Challenges: As a secondary halide, it is prone to both SN1/SN2 and E1/E2 reactions. Steric hindrance can impede SN2 rates, while carbocation rearrangements can lead to unexpected products in SN1 reactions.
Future advancements in catalysis, such as palladium-catalyzed cross-coupling reactions or photoredox methods, are expanding the utility of secondary alkyl halides like this compound, enabling milder and more selective C-C and C-heteroatom bond formations that can overcome the classic limitations of SN1/SN2 chemistry.[15][16][17]
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. The major product in the following reaction is? Starting material: 2-iod.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. study.com [study.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Iodo-3-methylbutane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 2-iodo-3-methylbutane. As a secondary alkyl halide with moderate steric hindrance, this substrate serves as an exemplary model for investigating the competitive nature of S({N})1 and S({N})2 pathways, as well as the competing elimination (E1 and E2) reactions. This guide elucidates the mechanistic principles, explores the critical influence of experimental parameters—including nucleophile strength, solvent polarity, and temperature—and provides detailed, validated protocols for directing the reaction toward desired substitution products.
Introduction: The Unique Reactivity of a Secondary Hindered Alkyl Halide
This compound is a structurally informative substrate for the study of nucleophilic substitution. Its classification as a secondary alkyl halide places it at the mechanistic crossroads of S({N})1 and S({N})2 reactions.[1] The presence of a methyl group on the adjacent carbon (C3) introduces a degree of steric hindrance that can disfavor the single-step, backside attack characteristic of the S({N})2 mechanism, while the secondary nature of the carbocation that would form in an S({N})1 pathway is moderately stable, though susceptible to rearrangement.[2][3]
Furthermore, the carbon-iodine bond is relatively weak, making iodide an excellent leaving group and enhancing the substrate's reactivity in both substitution and elimination pathways.[1][4] The choice of nucleophile, solvent, and temperature becomes paramount in dictating the reaction's outcome.[5][6] Strong, non-basic nucleophiles in polar aprotic solvents will favor the S({N})2 pathway, whereas weak nucleophiles in polar protic solvents are conducive to the S({N})1 mechanism.[6][7] Concurrently, the use of strong, sterically hindered bases or elevated temperatures can shift the product distribution towards elimination (E2 and E1, respectively).[8]
This guide will dissect these competing pathways and provide the practical knowledge required to control them.
Mechanistic Pathways: A Dichotomy of Reactivity
The reaction of a nucleophile with this compound can proceed through four potential pathways: S({N})2, S({N})1, E2, and E1. Understanding the nuances of each is critical for experimental design.
The S(_{N})2 Pathway: A Concerted Dance
The S(_{N})2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process.[9] The nucleophile attacks the electrophilic carbon (C2) from the side opposite the iodine leaving group (a "backside attack").[3] This mechanism is favored by:
-
Strong, unhindered nucleophiles: Species with high electron density and low steric bulk (e.g., I⁻, CN⁻, N₃⁻) are effective.
-
Polar aprotic solvents: Solvents like acetone or DMSO solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[1][6]
-
Lower temperatures: Higher temperatures tend to favor elimination over substitution.[5]
A key stereochemical feature of the S({N})2 reaction is the inversion of configuration at the chiral center.[3][10] If the starting material is (R)-2-iodo-3-methylbutane, the S({N})2 product will have the (S) configuration.[11][12]
Caption: The S(_{N})2 mechanism: a single-step reaction with backside attack.
The S(_{N})1 Pathway: A Stepwise Approach with a Twist
The S(_{N})1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.
-
Formation of a Carbocation: The C-I bond breaks heterolytically, forming a secondary carbocation intermediate. This is the slow, rate-determining step.[13]
-
Nucleophilic Attack: The nucleophile attacks the planar carbocation.
This mechanism is favored by:
-
Weak nucleophiles: Often, the solvent itself acts as the nucleophile (solvolysis), such as in water or ethanol.[1][13]
-
Polar protic solvents: Solvents like water, ethanol, or methanol stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[6][7]
-
Substrates that form stable carbocations: While a secondary carbocation is less stable than a tertiary one, it can still form under appropriate conditions.[13][14]
A critical consideration for this compound in the S(_{N})1 pathway is the potential for a hydride shift . The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via the migration of a hydrogen atom from C3 to C2.[2] This rearrangement will lead to a different constitutional isomer as the final product.
Because the nucleophile can attack the planar carbocation from either face, S(_{N})1 reactions at a chiral center lead to racemization (a mixture of retention and inversion of configuration).[10][15]
Caption: The S(_{N})1 mechanism, showing carbocation formation and potential rearrangement.
Competition from Elimination (E2 and E1)
Whenever substitution is possible, elimination is a competing pathway.[5]
-
E2 (Elimination, Bimolecular): A concerted, single-step reaction favored by strong, sterically hindered bases (e.g., tert-butoxide).[16] The base removes a proton from a beta-carbon (C1 or C3) simultaneously with the departure of the iodide leaving group.
-
E1 (Elimination, Unimolecular): A two-step reaction that proceeds through the same carbocation intermediate as the S(_{N})1 pathway.[17] It is favored by weak bases and high temperatures .[18] The E1 reaction will also be subject to Zaitsev's rule, favoring the formation of the more substituted alkene.[16]
Caption: Decision matrix for substitution vs. elimination pathways.
Experimental Protocols
The following protocols are designed to selectively favor either the S({N})2 or S({N})1 pathway. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: S(_{N})2 Reaction with Sodium Azide in Acetone
This protocol is designed to favor the S(_{N})2 pathway, leading to the formation of 2-azido-3-methylbutane with inversion of stereochemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq) - Caution: Highly toxic and potentially explosive.
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous acetone. Add a magnetic stir bar.
-
Substrate Addition: To the stirring suspension, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of a sodium iodide precipitate is an indicator of reaction progress.[19]
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the precipitated sodium iodide.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-azido-3-methylbutane.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Protocol 2: S(_{N})1 Solvolysis in Aqueous Ethanol
This protocol favors the S(_{N})1 pathway, using the solvent as the nucleophile. It is expected to yield a mixture of 2-ethoxy-3-methylbutane and 3-methyl-2-butanol, along with the rearranged product 2-ethoxy-2-methylbutane.
Materials:
-
This compound (1.0 eq)
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Sodium bicarbonate (NaHCO₃)
-
Separatory funnel
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the 80:20 ethanol/water mixture. Add a magnetic stir bar.
-
Reaction: Gently heat the solution to reflux and maintain for 2-4 hours. The progress can be monitored by the formation of HI, which can be tested for by checking the pH of the solution.
-
Neutralization: After the reaction is deemed complete, cool the mixture to room temperature. Carefully add solid sodium bicarbonate in small portions until effervescence ceases to neutralize the HI formed.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the products with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Analysis: The product distribution can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the unrearranged and rearranged substitution products, as well as any elimination byproducts.
Summary of Expected Outcomes
The choice of reaction conditions directly dictates the major product(s). The following table summarizes the expected outcomes based on the protocols provided.
| Parameter | S({N})2 Conditions (Protocol 1) | S({N})1 Conditions (Protocol 2) |
| Nucleophile | Strong (N₃⁻) | Weak (H₂O, EtOH) |
| Solvent | Polar Aprotic (Acetone) | Polar Protic (aq. EtOH) |
| Rate Law | Rate = k[Substrate][N₃⁻] | Rate = k[Substrate] |
| Intermediate | None (Concerted) | Secondary Carbocation |
| Rearrangement | Not possible | Possible (1,2-hydride shift) |
| Stereochemistry | Inversion of configuration | Racemization |
| Major Product(s) | 2-azido-3-methylbutane | 2-ethoxy-3-methylbutane, 3-methyl-2-butanol, 2-ethoxy-2-methylbutane |
| Primary Byproduct(s) | 3-methyl-1-butene (E2) | 3-methyl-1-butene, 2-methyl-2-butene (E1) |
Conclusion
The nucleophilic substitution reactions of this compound are a powerful illustration of the principles governing reaction mechanisms in organic chemistry. By carefully selecting the nucleophile, solvent, and temperature, researchers can navigate the competitive landscape of S({N})1, S({N})2, E1, and E2 pathways. The protocols and theoretical framework presented in this guide offer a robust starting point for the synthesis of specific substitution products and for the broader study of reaction kinetics and stereochemistry in drug discovery and development.
References
- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 5. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. home.iitk.ac.in [home.iitk.ac.in]
- 17. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 18. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. benchchem.com [benchchem.com]
Application Note: Elucidating the SN2 Reaction Mechanism of 2-Iodo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and executing the bimolecular nucleophilic substitution (SN2) reaction using 2-iodo-3-methylbutane as a model substrate. We will delve into the core mechanistic principles, including stereochemistry and reaction kinetics, and provide detailed, field-proven laboratory protocols for conducting the reaction, monitoring its progress, and characterizing the resulting products. This application note is designed to equip researchers with the theoretical knowledge and practical expertise necessary to successfully apply the SN2 reaction in their synthetic endeavors.
Introduction to the SN2 Reaction
The SN2 reaction is a fundamental concept in organic chemistry, representing a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2][3] This mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[2][4] This approach is necessitated by the electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group.[5] The reaction proceeds through a high-energy transition state where the central carbon is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group.[1][6][7]
The substrate, this compound, is a secondary alkyl halide. Secondary substrates can undergo both SN2 and SN1 reactions, but the SN2 pathway is favored by the use of a strong, unhindered nucleophile and a polar aprotic solvent.[8] The presence of a methyl group on the carbon adjacent to the stereocenter introduces some steric hindrance, which can influence the reaction rate compared to a less substituted secondary halide.
Mechanistic Deep Dive: this compound
Stereochemistry: The Walden Inversion
A hallmark of the SN2 reaction is the inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[2][9] If the starting material, (R)-2-iodo-3-methylbutane, undergoes an SN2 reaction, the product will be the (S)-enantiomer.[5][10] This stereospecific outcome is a direct consequence of the backside attack by the nucleophile.[5][11]
Diagram: SN2 Reaction of (R)-2-iodo-3-methylbutane
Caption: Backside attack of the nucleophile on this compound leading to inversion of stereochemistry.
Reaction Kinetics
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][8][12] This bimolecular dependency gives the reaction its name and is described by the following rate law:
Rate = k[this compound][Nucleophile] [13]
This second-order kinetic profile is a key diagnostic tool for identifying an SN2 mechanism.[4][14]
Factors Influencing the Reaction
Several factors critically influence the rate and outcome of the SN2 reaction with this compound:
-
Nucleophile: A strong nucleophile is essential for an efficient SN2 reaction.[13][15] Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity.[8] For example, hydroxide (OH⁻) is a better nucleophile than water (H₂O).[8] Steric hindrance of the nucleophile can also decrease the reaction rate; for instance, tert-butoxide is a poor nucleophile despite being a strong base due to its bulkiness.[8]
-
Leaving Group: The leaving group's ability to depart is crucial. A good leaving group is a weak base that can stabilize the negative charge it carries after bond cleavage.[16][17] Iodide (I⁻) is an excellent leaving group, making this compound a reactive substrate for SN2 reactions.[16][17][18] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[16]
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.[19][13] These solvents, such as acetone or dimethylformamide (DMF), can dissolve the ionic nucleophile but do not solvate the anion strongly. This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents (like water or alcohols) form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[20]
Experimental Protocol
This protocol outlines a general procedure for the SN2 reaction of this compound with a suitable nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent.
Materials and Reagents
| Reagent/Material | Purpose | Key Properties |
| This compound | Substrate | Secondary alkyl halide |
| Sodium Azide (NaN₃) | Nucleophile | Strong, relatively unhindered |
| Acetone | Solvent | Polar aprotic |
| Diethyl ether | Extraction Solvent | - |
| Anhydrous MgSO₄ | Drying Agent | - |
| TLC plates (Silica gel) | Reaction Monitoring | - |
| Eluent (e.g., Hexane/Ethyl Acetate) | TLC Mobile Phase | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in acetone.
-
Substrate Addition: Add this compound to the stirring solution of sodium azide.
-
Reaction: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[21]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel gently and allow the layers to separate. Collect the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography if necessary.
Diagram: Experimental Workflow
Caption: A typical workflow for an SN2 reaction, from setup to product characterization.
Monitoring and Characterization
Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of a reaction.[22][23][24] By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the disappearance of the reactant spot and the appearance of a new product spot over time.[22][25][26] The choice of eluent is crucial for achieving good separation of the spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the product of the SN2 reaction.[27] For the reaction of this compound with azide, the ¹H NMR spectrum of the product would show a characteristic shift of the proton on the carbon bearing the azide group compared to the starting material. Furthermore, NMR can be used to monitor the kinetics of the reaction by observing the disappearance of reactant signals and the appearance of product signals over time.[28][29][30]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow proper disposal procedures.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle for refluxing.
Conclusion
The SN2 reaction of this compound serves as an excellent model for studying the principles of bimolecular nucleophilic substitution. By carefully controlling the reaction conditions, particularly the choice of nucleophile and solvent, the reaction can be guided to produce the desired product with high stereospecificity. The protocols and analytical techniques described in this application note provide a solid foundation for researchers to explore and utilize this important reaction in their synthetic work.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. webassign.net [webassign.net]
- 10. brainly.com [brainly.com]
- 11. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 12. SN2 Reaction [iverson.cm.utexas.edu]
- 13. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 18. Leaving group - Wikipedia [en.wikipedia.org]
- 19. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 24. study.com [study.com]
- 25. How To [chem.rochester.edu]
- 26. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Iodination of 3-Methylbutan-2-ol via In Situ Generated Phosphorus Triiodide
Abstract
This document provides a comprehensive guide for the conversion of the secondary alcohol, 3-methylbutan-2-ol, to its corresponding alkyl iodide, 2-iodo-3-methylbutane. The protocol leverages the classical and highly effective method of using red phosphorus and molecular iodine, which react in situ to form the potent iodinating agent, phosphorus triiodide (PI₃). This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and discusses methods for product purification and characterization. The content is tailored for researchers in organic synthesis, process development, and medicinal chemistry who require a reliable method for synthesizing secondary alkyl iodides.
Introduction: The Scientific Rationale
The conversion of alcohols to alkyl halides is a cornerstone transformation in organic synthesis, providing a gateway to a multitude of functional group interconversions via nucleophilic substitution and organometallic reactions. Among alkyl halides, alkyl iodides are particularly valuable due to the low bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion, making them highly reactive intermediates.
While various reagents exist for this transformation, the use of red phosphorus and iodine remains a fundamentally important and cost-effective method.[1] This system generates phosphorus triiodide (PI₃) directly within the reaction mixture, avoiding the need to handle the unstable and highly reactive PI₃ reagent itself.[2][3][4][5] This protocol has been optimized for the secondary alcohol 3-methylbutan-2-ol, providing a reliable pathway to this compound.
Mechanistic Deep Dive: From Alcohol to Alkyl Iodide
The overall transformation is a two-stage process occurring in a single pot. Understanding the causality behind each stage is crucial for experimental success.
Stage 1: In Situ Generation of Phosphorus Triiodide (PI₃)
The reaction is initiated by the combination of red phosphorus and molecular iodine. This is a controlled exothermic reaction that forms the active iodinating agent, phosphorus triiodide.[4]
2 P(s) + 3 I₂(s) → 2 PI₃(s)
This in situ generation is a key advantage, as PI₃ is a moisture-sensitive and corrosive solid that is difficult to store and handle.[5][6][7]
Stage 2: Sₙ2 Conversion of the Alcohol
The core of the transformation is a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][9][10]
-
Activation of the Hydroxyl Group: The hydroxyl (-OH) group of an alcohol is inherently a poor leaving group. The phosphorus triiodide acts as an activating agent. The oxygen atom of 3-methylbutan-2-ol performs a nucleophilic attack on the phosphorus atom of PI₃. This displaces an iodide ion and forms a protonated intermediate.
-
Formation of a Good Leaving Group: A subsequent deprotonation (often by a displaced iodide ion or another weak base in the mixture) yields an alkoxydihalo-phosphite intermediate. This complex effectively converts the hydroxyl group into a much better leaving group, akin to a tosylate or mesylate.
-
Nucleophilic Attack and Inversion: An iodide ion (I⁻), generated in the previous steps, then acts as the nucleophile. It performs a "backside attack" on the electrophilic carbon atom bonded to the oxygen.[10][11] This concerted, single-step process breaks the C-O bond and forms the new C-I bond, resulting in the product, this compound. A key stereochemical outcome of the Sₙ2 mechanism is the inversion of configuration at the reaction center.[11][12]
Potential side reactions include elimination to form alkenes (e.g., 3-methyl-1-butene or 3-methyl-2-butene), which can be promoted by excessive heat or the presence of a base.[12]
Safety First: Hazard Analysis and Mitigation
This procedure involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[6][13]
| Substance | Hazard | Mitigation Protocol |
| Red Phosphorus | Flammable solid; can ignite from friction or shock.[14] May be contaminated with highly toxic and pyrophoric white phosphorus.[14] | Avoid grinding or creating dust. Handle away from ignition sources. Keep a container of wet sand readily available for smothering spills or small fires.[14] Store in a cool, dry place. |
| Iodine | Toxic upon inhalation; causes severe skin and eye burns.[15] Corrosive. | Handle in a fume hood. Avoid creating dust. Use non-metallic spatulas. Ensure immediate access to an eye-wash station. |
| Phosphorus Triiodide (PI₃) | In situ product. Corrosive; causes severe skin burns and eye damage.[6] Reacts violently with water to produce toxic and corrosive HI and H₃PO₃.[4][7] | The entire apparatus must be scrupulously dried (oven or flame-dried) and the reaction run under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. Quench the reaction carefully by slowly adding it to ice. |
| Anhydrous Solvents (e.g., Diethyl Ether) | Highly flammable; peroxide-former. | Use from a freshly opened container or after testing for peroxides. Ground equipment to prevent static discharge. Work far from ignition sources. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 0.11 molar scale.
Materials and Equipment
-
Reagents: 3-methylbutan-2-ol (≥98%), Red Phosphorus, Iodine (crystals), Anhydrous Diethyl Ether, 10% Sodium Thiosulfate (Na₂S₂O₃) solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, nitrogen/argon gas inlet, bubbler, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-methylbutan-2-ol | 88.15 | 10.0 g (11.3 mL) | 0.113 | 1.0 |
| Red Phosphorus | 30.97 | 1.5 g | 0.048 | 0.43 |
| Iodine | 253.81 | 27.9 g | 0.110 | 0.97 |
Note: A slight substoichiometric amount of iodine relative to the alcohol is used, with phosphorus in excess relative to iodine to ensure complete conversion of I₂ to PI₃.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the cooled flask, add the red phosphorus (1.5 g) followed by anhydrous diethyl ether (50 mL) and 3-methylbutan-2-ol (10.0 g).
-
Iodine Addition: Begin stirring the mixture. Add the iodine crystals (27.9 g) slowly in small portions over 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The deep purple color of iodine should dissipate as it reacts to form PI₃. An ice bath can be used externally to moderate the temperature if the reaction becomes too vigorous.
-
Reaction: After the final portion of iodine is added, attach a heating mantle and heat the mixture to a gentle reflux. Continue heating under reflux with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting alcohol.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 100 mL of ice-cold water with stirring. Caution: Unreacted PI₃ will react violently with water.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The layers will separate; drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
10% sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine (the organic layer should become colorless).
-
Saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic byproducts.
-
Brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying and Filtration: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl for 10-15 minutes, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is a yellowish liquid. Purify by fractional distillation under atmospheric pressure to obtain pure this compound as a colorless liquid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity.
Expected Product Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 18295-27-7[16][17] |
| Molecular Formula | C₅H₁₁I[16][17][18] |
| Molecular Weight | 198.05 g/mol [16][17][18] |
| Appearance | Colorless liquid |
| Boiling Point | ~147-149 °C |
| Expected Yield | 65-80% |
Analytical Techniques
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the this compound structure.
-
Infrared (IR) Spectroscopy: Will show the absence of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) and the presence of characteristic C-H and C-I stretches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the purity of the distilled product and shows the expected molecular ion peak (m/z = 198) and fragmentation pattern.[16]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. phosphorus triiodide [chemistry.mdma.ch]
- 3. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]
- 4. Phosphorus triiodide - Sciencemadness Wiki [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. byjus.com [byjus.com]
- 9. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. nj.gov [nj.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. edvotek.com [edvotek.com]
- 16. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 18. This compound | 18295-27-7 | Benchchem [benchchem.com]
Application Note: Strategic Synthesis of 2-Iodo-3-methylbutane via the Finkelstein Halogen Exchange Reaction
Abstract: This document provides a comprehensive guide for the synthesis of 2-iodo-3-methylbutane, a valuable alkylating agent and intermediate in organic synthesis, utilizing the Finkelstein reaction. We delve into the underlying SN2 mechanism, provide a detailed, field-proven laboratory protocol, and discuss critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, actionable steps.
Foundational Principles: The Finkelstein Reaction
The Finkelstein reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the preparation of alkyl iodides from more readily available alkyl chlorides or bromides.[1][2] It is a classic example of a nucleophilic substitution bimolecular (SN2) reaction.[3][4] The ingenuity of this reaction lies in its manipulation of chemical equilibrium. The process is reversible, but by selecting an appropriate solvent, the reaction can be driven decisively towards the desired product.[5]
The standard Finkelstein protocol employs a solution of sodium iodide (NaI) in anhydrous acetone.[6] The success of the reaction hinges on a critical difference in solubility:
-
Sodium Iodide (NaI): Readily soluble in acetone.
-
Sodium Chloride (NaCl) & Sodium Bromide (NaBr): Virtually insoluble in acetone.[3][6][7]
According to Le Chatelier's principle, as the reaction proceeds, the newly formed NaCl or NaBr precipitates out of the solution.[1] This continuous removal of a product from the reaction medium shifts the equilibrium to the right, ensuring the reaction proceeds to completion and maximizing the yield of the target alkyl iodide.[1][7]
Mechanistic Pathway: An SN2 Trajectory
The Finkelstein reaction proceeds through a single, concerted SN2 mechanism.[2][3] The iodide ion (I⁻), a potent nucleophile, executes a "backside attack" on the carbon atom bonded to the leaving group (chloride or bromide). This approach, from the side opposite the leaving group, leads to a transient pentacoordinate transition state. As the new carbon-iodine bond forms, the carbon-halogen bond simultaneously breaks. A key stereochemical outcome of this mechanism is the inversion of configuration at the chiral center, if one is present.
References
- 1. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
Application Notes & Protocols for the Formation of sec-Isoamylmagnesium Iodide from 2-Iodo-3-methylbutane
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, sec-isoamylmagnesium iodide, from the sterically hindered secondary alkyl halide, 2-iodo-3-methylbutane. Grignard reagents are potent organometallic nucleophiles, pivotal for the formation of carbon-carbon bonds in academic and industrial research, particularly in drug development.[1][2] The successful generation of Grignard reagents from sterically encumbered substrates like this compound necessitates meticulous control over experimental parameters to overcome challenges such as slow initiation and competing side reactions. This guide details the underlying mechanistic principles, a robust step-by-step protocol, methods for characterization via titration, and extensive troubleshooting advice to ensure reliable and reproducible synthesis.
Introduction: Navigating the Challenges of Sterically Hindered Grignard Reagents
Grignard reagents, with the general formula R-Mg-X, are cornerstones of modern organic synthesis, offering a powerful method for generating carbon-based nucleophiles.[3][4][5] Their preparation involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reactivity of the organic halide is in the order of I > Br > Cl, making alkyl iodides highly suitable substrates.[6]
However, the formation of Grignard reagents from secondary, and particularly sterically hindered, alkyl halides such as this compound presents notable challenges. The reaction is thought to proceed through a single electron transfer (SET) mechanism, especially for substrates where steric hindrance impedes a direct nucleophilic-like attack on the magnesium surface.[7] Key difficulties include a reluctant initiation phase due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings and potential side reactions like Wurtz coupling.[8][9]
This protocol is designed to address these challenges by employing chemical activation of the magnesium surface and maintaining stringent anhydrous conditions to facilitate the efficient formation of sec-isoamylmagnesium iodide.
Mechanistic Overview: The Single Electron Transfer (SET) Pathway
The formation of a Grignard reagent from a sterically hindered alkyl halide is believed to occur via a non-chain radical mechanism.[10] The key steps are as follows:
-
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-iodine bond of this compound.[10]
-
Radical Anion Formation: This electron transfer results in the formation of a transient radical anion.
-
Fragmentation: The radical anion rapidly fragments to yield a sec-isoamyl radical and an iodide anion.
-
Surface Reaction: The sec-isoamyl radical and the iodide anion recombine at the magnesium surface, which has been oxidized to Mg(I), to form the final Grignard reagent, sec-isoamylmagnesium iodide.
Ethereal solvents like tetrahydrofuran (THF) are crucial as they are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas and protect from light. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | For Grignard synthesis. |
| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | Used as an activating agent.[8][11][12] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Airgas | For maintaining an inert atmosphere. |
| For Titration: | |||
| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | |
| Lithium Chloride | Anhydrous, ≥99% | Sigma-Aldrich | |
| Anhydrous THF | As above | Sigma-Aldrich |
Experimental Protocol: Synthesis of sec-Isoamylmagnesium Iodide
Safety Precautions
-
Fire Hazard: Ethereal solvents like THF are highly flammable.[11] All operations must be conducted in a certified chemical fume hood, away from open flames or spark sources.[13]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic.[13][14][15] An ice-water bath must be readily available to control the reaction temperature.[11]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be rigorously dried, and the reaction must be performed under a dry, inert atmosphere (argon or nitrogen).[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[13]
Glassware Preparation
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet adapter, and a pressure-equalizing dropping funnel sealed with a rubber septum.
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours.
-
Flame-dry the entire apparatus under a steady stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.[11][12] Allow the apparatus to cool to room temperature under the inert atmosphere.
Grignard Reagent Formation
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a few small crystals of iodine.[12] The iodine serves to etch the passivating magnesium oxide layer, exposing a fresh, reactive magnesium surface.[8][16]
-
Solvent Addition: Add enough anhydrous THF via cannula or syringe to just cover the magnesium turnings.
-
Initiation: Begin stirring the magnesium suspension. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of the this compound solution to the flask.
-
Gently warm the flask with a heat gun or in a warm water bath until the brown color of the iodine disappears, which indicates the initiation of the reaction.[17] You should also observe gentle bubbling from the magnesium surface and the solution may become cloudy.[9]
-
Addition of Alkyl Halide: Once the reaction has initiated, slowly add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[13] If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color.
Caption: Workflow for the synthesis and analysis of sec-isoamylmagnesium iodide.
Characterization: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions, as the yield is never quantitative. The iodine-based titration is a reliable method.[18]
Titration Protocol
-
Prepare Titration Flask: In a flame-dried vial equipped with a small magnetic stir bar, place approximately 100 mg of iodine (accurately weighed).[18] Seal the vial with a rubber septum and flush with inert gas.
-
Dissolve Iodine: Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[18] The LiCl helps to solubilize the magnesium salts. Stir until the iodine is fully dissolved, resulting in a dark brown solution.
-
Cooling: Cool the iodine solution to 0 °C in an ice-water bath.[18]
-
Titration: While maintaining the inert atmosphere of the Grignard solution, withdraw a 1.0 mL aliquot using a calibrated syringe. Slowly add the Grignard reagent dropwise to the stirred, cold iodine solution.
-
Endpoint: The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[18][19]
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
(Note: The stoichiometry between the Grignard reagent and I₂ is 1:1 for the purpose of this titration's color change)
Sample Titration Data
| Trial | Mass of I₂ (g) | Moles of I₂ (mol) | Volume of Grignard Added (mL) | Calculated Molarity (M) |
| 1 | 0.1015 | 0.000400 | 0.85 | 0.471 |
| 2 | 0.1022 | 0.000403 | 0.86 | 0.468 |
| Average | 0.470 |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Wet glassware or solvent. - Passivated magnesium surface.[8][17] | - Repeat the reaction ensuring all drying procedures are meticulously followed. - Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[8] - Add a small amount of a pre-formed Grignard reagent or 1,2-dibromoethane as an initiator.[8][12] |
| Yield is low. | - Inaccurate concentration of the Grignard reagent. - Wurtz coupling side reaction.[9] - Presence of moisture. | - Always titrate the Grignard reagent before use. - Ensure slow, controlled addition of the alkyl halide, possibly at a higher dilution. - Verify the dryness of all reagents and apparatus. |
| Solution turns dark brown/black. | - Reaction is too hot, causing decomposition. - Impurities in the magnesium or alkyl halide. | - Maintain better temperature control with an ice bath during the addition. - Use high-purity reagents. |
Conclusion
The synthesis of sec-isoamylmagnesium iodide from this compound, while challenging due to steric hindrance, can be reliably achieved by following this detailed protocol. The keys to success are the rigorous exclusion of moisture, effective activation of the magnesium surface, and careful control of the reaction temperature. Accurate determination of the reagent's concentration via titration is essential for its successful application in subsequent synthetic transformations, enabling the precise construction of complex molecular architectures in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. quora.com [quora.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. dchas.org [dchas.org]
- 14. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. youtube.com [youtube.com]
Application Note: Strategic Synthesis of Ethers Using Sterically Hindered Secondary Halides
Abstract
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of C-O-C linkages. While classically efficient for primary alkyl halides, its application to secondary substrates is often complicated by competing elimination reactions. This application note provides a detailed guide for researchers on navigating the synthesis of ethers using a sterically hindered secondary iodide, 2-iodo-3-methylbutane, as a model substrate. We will explore the critical mechanistic considerations, optimize reaction parameters to favor the desired SN2 pathway over the competing E2 elimination, and provide a comprehensive, step-by-step protocol for synthesis, purification, and characterization.
Introduction: The Challenge of Secondary Substrates
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[1][2][3][4] The efficiency of this SN2 reaction is highly dependent on the structure of the alkyl halide. Primary and methyl halides are ideal substrates, reacting quickly to provide high yields of the ether product.[1][5]
However, when the substrate is a secondary alkyl halide, such as this compound, the reaction landscape becomes more complex. The increased steric hindrance around the electrophilic carbon impedes the backside attack required for the SN2 mechanism, significantly slowing the rate of substitution.[6][7][8] Furthermore, the alkoxide, being a strong base, can readily abstract a proton from a β-carbon, leading to a competing E2 elimination reaction that yields an alkene as a major byproduct.[1][5][9] Consequently, the synthesis of ethers from secondary halides often results in a mixture of substitution and elimination products, with the latter frequently predominating.[1]
This guide will dissect the factors governing this competition and provide a strategic approach to maximize the yield of the desired ether product when using this compound.
Mechanistic Considerations: SN2 versus E2
The core challenge lies in managing the competition between the SN2 and E2 pathways. Both reactions are bimolecular and are influenced by the substrate, nucleophile/base, leaving group, and solvent.
-
SN2 Pathway (Substitution): The alkoxide attacks the carbon atom bearing the iodine, displacing it in a single, concerted step. This pathway is sensitive to steric bulk around the reaction center.[6][7]
-
E2 Pathway (Elimination): The alkoxide acts as a base, removing a proton from a carbon adjacent (β) to the carbon with the leaving group, leading to the formation of a double bond. This pathway is favored by strong, bulky bases and sterically hindered substrates.[9][10]
The structure of this compound, a secondary halide with branching near the reaction center, makes it particularly susceptible to E2 elimination.
Caption: Competing SN2 and E2 pathways for this compound.
Optimizing Reaction Conditions
To favor the SN2 pathway, several parameters must be carefully controlled.
Choice of Alkoxide
The structure of the alkoxide is critical. While the alkoxide needs to be a potent nucleophile, its basicity and steric bulk must be minimized to suppress the E2 reaction.
-
Recommended: Use a primary, unhindered alkoxide like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃). These provide a good balance of nucleophilicity and low steric hindrance.
-
Avoid: Bulky bases such as potassium tert-butoxide (KOtBu) will almost exclusively yield the elimination product.[11]
Solvent Selection
The solvent plays a crucial role in stabilizing the transition states of both reactions.
-
Recommended: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are ideal.[2][12][13] These solvents solvate the cation of the alkoxide salt, leaving the alkoxide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction. They do not participate in hydrogen bonding, which would otherwise stabilize the alkoxide and reduce its reactivity.
-
Avoid: Protic solvents like alcohols (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity and can also favor elimination pathways.[2]
Temperature Control
Reaction temperature can influence the product ratio.
-
Recommendation: Lower to moderate temperatures (e.g., 50-80 °C) are generally preferred.[3] Elimination reactions often have a higher activation energy and are more favored at higher temperatures. By keeping the temperature moderate, the rate of the desired SN2 reaction can be optimized relative to the E2 side reaction.
| Parameter | Recommended Condition | Rationale |
| Alkyl Halide | This compound | Secondary, hindered substrate. |
| Alkoxide | Sodium Ethoxide (less hindered) | Minimizes steric clash, favors SN2. |
| Base for Alkoxide Gen. | Sodium Hydride (NaH) | Irreversibly deprotonates the alcohol; H₂ byproduct escapes.[1][14][15] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; enhances nucleophilicity, favors SN2.[2][12] |
| Temperature | 50 - 80 °C | Balances reaction rate while minimizing E2 elimination.[3] |
Experimental Protocol
This protocol details the synthesis of 2-ethoxy-3-methylbutane from this compound and ethanol.
Caption: General workflow for Williamson ether synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₅H₁₁I | 198.05 | 3.96 g | 20.0 |
| Ethanol | C₂H₅OH | 46.07 | 1.15 g (1.46 mL) | 25.0 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.00 g | 25.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |
| Brine | NaCl (aq) | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Alkoxide Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (30 mL).
-
Carefully add sodium hydride (1.00 g, 25.0 mmol, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.46 mL, 25.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
-
Reaction:
-
Add this compound (3.96 g, 20.0 mmol) dissolved in anhydrous DMF (20 mL) to the freshly prepared sodium ethoxide solution.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed (typically 4-8 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely contain the desired ether and the elimination byproduct (3-methyl-1-butene).
-
Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ether from any unreacted starting material and the alkene byproduct.
-
Characterization of the Product
Validation of the successful ether formation is achieved through various spectroscopic methods.[16]
-
Infrared (IR) Spectroscopy: The most significant change is the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3550 cm⁻¹).[16] The appearance of a strong C-O stretching band in the 1050-1150 cm⁻¹ region is indicative of the ether product.[17][18][19][20]
-
¹H NMR Spectroscopy: Protons on the carbon adjacent to the newly formed ether oxygen (α-protons) will be deshielded and typically appear in the 3.4-4.5 ppm range.[17][20] The spectrum should show the disappearance of the alcohol's hydroxyl proton signal.
-
¹³C NMR Spectroscopy: Carbon atoms bonded to the ether oxygen typically resonate in the 50-80 δ range.[17][20]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected ether product. A common fragmentation pattern for ethers is α-cleavage.[19]
| Technique | Expected Observation for 2-ethoxy-3-methylbutane |
| IR | Absence of broad O-H stretch; presence of strong C-O stretch (~1100 cm⁻¹). |
| ¹H NMR | Signal for -O-CH -(CH(CH₃)₂) around 3.4-3.6 ppm (multiplet); signal for -O-CH₂ -CH₃ around 3.5 ppm (quartet). |
| ¹³C NMR | Signals for carbons attached to oxygen (-C H-O-C H₂-) in the 60-80 ppm range. |
| MS | Molecular ion peak (M⁺) at m/z = 116. |
Conclusion
The Williamson ether synthesis with a sterically hindered secondary halide like this compound is a challenging but feasible transformation. Success hinges on carefully selecting reaction conditions to favor the SN2 pathway over the competing E2 elimination. By using a non-bulky alkoxide, a polar aprotic solvent, and maintaining moderate temperatures, researchers can significantly improve the yield of the desired ether. The protocols and insights provided in this note offer a robust framework for scientists in research and drug development to approach the synthesis of complex ethers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN2 vs E2 [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fiveable.me [fiveable.me]
- 19. readchemistry.com [readchemistry.com]
- 20. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Reaction of 2-Iodo-3-methylbutane with Sodium Hydroxide
A Guide to Controlling Substitution (SN2) and Elimination (E2) Pathways
Abstract
The reaction of secondary alkyl halides with reagents that are both strong bases and nucleophiles is a foundational concept in organic synthesis, presenting a classic case of competing substitution (SN2) and elimination (E2) pathways. This application note provides a detailed examination of the reaction between 2-iodo-3-methylbutane and sodium hydroxide. We dissect the underlying mechanisms, explore the critical experimental parameters that govern the reaction's outcome, and provide validated protocols for selectively favoring either the formation of 3-methyl-2-butanol via the SN2 pathway or a mixture of alkenes, primarily 2-methyl-2-butene, via the E2 pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to master the control of these competitive reactions for targeted molecular synthesis.
Introduction and Mechanistic Overview
This compound is a secondary alkyl halide, a class of substrates uniquely poised at the crossroads of substitution and elimination reactions. The carbon atom bonded to the excellent iodide leaving group is sterically accessible enough to permit nucleophilic attack, yet the substrate also possesses two distinct sets of β-hydrogens that can be abstracted by a base.
The reagent, sodium hydroxide (NaOH), provides the hydroxide ion (OH⁻), which is a strong, non-bulky base and a competent nucleophile.[1][2] Consequently, treating this compound with NaOH initiates a competition between two bimolecular pathways: SN2 and E2. The ability to direct the reaction toward one pathway over the other is crucial for synthetic efficiency.
The SN2 Pathway: Synthesis of 3-methyl-2-butanol
In the SN2 (Substitution Nucleophilic Bimolecular) mechanism, the hydroxide ion acts as a nucleophile. It attacks the electrophilic α-carbon (the carbon bonded to the iodine) from the side opposite the leaving group. This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center and the formation of the alcohol, 3-methyl-2-butanol.[3]
The E2 Pathway: Synthesis of Alkenes
In the E2 (Elimination Bimolecular) mechanism, the hydroxide ion functions as a base, abstracting a proton from a β-carbon (a carbon adjacent to the α-carbon). This proton abstraction, the formation of the C=C double bond, and the departure of the iodide leaving group all occur in a single, concerted step.[4]
This reaction exhibits regioselectivity, as there are two distinct types of β-hydrogens, leading to two possible alkene products:
-
Zaitsev Product (Major): Abstraction of the hydrogen from the more substituted β-carbon (C3) results in the more thermodynamically stable, more substituted alkene: 2-methyl-2-butene . According to Zaitsev's rule, this is the major elimination product when using a small, strong base.[4][5][6]
-
Hofmann Product (Minor): Abstraction of a hydrogen from the less substituted β-carbon (C1) yields the less stable, less substituted alkene: 3-methyl-1-butene .[7]
Controlling the Reaction Outcome: Key Parameters
The ratio of substitution to elimination products is not fixed; it can be strategically manipulated by altering the reaction conditions. The primary factor is temperature, as elimination reactions have a greater positive entropy change and typically a higher activation energy than substitution reactions.
| Parameter | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Temperature | Low Temperature (e.g., 0 - 25 °C) | High Temperature (e.g., > 50 °C, Reflux) | Elimination is entropically favored (more product molecules) and often has a higher activation energy, making it more sensitive to temperature increases.[8][9] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Polar Protic (e.g., Ethanol, Water) | Polar aprotic solvents enhance the nucleophilicity of the hydroxide ion, favoring SN2. Polar protic solvents can solvate the nucleophile, slightly reducing its strength, and are often required for higher reflux temperatures, favoring E2.[8][9] |
| Base Conc. | Moderate Concentration | High Concentration | A high concentration of a strong base increases the rate of the bimolecular E2 reaction. |
Experimental Protocols
Safety Notice: All procedures must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Sodium hydroxide is corrosive and can cause severe burns. Alkyl iodides are irritants and alkylating agents. Organic solvents are flammable.
Protocol 1: Maximizing Elimination (E2) Products
Objective: To synthesize 2-methyl-2-butene as the major product.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol (or Isopropanol)
-
Deionized Water
-
Diethyl Ether (or Pentane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in a minimal amount of water, then add ethanol (e.g., 5 mL per gram of alkyl halide).
-
Initiation: Begin stirring and heat the solution to a gentle reflux (approx. 80 °C for ethanol).
-
Addition: Add this compound dropwise to the refluxing basic solution over 15-20 minutes.
-
Reaction: Maintain the reflux with vigorous stirring for 2-3 hours to ensure the reaction goes to completion.
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of cold deionized water.
-
Extract the aqueous layer three times with diethyl ether (or pentane). The low-boiling alkene products will be in the organic layer.
-
Combine the organic extracts.
-
-
Washing & Drying:
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution into a clean, pre-weighed flask suitable for distillation.
-
-
Purification & Analysis:
-
Purify the product mixture via fractional distillation, carefully collecting the fraction boiling around 38-39 °C (for 2-methyl-2-butene).[10]
-
Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) and confirm the structure of the major product using ¹H and ¹³C NMR spectroscopy.
-
Protocol 2: Maximizing Substitution (SN2) Product
Objective: To synthesize 3-methyl-2-butanol as the major product.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride Solution (Brine)
-
Dilute HCl
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMSO (e.g., 5-7 mL per gram of alkyl halide).
-
Reagent Preparation: Separately, prepare an aqueous solution of sodium hydroxide.
-
Initiation: Cool the substrate solution in an ice-water bath to 0-5 °C.
-
Addition: Add the aqueous sodium hydroxide solution dropwise to the cold, stirring substrate solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup & Extraction:
-
Quench the reaction by pouring it into a beaker containing a large volume of cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts.
-
-
Washing & Drying:
-
Wash the combined organic layer with dilute HCl to neutralize any remaining NaOH, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution.
-
-
Purification & Analysis:
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting crude alcohol via fractional distillation under reduced pressure. 3-methyl-2-butanol has a boiling point of approximately 112-114 °C at atmospheric pressure.
-
Confirm the structure and purity of the product using NMR and IR spectroscopy.
-
General Experimental Workflow and Expected Outcomes
The general workflow for both protocols involves the core steps of reaction, workup, and purification. The critical difference lies in the initial reaction conditions.
References
- 1. This compound + NaOH | Filo [askfilo.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols: Strategic Solvent Selection for Nucleophilic Substitution of 2-Iodo-3-methylbutane
Abstract
The nucleophilic substitution of 2-iodo-3-methylbutane, a sterically hindered secondary alkyl halide, presents a classic case study in the critical role of solvent choice in directing reaction pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent to favor either SN1 or SN2 mechanisms. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present expected outcomes to ensure reproducible and efficient synthesis.
Introduction: The Challenge of a Secondary Alkyl Halide
This compound is a versatile substrate in organic synthesis. As a secondary alkyl halide, it resides at the crossroads of nucleophilic substitution mechanisms, being susceptible to both SN1 and SN2 pathways.[1] The presence of a methyl group adjacent to the stereocenter introduces significant steric hindrance, which can impede the backside attack required for an SN2 reaction.[2][3] Consequently, the choice of solvent becomes a pivotal factor in controlling the reaction outcome, alongside the nucleophile's strength and concentration.[4] A judicious selection of the reaction medium can either facilitate the formation of a carbocation intermediate (SN1) or promote a concerted bimolecular substitution (SN2).
Mechanistic Dichotomy: SN1 vs. SN2 at a Glance
The competition between SN1 and SN2 pathways for a secondary alkyl halide like this compound is a delicate balance of several factors. A strong nucleophile is a prerequisite for an SN2 reaction, which proceeds in a single, concerted step.[5] In contrast, a weak nucleophile and a solvent that can stabilize a carbocation intermediate will favor the multi-step SN1 mechanism.[5]
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate | 3° > 2° > 1° | 1° > 2° > 3° |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles required |
| Solvent | Polar protic solvents | Polar aprotic solvents |
The Decisive Role of the Solvent
The solvent's primary role extends beyond simply dissolving the reactants; it actively participates in the reaction by stabilizing transition states and intermediates.[6] Solvents are broadly classified into three categories: polar protic, polar aprotic, and nonpolar. For nucleophilic substitution reactions, polar solvents are generally required to dissolve the often-ionic nucleophiles.[5]
Polar Protic Solvents: Favoring the SN1 Pathway
Polar protic solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen).[5][7] These solvents are capable of hydrogen bonding.
Mechanism of Action:
-
Stabilization of the Leaving Group: Through hydrogen bonding, polar protic solvents solvate the leaving group (iodide ion in this case) as it departs, lowering the activation energy for the formation of the carbocation.[5]
-
Stabilization of the Carbocation Intermediate: The lone pairs of electrons on the solvent molecules can solvate the carbocation, further stabilizing this high-energy intermediate.[8]
This stabilization of the carbocation intermediate is the primary reason why polar protic solvents strongly favor the SN1 pathway.[8]
Polar Aprotic Solvents: Championing the SN2 Pathway
Polar aprotic solvents, such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), have a dipole moment but lack a hydrogen atom bonded to an electronegative atom.[5][7]
Mechanism of Action:
-
Enhanced Nucleophilicity: Polar aprotic solvents can dissolve the substrate and the nucleophile but are less effective at solvating the nucleophile compared to polar protic solvents.[9] This "naked" nucleophile is more reactive and better able to participate in the backside attack required for the SN2 mechanism.[8][10]
-
Destabilization of the Carbocation: These solvents are less capable of stabilizing the carbocation intermediate, thus disfavoring the SN1 pathway.
The use of a strong nucleophile in a polar aprotic solvent is the ideal condition for promoting an SN2 reaction with this compound.[11]
Nonpolar Solvents: A Generally Poor Choice
Nonpolar solvents like hexane and benzene are typically not suitable for nucleophilic substitution reactions because they cannot effectively dissolve the charged or highly polar nucleophiles required for the reaction to proceed.[5]
Strategic Solvent Selection Flowchart
The following diagram illustrates the decision-making process for selecting a solvent based on the desired reaction mechanism for this compound.
Caption: Solvent selection guide for this compound substitution.
Experimental Protocols
The following protocols provide a framework for performing the nucleophilic substitution of this compound under conditions that favor either the SN1 or SN2 pathway.
Protocol 1: SN1 Solvolysis in Methanol (A Polar Protic Solvent)
Objective: To synthesize 2-methoxy-3-methylbutane via an SN1 mechanism.
Materials:
-
This compound
-
Anhydrous Methanol (CH3OH)
-
Sodium Bicarbonate (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous methanol.
-
Add 10.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize any HI formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 2-methoxy-3-methylbutane.
Protocol 2: SN2 Substitution with Sodium Azide in Acetone (A Polar Aprotic Solvent)
Objective: To synthesize 2-azido-3-methylbutane via an SN2 mechanism.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous acetone.
-
Add 7.5 g of sodium azide to the flask. Caution: Sodium azide is highly toxic.
-
Add 10.0 g of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) with stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium iodide.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-azido-3-methylbutane by vacuum distillation.
Expected Outcomes and Data Summary
The choice of solvent will have a pronounced effect on both the reaction rate and the product distribution.
| Reaction | Solvent | Nucleophile | Expected Major Product | Expected Mechanism | Relative Rate |
| 1 | Methanol | CH3OH (weak) | 2-methoxy-3-methylbutane | SN1 | Slower |
| 2 | Acetone | N3- (strong) | 2-azido-3-methylbutane | SN2 | Faster |
Competing Elimination Reactions
It is important to note that elimination reactions (E1 and E2) can compete with nucleophilic substitution, especially with secondary alkyl halides.[12]
-
E1 Competition: In polar protic solvents, the E1 reaction can compete with the SN1 reaction, leading to the formation of alkenes (e.g., 3-methyl-1-butene and 2-methyl-2-butene).[13]
-
E2 Competition: With a strong, bulky base in a polar aprotic solvent, the E2 reaction may become the dominant pathway.[14]
To favor substitution over elimination, it is generally advisable to use a good nucleophile that is a weak base.
Conclusion
The nucleophilic substitution of this compound is a highly tunable reaction where the solvent plays a critical role in determining the mechanistic pathway. By understanding the principles of solvent effects, researchers can strategically select the reaction conditions to achieve the desired substitution product with high selectivity and yield. Polar protic solvents will favor an SN1 mechanism, while polar aprotic solvents will promote an SN2 reaction. Careful consideration of the competing elimination reactions is also essential for successful synthesis.
References
- 1. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. brainly.com [brainly.com]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Sec-Isoamyl Derivatives from 2-Iodo-3-methylbutane
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the preparation of various sec-isoamyl derivatives utilizing 2-iodo-3-methylbutane as the primary starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore key synthetic transformations including nucleophilic substitution for the synthesis of alcohols and ethers, the formation of organometallics via Grignard reagents for subsequent carbon-carbon bond formation, and palladium-catalyzed cross-coupling reactions. The underlying principles of reaction mechanisms, experimental design, safety considerations, and product characterization are discussed in depth to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of this compound
This compound, also known as sec-isoamyl iodide, is a valuable secondary alkyl halide intermediate in organic synthesis. Its structure, featuring an iodine atom on a secondary carbon adjacent to an isopropyl group, presents a unique combination of reactivity and steric considerations that must be carefully managed to achieve desired synthetic outcomes. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group and rendering the molecule susceptible to nucleophilic substitution and elimination reactions.[1] The steric hindrance imposed by the neighboring isopropyl group influences the competition between SN1/E1 and SN2/E2 pathways. This guide will elucidate how to control these reaction pathways to selectively synthesize valuable sec-isoamyl derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁I | PubChem[2] |
| Molecular Weight | 198.05 g/mol | PubChem[2] |
| CAS Number | 18295-27-7 | PubChem[2] |
| Boiling Point | ~146 °C (estimated) | Benchchem[1] |
| Density | ~1.52 g/cm³ (estimated) | Benchchem[1] |
| Solubility | Insoluble in water; miscible with organic solvents like ether and benzene. | Benchchem[1] |
Synthetic Pathways and Core Concepts
The transformation of this compound into its derivatives can be broadly categorized into three main pathways, each with its own set of mechanistic considerations and applications. The choice of pathway is dictated by the desired functional group in the final product.
Caption: Synthetic pathways from this compound.
Protocol I: Nucleophilic Substitution - Synthesis of 3-Methyl-2-butanol
The direct conversion of this compound to 3-methyl-2-butanol (sec-isoamyl alcohol) is a classic example of nucleophilic substitution. Due to the secondary nature of the alkyl halide, both SN1 and SN2 mechanisms are plausible when using a strong nucleophile like hydroxide.[3] The use of an aqueous solvent will favor the SN1 pathway, while a higher concentration of the nucleophile can promote the SN2 mechanism. It is important to note that elimination to form alkenes (3-methyl-1-butene and 3-methyl-2-butene) is a competing side reaction.
Mechanistic Insight
The reaction with aqueous sodium hydroxide can proceed via two pathways. The SN2 pathway involves a backside attack by the hydroxide ion, leading to an inversion of stereochemistry if a chiral starting material is used.[4] The SN1 pathway proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a racemic mixture. Given the secondary nature of the substrate, a mixture of both pathways is likely.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.5 eq) in distilled water.
-
To the stirred aqueous NaOH solution, add this compound (1.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 3-methyl-2-butanol.
Product Characterization
The identity and purity of the synthesized 3-methyl-2-butanol can be confirmed by spectroscopic methods.
¹H NMR (CDCl₃, 90 MHz):
-
δ 3.55 (m, 1H): CH-OH
-
δ 1.77 (m, 1H): CH(CH₃)₂
-
δ 1.18 (d, 3H): CH₃-CH(OH)
-
δ 0.93 (d, 3H): one of the CH(CH₃)₂ methyls
-
δ 0.86 (d, 3H): the other CH(CH₃)₂ methyl (Chemical shifts and multiplicities are approximate and may vary slightly)[5]
¹³C NMR (CDCl₃, 25.16 MHz):
-
δ 72.69: C-OH
-
δ 35.08: CH(CH₃)₂
-
δ 19.93: CH₃-CH(OH)
-
δ 18.15 & 18.06: CH(CH₃)₂ (Chemical shifts are approximate)[5]
IR Spectroscopy:
-
A broad peak in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol.[6]
-
A C-O stretch around 1100-1050 cm⁻¹.[6]
Protocol II: Williamson Ether Synthesis - Preparation of Sec-isoamyl Ethers
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8] When using a secondary alkyl halide like this compound, the competing E2 elimination reaction is a significant concern, especially with sterically hindered alkoxides. To favor substitution, it is generally preferable to use a less sterically hindered alkoxide.
Strategic Considerations for Minimizing Elimination
-
Choice of Alkoxide: Use a primary or methyl alkoxide if possible. A bulky base like tert-butoxide will strongly favor elimination.[8]
-
Reaction Temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction.
-
Solvent: A polar aprotic solvent like DMF or DMSO can enhance the rate of the SN2 reaction.[9]
Detailed Experimental Protocol (Example: Synthesis of sec-isoamyl methyl ether)
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
Methanol (CH₃OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.05 eq) dropwise to the stirred suspension. (Caution: Hydrogen gas is evolved).
-
After the addition is complete and gas evolution has ceased, stir the resulting sodium methoxide solution at 0 °C for 30 minutes.
-
Add this compound (1.0 eq) dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product can be purified by column chromatography on silica gel or by distillation.
Protocol III: Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent, sec-isoamylmagnesium iodide, from this compound provides a powerful carbon nucleophile that can be used to form new carbon-carbon bonds.[10] The preparation of Grignard reagents requires strictly anhydrous conditions, as they react readily with water.[11]
Critical Safety and Handling Precautions
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be performed under an inert atmosphere.[5] Ethereal solvents used must be anhydrous.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. An ice-water bath should be readily available for cooling.[5]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. No open flames should be in the vicinity.[5]
Detailed Experimental Protocol: Formation of sec-isoamylmagnesium iodide and reaction with acetone
Part A: Grignard Reagent Formation
Materials:
-
Magnesium turnings (1.2 eq)
-
A small crystal of iodine
-
Anhydrous diethyl ether (Et₂O)
-
This compound (1.0 eq)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, all under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray, cloudy solution is the Grignard reagent.
Part B: Reaction with Acetone to form 2,3,4-trimethyl-2-pentanol
Materials:
-
sec-isoamylmagnesium iodide solution (from Part A)
-
Anhydrous acetone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve anhydrous acetone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, the resulting tertiary alcohol can be purified by distillation or column chromatography.
Protocol IV: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, using a palladium catalyst.[12][13] While most commonly applied to aryl and vinyl halides, recent advances have enabled the coupling of secondary alkyl halides.[13] This reaction allows for the direct connection of the sec-isoamyl group to aromatic or vinylic systems.
Key Parameters for Successful Coupling
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving good yields with secondary alkyl halides. Bulky, electron-rich ligands are often required.
-
Base: A base, such as potassium carbonate or potassium phosphate, is necessary to activate the boronic acid for transmetalation.[13]
-
Solvent: A mixture of an organic solvent (e.g., DMF, dioxane, or THF) and water is often used.
Detailed Experimental Protocol (Example: Synthesis of 3-methyl-2-phenylbutane)
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
A suitable phosphine ligand (e.g., SPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Degassed solvent (e.g., DMF/water mixture)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for 12-24 hours, monitoring by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound serves as a versatile precursor for a range of sec-isoamyl derivatives. The synthetic strategies outlined in this guide—nucleophilic substitution, Grignard reagent formation, and Suzuki-Miyaura coupling—provide access to alcohols, ethers, and complex carbon skeletons. Successful synthesis hinges on a clear understanding of the competing reaction mechanisms and careful control of experimental conditions. The protocols provided herein offer a robust foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777) [hmdb.ca]
- 2. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound + NaOH | Filo [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR [m.chemicalbook.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Troubleshooting & Optimization
How to minimize elimination in 2-Iodo-3-methylbutane substitution reactions
<
Welcome to the technical support center for optimizing substitution reactions with 2-iodo-3-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substitution and elimination reactions with this sterically hindered secondary alkyl halide. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your desired substitution products.
Understanding the Challenge: Substitution vs. Elimination
This compound is a secondary alkyl halide, a class of substrates notoriously prone to competing substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The steric hindrance from the adjacent isopropyl group further complicates reaction outcomes, often favoring elimination. The key to minimizing elimination lies in carefully controlling the reaction conditions to favor the desired substitution pathway.
dot graph "Competing_Pathways" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="this compound", pos="0,2!", fillcolor="#EA4335"]; SN2 [label="SN2 Product\n(Substitution)", pos="-2,0!", fillcolor="#34A853"]; E2 [label="E2 Product\n(Elimination)", pos="2,0!", fillcolor="#FBBC05"]; SN1_E1_Intermediate [label="Carbocation Intermediate", pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; SN1 [label="SN1 Product\n(Substitution)", pos="-1,-4!", fillcolor="#34A853"]; E1 [label="E1 Product\n(Elimination)", pos="1,-4!", fillcolor="#FBBC05"];
Frequently Asked Questions (FAQs)
Q1: Why am I getting a high percentage of elimination product (3-methyl-2-butene) in my reaction?
A1: This is a common issue with secondary alkyl halides like this compound. Several factors could be contributing to the prevalence of elimination:
-
Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxide, alkoxides), it can readily abstract a proton from the beta-carbon, leading to an E2 reaction.
-
High Temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures. If you are running your reaction with heating, this will likely increase the amount of elimination product.
-
Solvent Choice: Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the transition state of elimination reactions, and they can also cage the nucleophile, reducing its nucleophilicity and favoring elimination.
Q2: I'm trying to perform an SN2 reaction, but the yield is very low. What can I do?
A2: The steric hindrance around the secondary carbon in this compound makes SN2 reactions challenging but not impossible. To improve your SN2 yield, consider the following:
-
Nucleophile Selection: Use a good nucleophile that is a weak base. Examples include iodide (I⁻), bromide (Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).
-
Solvent: Employ a polar aprotic solvent such as acetone, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide). These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the competing E2 reaction.
Q3: Is an SN1 reaction a viable pathway for this substrate?
A3: While possible, promoting a clean SN1 reaction can be difficult. SN1 reactions proceed through a carbocation intermediate, which can also lead to E1 elimination products. To favor SN1 over E1:
-
Use a weak, non-basic nucleophile: Water, alcohols, and carboxylic acids are typical choices.
-
Employ a polar protic solvent: These solvents are excellent at stabilizing the carbocation intermediate.
-
Maintain a low temperature: As with SN2/E2 competition, lower temperatures favor substitution over elimination for SN1/E1 pathways.
Troubleshooting Guide: Minimizing Elimination
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor substitution.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Weakly basic nucleophiles are less likely to abstract a proton, thus minimizing E2. Strong, bulky bases are poor nucleophiles due to steric hindrance and preferentially act as bases. |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Polar protic (e.g., Ethanol, Water) | Polar aprotic solvents enhance the nucleophilicity of the nucleophile. Polar protic solvents can stabilize the transition state for elimination. |
| Temperature | Low to moderate (e.g., 0-25 °C) | High (e.g., >50 °C, reflux) | Elimination reactions have a higher activation energy and are favored by increased temperature due to a greater increase in entropy. |
| Leaving Group | Iodide is an excellent leaving group. | Iodide is an excellent leaving group. | The good leaving group ability of iodide facilitates both substitution and elimination. The C-I bond is relatively weak, making it easier to break. |
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution with Sodium Cyanide
This protocol aims to synthesize 3-methyl-2-cyanobutane, favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 equivalents).
-
Add anhydrous DMSO to the flask and stir to dissolve the sodium cyanide.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Causality:
-
Sodium Cyanide: Cyanide is an excellent nucleophile and a relatively weak base, which strongly favors the SN2 pathway over E2.
-
DMSO: As a polar aprotic solvent, DMSO enhances the nucleophilicity of the cyanide ion.
-
Low Temperature: Starting the reaction at a low temperature and maintaining it at room temperature minimizes the competing E2 elimination reaction.
Protocol 2: SN1 Substitution with Solvolysis in Ethanol
This protocol describes the synthesis of 2-ethoxy-3-methylbutane via an SN1 pathway, acknowledging the potential for a competing E1 side reaction.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium bicarbonate (for work-up)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol.
-
Stir the solution at room temperature (25 °C) for 24-48 hours. The reaction is typically slow.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize any acid formed with a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by fractional distillation.
Causality:
-
Ethanol: Serves as both the weak nucleophile and the polar protic solvent, which is ideal for promoting the formation of the carbocation intermediate necessary for an SN1 reaction.
-
Room Temperature: Maintaining a low temperature is crucial to favor the SN1 product over the E1 elimination product.
Technical Support Center: Synthesis of 2-Iodo-3-methylbutane
Welcome to the technical support guide for the synthesis of 2-iodo-3-methylbutane. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. The following sections provide in-depth answers to frequently asked questions and a systematic troubleshooting guide based on field-proven insights and established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing this compound:
-
Direct Iodination of 3-methylbutan-2-ol: This is a one-step method where the parent alcohol, 3-methylbutan-2-ol, is treated directly with an iodinating agent. A classic approach involves using red phosphorus and iodine (I₂).[1] The phosphorus reacts with iodine to form phosphorus triiodide (PI₃) in situ, which then converts the alcohol to the corresponding alkyl iodide.
-
Two-Step Halogen Exchange (Finkelstein Reaction): This is a two-step sequence that generally offers better control and higher yields.
-
Step 1: 3-methylbutan-2-ol is first converted to a better leaving group, typically an alkyl bromide (2-bromo-3-methylbutane), using an agent like phosphorus tribromide (PBr₃) at low temperatures.[1]
-
Step 2: The resulting 2-bromo-3-methylbutane undergoes a Finkelstein reaction, where it is treated with a solution of sodium iodide (NaI) in acetone.[1][2] This is a classic Sₙ2 reaction that exchanges the bromide for an iodide.
-
Q2: Which synthetic method typically provides a higher and more reliable yield?
The two-step halogen exchange route via the Finkelstein reaction is generally preferred for achieving higher yields and greater reproducibility, making it more suitable for scalable synthesis.[1]
The direct iodination method, while operationally simpler, often suffers from lower yields due to a higher propensity for competing side reactions, such as elimination to form alkenes and potential carbocation rearrangements.[1]
Q3: What are the critical factors that influence the yield of this compound?
Several factors are critical for maximizing the yield:
-
Reaction Mechanism Control: The synthesis involves nucleophilic substitution. Because this compound is a secondary halide, there is a competition between Sₙ2 and Sₙ1 pathways, as well as E2 and E1 elimination reactions.[3] Steric hindrance from the adjacent isopropyl group slows the Sₙ2 reaction rate.[1]
-
Suppression of Rearrangements: When starting from 3-methylbutan-2-ol, acidic conditions can promote the formation of a secondary carbocation. This carbocation is prone to a Wagner-Meerwein rearrangement (a 1,2-hydride shift) to form a more stable tertiary carbocation, leading to the undesired isomer, 2-iodo-2-methylbutane.[4] Using reagents like PBr₃ at 0°C helps to minimize this rearrangement.[1]
-
Driving the Finkelstein Equilibrium: The Finkelstein reaction is an equilibrium process.[2] Its success hinges on exploiting Le Châtelier's principle. Using acetone as a solvent is key, as sodium iodide (NaI) is soluble in acetone while the sodium bromide (NaBr) or sodium chloride (NaCl) byproduct is not. The precipitation of NaBr/NaBr drives the reaction toward the desired this compound product.[2][5][6]
-
Temperature Management: Low temperatures are crucial during the initial conversion of the alcohol to prevent rearrangements.[1] However, during the Finkelstein reaction, heating (reflux) is often required to achieve a reasonable reaction rate, though excessive temperatures can increase elimination byproducts and cause product decomposition.[1]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
A low yield of the target compound can be traced back to several root causes, from reagent quality to suboptimal reaction conditions.
A: Start by analyzing the equilibrium of the Finkelstein reaction.
The most common issue is a failure to drive the halogen exchange to completion.
-
Underlying Cause: The precipitation of the sodium halide byproduct (e.g., NaBr) is essential. If the byproduct remains in solution, the reverse reaction can occur, leading to a poor final yield.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using dry (anhydrous) acetone. The presence of water can increase the solubility of NaBr, hindering its precipitation and thus stalling the reaction equilibrium.
-
Check Reagent Molar Ratio: Use a slight excess of sodium iodide (e.g., 1.5 equivalents relative to the alkyl bromide) to push the equilibrium toward the product side.[1][7]
-
Ensure Sufficient Reaction Time & Temperature: The reaction of 2-bromo-3-methylbutane with NaI in acetone often requires prolonged heating under reflux (e.g., 12 hours) to achieve complete conversion due to the steric hindrance of the secondary carbon.[1] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Problem 2: Significant Impurities and Side-Products Detected
The presence of unexpected peaks in your GC-MS or NMR spectrum indicates that side reactions are competing with the desired Sₙ2 pathway.
A: Alkene formation is a classic sign of a competing elimination (E2) reaction. This can be managed by controlling temperature and reaction time.
-
Underlying Cause: The iodide ion, while an excellent nucleophile, also has some basicity. At elevated temperatures, it can act as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to 3-methyl-1-butene or 3-methyl-2-butene.
-
Troubleshooting Workflow:
References
Technical Support Center: Reaction of 3-Methylbutan-2-ol with HI
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the side products and mechanistic nuances of the reaction between 3-methylbutan-2-ol and hydrogen iodide (HI). Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of undesired byproducts in your synthetic workflows.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the reaction of 3-methylbutan-2-ol with HI, providing explanations and actionable protocols to steer your experiment toward the desired outcome.
Issue 1: The Major Product is 2-Iodo-2-methylbutane, Not the Expected 2-Iodo-3-methylbutane.
Symptoms:
-
NMR and GC-MS analysis consistently show 2-iodo-2-methylbutane as the predominant product.
-
The yield of the direct substitution product, this compound, is significantly lower than anticipated.
Root Cause Analysis: This outcome is a classic example of a carbocation rearrangement. The reaction of a secondary alcohol like 3-methylbutan-2-ol with a strong acid like HI proceeds primarily through an SN1 mechanism.[1][2][3] The key steps are:
-
Protonation of the Alcohol: The hydroxyl group is protonated by HI to form a good leaving group, water.[1][4][5]
-
Formation of a Secondary Carbocation: The departure of the water molecule results in the formation of a secondary carbocation at the C2 position.[4][5][6]
-
1,2-Hydride Shift: A hydrogen atom from the adjacent C3, along with its bonding electrons, migrates to the positively charged C2. This rearrangement, known as a 1,2-hydride shift, transforms the less stable secondary carbocation into a more stable tertiary carbocation.[6][7][8][9][10]
-
Nucleophilic Attack: The iodide ion (I⁻) then attacks the tertiary carbocation, leading to the formation of the final product, 2-iodo-2-methylbutane.[1][6]
The driving force for this rearrangement is the increased stability of the tertiary carbocation compared to the secondary carbocation.[1][11][12]
Mitigation Strategies: In this specific reaction, preventing the rearrangement is challenging due to the inherent stability of the tertiary carbocation. The formation of 2-iodo-2-methylbutane is the thermodynamically favored pathway. If this compound is the desired product, alternative synthetic routes that avoid a carbocation intermediate should be considered.
Issue 2: Significant Formation of Alkene Byproducts.
Symptoms:
-
GC-MS analysis indicates the presence of multiple unsaturated hydrocarbons, primarily 2-methylbut-2-ene and 2-methylbut-1-ene.
-
A noticeable decrease in the overall yield of the desired alkyl iodide products.
Root Cause Analysis: The carbocation intermediate formed during the SN1 reaction can also undergo an E1 (Elimination, Unimolecular) reaction.[13][14] Instead of being attacked by the iodide nucleophile, a proton can be eliminated from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and alkene byproducts.
-
From the Tertiary Carbocation: Elimination of a proton from an adjacent carbon can lead to the formation of 2-methylbut-2-ene (the more substituted and generally major alkene product, according to Zaitsev's rule) and 2-methylbut-1-ene.
-
From the Secondary Carbocation: While less likely to be the major pathway for elimination, the initial secondary carbocation could also lead to alkene formation.
Factors Favoring Elimination:
-
High Temperatures: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures.[14][15]
-
Non-Nucleophilic, Weakly Basic Conditions: While iodide is a good nucleophile, conditions that disfavor nucleophilic attack can increase the proportion of elimination products.
Mitigation Strategies:
Experimental Protocol: Minimizing Alkene Formation
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at or below room temperature can significantly suppress the E1 pathway. Consider using an ice bath to control the initial exothermic reaction.
-
Solvent Choice: While the reaction is often carried out with concentrated HI, the choice of a co-solvent can influence the reaction pathway. Protic solvents can stabilize the carbocation, but careful selection is needed to avoid further side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times at elevated temperatures, which can lead to increased elimination and other side reactions.
| Condition | Favors SN1 | Favors E1 |
| Temperature | Low | High |
| Base/Nucleophile | Good Nucleophile (I⁻) | Weak Base (present in equilibrium) |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction of 3-methylbutan-2-ol with HI?
The reaction predominantly follows an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism.[2][3] This is because 3-methylbutan-2-ol is a secondary alcohol, which can form a relatively stable carbocation intermediate. The SN1 pathway involves the formation of a carbocation, which is the rate-determining step.
Q2: Why does a carbocation rearrangement occur in this reaction?
Carbocation rearrangements, such as the 1,2-hydride shift observed in this reaction, occur to form a more stable carbocation.[8][11][12] Tertiary carbocations are more stable than secondary carbocations due to the electron-donating inductive effect of the alkyl groups and hyperconjugation.[11] The rearrangement is a rapid process that occurs before the nucleophile attacks.[8]
Q3: Can an SN2 reaction occur?
For secondary alcohols like 3-methylbutan-2-ol, the SN2 mechanism is generally disfavored compared to the SN1 pathway when using strong hydrohalic acids like HI.[2][16] Steric hindrance around the secondary carbon makes the backside attack required for an SN2 reaction difficult. Primary alcohols, on the other hand, react with HI primarily through an SN2 mechanism.[2][16]
Q4: What are the expected elimination products and which would be the major one?
The major elimination product, arising from the more stable tertiary carbocation, is 2-methylbut-2-ene . This is due to Zaitsev's rule, which states that the more substituted alkene is the more stable and therefore the major product. A minor elimination product would be 2-methylbut-1-ene .
Visualizing the Reaction Mechanisms
To provide a clearer understanding of the competing reaction pathways, the following diagrams illustrate the key steps.
Caption: SN1 pathway with carbocation rearrangement.
Caption: E1 elimination pathway from the tertiary carbocation.
References
- 1. Explain the mechanism of action of hydroiodic acid class 12 chemistry CBSE [vedantu.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.in [brainly.in]
- 5. youtube.com [youtube.com]
- 6. sarthaks.com [sarthaks.com]
- 7. sarthaks.com [sarthaks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. extramarks.com [extramarks.com]
- 10. doubtnut.com [doubtnut.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing Wagner-Meerwein rearrangement during synthesis
<Technical Support Center: Wagner-Meerwein Rearrangement
A Guide for Synthetic Chemists
Welcome to the technical support center for managing Wagner-Meerwein rearrangements. As a Senior Application Scientist, I understand that unexpected isomer formation can be a significant roadblock in a synthetic campaign. This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies to help you control these often-unwanted side reactions. We will delve into the causality behind experimental choices, ensuring you can not only solve the immediate problem but also proactively design more robust synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of the Wagner-Meerwein rearrangement.
Q1: What is a Wagner-Meerwein rearrangement?
A Wagner-Meerwein rearrangement is a type of carbocation rearrangement involving a 1,2-shift.[1] In this process, a hydrogen atom (hydride), an alkyl group, or an aryl group migrates from one carbon to an adjacent, positively charged carbon.[1][2] This intramolecular shift results in the formation of a new, more stable carbocation intermediate, which then proceeds to react, often leading to a constitutional isomer of the expected product.[3]
Q2: What is the primary driving force for this rearrangement?
The fundamental driving force is the pursuit of stability.[4] Carbocations are high-energy intermediates, and their stability generally follows the order: tertiary > secondary > primary.[5] If a 1,2-shift can convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary), the rearrangement is energetically favorable and will likely occur.[6] Resonance stabilization, such as the formation of a benzylic carbocation, provides an even stronger driving force.[7]
Q3: Which types of substrates and reactions are most susceptible?
Reactions that proceed through carbocation intermediates are the primary candidates. These include:
-
SN1 Reactions: Solvolysis of secondary or tertiary alkyl halides.[8]
-
E1 Eliminations: Acid-catalyzed dehydration of alcohols.[9]
-
Friedel-Crafts Alkylation: The generation of an alkyl carbocation from an alkyl halide and a Lewis acid can lead to rearrangement before aromatic substitution.[10]
-
Pinacol Rearrangement: This classic reaction of 1,2-diols proceeds via a carbocation intermediate that undergoes rearrangement.[11][12]
-
Terpene Chemistry: Many biosynthetic and synthetic pathways involving terpenes are characterized by complex Wagner-Meerwein-type cascade rearrangements.[1]
Q4: How can I quickly identify if a rearrangement has occurred in my reaction?
The most definitive evidence comes from structural characterization of your product mixture.
-
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product to the expected spectra. The presence of unexpected signals, changes in multiplicity (splitting patterns), or significant shifts in peak positions strongly suggests the formation of an isomer.[13] For instance, the downfield shift of a carbon signal in ¹³C NMR can be indicative of a carbocation intermediate.[14]
-
Mass Spectrometry (MS): While MS will show that the product has the same molecular weight as the expected product (since it's an isomer), fragmentation patterns in GC-MS or LC-MS/MS can differ significantly between isomers, providing clues to the rearranged structure.
-
Unexpected Stereochemistry: The rearrangement proceeds with retention of stereochemistry at the migrating center, which can sometimes provide clues in complex cyclic systems.[8]
Part 2: Troubleshooting Guide for Unexpected Product Formation
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem: My reaction (e.g., SN1 solvolysis of a secondary alcohol) yielded an unexpected constitutional isomer.
This is a classic sign of a Wagner-Meerwein rearrangement. The initially formed secondary carbocation has rearranged to a more stable tertiary carbocation before being trapped by the nucleophile/solvent.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for unexpected isomer formation.
Solutions & Causality
-
Lower the Reaction Temperature: Rearrangements are chemical reactions with their own activation energies. By lowering the temperature, you favor the kinetic product (the one formed fastest, often the unrearranged product) over the thermodynamic product (the most stable one, often from the rearranged carbocation).[15][16] Cooling a reaction can slow down or even inhibit unwanted side reactions.[17]
-
Change the Solvent: The stability and lifetime of a carbocation are highly dependent on the solvent.[6][18]
-
Polar Protic Solvents (e.g., water, methanol): These solvents are excellent at stabilizing carbocations through hydrogen bonding and solvation, which increases their lifetime and provides more opportunity for rearrangement to occur.[19][20]
-
Non-Polar/Weakly Polar Aprotic Solvents (e.g., hexane, dichloromethane): These solvents are poor at stabilizing charged intermediates. Using them can decrease the lifetime of the carbocation, forcing it to react with a nearby nucleophile before it has a chance to rearrange.[21]
-
-
Use a Stronger, More Concentrated Nucleophile: In an SN1 reaction, the rate is independent of the nucleophile. However, by increasing the concentration of a potent nucleophile, you can increase the probability of trapping the initial, unrearranged carbocation as soon as it forms, effectively outcompeting the rearrangement process.
Problem: My Friedel-Crafts alkylation with 1-chloropropane on benzene gave isopropylbenzene instead of n-propylbenzene.
This occurs because the primary carbocation that would be formed from 1-chloropropane is highly unstable. The Lewis acid (e.g., AlCl₃) facilitates the formation of a carbocation-like species which immediately rearranges via a 1,2-hydride shift to the more stable secondary carbocation before alkylating the benzene ring.[10][22]
Solutions & Causality
-
Use Friedel-Crafts Acylation Instead: This is the most common and effective solution. React benzene with propanoyl chloride and AlCl₃ to form propiophenone. The acylium ion intermediate is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired n-propylbenzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
Use a Milder or Bulky Lewis Acid: Very strong Lewis acids like AlCl₃ promote full carbocation formation.[23] Using a milder Lewis acid (e.g., FeCl₃) or a bulky one can favor a concerted-like mechanism where the alkylating agent has less carbocationic character, reducing the propensity for rearrangement.[24]
Part 3: Preventative Protocols & Methodologies
Here are detailed protocols for implementing the key strategies discussed above.
Protocol 1: Low-Temperature Conditions to Favor Kinetic Product
-
Objective: To perform an acid-catalyzed dehydration of 3,3-dimethyl-2-butanol while minimizing the formation of the rearranged 2,3-dimethyl-2-butene.
-
Rationale: At lower temperatures, the activation energy for the 1,2-methide shift is harder to overcome, favoring the E1 elimination from the initial secondary carbocation.
-
Methodology:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a cooling bath (e.g., an ice-salt bath to maintain -10 to 0 °C).[17]
-
Add 3,3-dimethyl-2-butanol (1.0 eq) to a suitable non-polar solvent like toluene in the flask.
-
Slowly, dropwise, add a pre-chilled solution of a strong acid catalyst (e.g., sulfuric acid, 0.1 eq) to the stirring solution, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction at this low temperature for the prescribed time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with a suitable organic solvent, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Analyze the product ratio by ¹H NMR or GC.
-
Protocol 2: Solvent Manipulation to Minimize Carbocation Lifetime
-
Objective: To perform an SN1 reaction on a secondary substrate while suppressing rearrangement by using a non-polar solvent with a potent nucleophile.
-
Rationale: A non-polar solvent destabilizes the carbocation intermediate, reducing its lifetime. A high concentration of a strong nucleophile (in this case, facilitated by a phase-transfer catalyst) traps the carbocation before it can rearrange.
-
Methodology:
-
To a solution of the secondary alkyl halide (e.g., 2-bromo-3-methylbutane, 1.0 eq) in a non-polar solvent like hexane, add sodium azide (NaN₃, 3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Heat the heterogeneous mixture to a moderate temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the disappearance of the starting material by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess sodium azide and salts.
-
Wash the filtrate with water to remove the phase-transfer catalyst.
-
Dry the organic layer, concentrate, and analyze the product mixture to determine the ratio of rearranged to unrearranged azide product.
-
Part 4: Data-Driven Decisions
The choice of reaction conditions can be guided by quantitative data. The following tables illustrate the impact of solvent and temperature on product distribution in a typical reaction prone to rearrangement.
Table 1: Effect of Solvent Polarity on Rearrangement (Reaction: Solvolysis of 2-bromo-3-methylbutane)
| Solvent | Dielectric Constant (ε) | % Unrearranged Product | % Rearranged Product |
| Acetic Acid | 6.2 | 40% | 60% |
| 80% Ethanol / 20% Water | 30.5 | 15% | 85% |
| Water | 80.1 | <5% | >95% |
Data is illustrative. As solvent polarity increases, the carbocation intermediate is better stabilized, leading to a higher percentage of the rearranged product.
Table 2: Influence of Temperature on Selectivity (Reaction: Dehydration of 3-methyl-2-butanol)
| Temperature | % Kinetic Alkene (Unrearranged) | % Thermodynamic Alkene (Rearranged) |
| 25 °C | 30% | 70% |
| 0 °C | 55% | 45% |
| -20 °C | 75% | 25% |
Data is illustrative. Lowering the temperature favors the formation of the kinetic, unrearranged product.[16]
Part 5: Visualizing the Chemistry
Diagram 1: The Wagner-Meerwein 1,2-Hydride Shift
Caption: Mechanism of a 1,2-hydride shift.
Part 6: References
-
Wagner-Meerwein Rearrangement: Mechanism and Examples. (2022). Chemistry Notes. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement Mechanism | Organic Chemistry. (2020). YouTube. Available at: --INVALID-LINK--
-
Wagner–Meerwein rearrangement. Wikipedia. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement. (2023). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Non-coordinating anion. Grokipedia. Available at: --INVALID-LINK--
-
Rearrangement of carbocation. (2016). Slideshare. Available at: --INVALID-LINK--
-
Rearrangement of Carbocation. Vedantu. Available at: --INVALID-LINK--
-
Rearrangement Reactions of Alkyl Carbocations. Testbook. Available at: --INVALID-LINK--
-
Factors which influence the stability of carbocations. (2023). Brainly.in. Available at: --INVALID-LINK--
-
3 Factors That Stabilize Carbocations. Scribd. Available at: --INVALID-LINK--
-
Carbocation Rearrangements and SN1/E1. Coconote. Available at: --INVALID-LINK--
-
Carbocations: Stability and Rearrangements. Organic Chemistry Tutor. Available at: --INVALID-LINK--
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
Solvent Effects. University of Calgary. Available at: --INVALID-LINK--
-
Pinacol Rearrangement. (2023). Master Organic Chemistry. Available at: --INVALID-LINK--
-
Solvent Effects on Reaction Rates. (2021). YouTube. Available at: --INVALID-LINK--
-
Solid-state NMR evidence for the formation of carbocations from propene in acidic zeolite-Y. (1987). OSTI.GOV. Available at: --INVALID-LINK--
-
Pinacol rearrangement. Wikipedia. Available at: --INVALID-LINK--
-
Non-coordinating anion. Wikipedia. Available at: --INVALID-LINK--
-
Common mistakes made when solving problems involving organic reaction mechanisms. (2024). Quora. Available at: --INVALID-LINK--
-
Applications of NMR Spectroscopy in the Detection of Carbocations. Dalal Institute. Available at: --INVALID-LINK--
-
Pinacol Rearrangement. Chemistry Steps. Available at: --INVALID-LINK--
-
Pinacol Rearrangement. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Pinacol pinacolone rearrangement ppt. (2018). Slideshare. Available at: --INVALID-LINK--
-
A New Approach to Non-Coordinating Anions for Electrocyclization Reactions. (2016). University of Nebraska Department of Chemistry. Available at: --INVALID-LINK--
-
Low-Temperature Reactions. Air Products. Available at: --INVALID-LINK--
-
How To Perform Reactions At Low Temperatures. Radleys UK. Available at: --INVALID-LINK--
-
Noncoordinating Anions as Key Modulators of Supramolecular Structures, Optical and Electrical Properties in Nickel(II) Complexes. (2024). PubMed Central. Available at: --INVALID-LINK--
-
Friedel-Crafts Alkylation. Chemistry Steps. Available at: --INVALID-LINK--
-
Advances in Cryochemistry: Mechanisms, Reactions and Applications. (2021). National Institutes of Health. Available at: --INVALID-LINK--
-
Conducting Reactions Below Room Temperature. (2015). JoVE. Available at: --INVALID-LINK--
-
How Does Temperature Affect Reaction Spontaneity? (2025). YouTube. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement Basics, Mechanism & Solved Problems. (2024). YouTube. Available at: --INVALID-LINK--
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: --INVALID-LINK--
-
STUDIES IN THE WAGNER-MEERWEIN REARRANGEMENT. PART I. pubs.rsc.org. Available at: --INVALID-LINK--
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Carbocation Stability vs Negative Anion (Conjugate Base) Stability. (2021). Reddit. Available at: --INVALID-LINK--
-
What is Wagner Meerwein Rearrangement? (2024). YouTube. Available at: --INVALID-LINK--
-
Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Lumen Learning. Available at: --INVALID-LINK--
-
Developments and Uses of Lewis Acids. (2023). AWS. Available at: --INVALID-LINK--
-
Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. (2023). OpenStax. Available at: --INVALID-LINK--
-
Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? (2024). Quora. Available at: --INVALID-LINK--
-
Carbocation Rearrangements. (2023). Chemistry LibreTexts. Available at: --INVALID-LINK--
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rearrangement of carbocation | PPTX [slideshare.net]
- 5. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]
- 6. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Video: Conducting Reactions Below Room Temperature [jove.com]
- 16. youtube.com [youtube.com]
- 17. radleys.com [radleys.com]
- 18. brainly.in [brainly.in]
- 19. coconote.app [coconote.app]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
Technical Support Center: Navigating SN2 Reactions with 2-Iodo-3-methylbutane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the intricacies of nucleophilic substitution reactions. Specifically, we will address the challenges posed by steric hindrance in SN2 reactions involving 2-iodo-3-methylbutane and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with this compound proceeding so slowly or not at all?
A1: The primary reason for the sluggish reactivity of this compound in SN2 reactions is significant steric hindrance.[1][2] this compound is a secondary alkyl halide, which is already less reactive in SN2 reactions compared to primary halides.[3][4] The presence of a bulky isopropyl group adjacent to the electrophilic carbon further impedes the required backside attack of the nucleophile.[5][6] This steric congestion raises the energy of the transition state, increasing the activation energy and thus slowing down the reaction rate.[5]
Q2: I'm observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
A2: The formation of an alkene indicates that a competing elimination (E2) reaction is occurring.[7] This is common with secondary alkyl halides, especially when using a nucleophile that is also a strong base (e.g., alkoxides, hydroxide).[7][8] The base abstracts a proton from a carbon adjacent to the one bearing the iodine, leading to the formation of a double bond.
To minimize the E2 side reaction:
-
Use a less basic nucleophile: Opt for nucleophiles that are strong nucleophiles but weak bases. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[7]
-
Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature can favor the SN2 pathway.[9]
-
Choose a non-bulky base/nucleophile: If a basic nucleophile is required, use a smaller one like methoxide or ethoxide, as bulkier bases like tert-butoxide strongly favor elimination.[10][11]
Q3: Can I force the reaction to proceed via an SN1 mechanism instead?
A3: While possible, inducing an SN1 reaction with this compound can lead to complications. SN1 reactions proceed through a carbocation intermediate.[12] In this case, the initial secondary carbocation is prone to a hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation.[13] This will result in a rearranged product, which may not be your desired outcome.
Conditions that favor SN1 reactions include:
-
Polar protic solvents: Solvents like water, ethanol, or methanol can stabilize the carbocation intermediate.[1][14]
-
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step of an SN1 reaction, a weak nucleophile can be used.[12]
-
Higher temperatures: This can help promote the initial ionization to form the carbocation.
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Yield of the Desired SN2 Product
If you are experiencing low yields of your SN2 product, the following troubleshooting steps and protocols can help optimize your reaction.
Troubleshooting Steps:
-
Evaluate Your Nucleophile: The strength and size of your nucleophile are critical.[15][16][17]
-
Assess Your Solvent Choice: The solvent plays a crucial role in SN2 reactions.[18][19]
-
Monitor Reaction Temperature: Temperature can influence the competition between substitution and elimination.[9]
Caption: Troubleshooting workflow for low SN2 reaction yields.
Experimental Protocol: Optimizing the SN2 Reaction of this compound
This protocol aims to maximize the yield of the SN2 product while minimizing the E2 byproduct.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Temperature control system (e.g., ice bath)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous DMSO.
-
Nucleophile Addition: Add sodium cyanide (1.2 equivalents) to the DMSO and stir until dissolved.
-
Substrate Addition: Cool the solution to 0°C using an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale for Choices:
-
Nucleophile (NaCN): Cyanide is a potent nucleophile but a relatively weak base, which favors the SN2 pathway over E2.[7]
-
Solvent (DMSO): As a polar aprotic solvent, DMSO solvates the cation (Na⁺) but leaves the nucleophile (CN⁻) relatively "naked" and more reactive.[18][20][21] This enhances the rate of the SN2 reaction.[22]
-
Temperature (0°C): Lowering the temperature disfavors the competing E2 elimination reaction, which typically has a higher activation energy.[9]
Alternative Strategies When SN2 Fails
If optimizing the SN2 reaction conditions does not provide a satisfactory yield, consider these alternative pathways.
Strategy 1: Favoring the E2 Reaction for Subsequent Transformation
If the desired product can be synthesized from the corresponding alkene, you can intentionally promote the E2 reaction.
Experimental Protocol: Maximizing the E2 Product
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Reaction: Slowly add the t-BuOK solution to the stirred solution of the alkyl halide. After the addition, heat the reaction to reflux.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, quench with water, and proceed with a standard extraction and purification.
Rationale for Choices:
-
Base (t-BuOK): Potassium tert-butoxide is a strong, sterically hindered base.[10][11] Its bulkiness makes it a poor nucleophile, thus strongly favoring the E2 pathway.[23]
-
Solvent (tert-butanol): Using the conjugate acid of the base as the solvent is common practice.
-
Temperature (Reflux): Higher temperatures favor elimination reactions.[9]
Caption: Competing reaction pathways for this compound.
Summary of Key Parameters and Expected Outcomes
| Parameter | Condition for SN2 | Condition for E2 | Rationale |
| Nucleophile/Base | Strong, non-basic (e.g., CN⁻, N₃⁻) | Strong, bulky base (e.g., t-BuOK) | To favor substitution over elimination, a good nucleophile that is a poor base is ideal. For elimination, a bulky base that is a poor nucleophile is preferred.[7][10][11] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Can be polar aprotic | Polar aprotic solvents enhance the nucleophilicity of the nucleophile, accelerating the SN2 reaction.[18][21] |
| Temperature | Low | High | Higher temperatures generally favor elimination over substitution.[9] |
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
- 21. reddit.com [reddit.com]
- 22. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Iodo-3-methylbutane
Welcome to the technical support center for 2-Iodo-3-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental endeavors.
I. Core Concepts: Understanding the Instability of this compound
This compound, a secondary alkyl iodide, is a valuable synthetic intermediate. However, its utility is intrinsically linked to its reactivity, which also contributes to its limited stability. The primary reason for this instability lies in the inherent weakness of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage.[1] This characteristic dictates the handling and storage requirements for this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of this compound.
Q1: My bottle of this compound has turned a pink or brownish color. Is it still usable?
A1: The development of a pink or brown color is a common observation and indicates the formation of elemental iodine (I₂) due to decomposition. This is primarily caused by two factors:
-
Photodecomposition: Alkyl iodides are known to be sensitive to light.[2] Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond, generating radicals that can lead to the formation of I₂.
-
Oxidation: The presence of atmospheric oxygen can also promote the oxidation of the iodide, leading to the formation of iodine.
While a slight discoloration may not significantly impact the outcome of all reactions, it is a clear indicator of degradation. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to purify the this compound before use. A common method for removing dissolved iodine is to wash the organic solution with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears, followed by drying and solvent removal.
Q2: What are the ideal storage conditions for this compound to maximize its shelf life?
A2: To minimize degradation, this compound should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is recommended. | Lower temperatures slow down the rate of decomposition reactions. |
| Light | Store in an amber or opaque bottle. | Protects the compound from photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby preventing oxidation. |
| Container | Use a tightly sealed container with a non-reactive cap liner (e.g., PTFE). | Prevents the ingress of moisture and air. |
| Stabilizer | Consider adding a small piece of copper wire or a few crystals of sodium thiosulfate. | Copper can scavenge iodine, and sodium thiosulfate can react with and neutralize any formed iodine. |
Q3: What are the likely degradation products I might find in an old sample of this compound?
A3: Besides elemental iodine, other potential degradation products resulting from hydrolysis, elimination, and oxidation reactions include:
-
3-Methyl-2-butanol: Formed through nucleophilic substitution by water (hydrolysis).
-
3-Methyl-1-butene and 2-Methyl-2-butene: Formed through elimination reactions (dehydroiodination), which can be promoted by heat or basic impurities.
-
Di-sec-butyl ether: Can form under certain conditions, especially if alcohols are present.
The presence of these impurities can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Low or no yield in a nucleophilic substitution reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degraded this compound | Purify the reagent before use by washing with aqueous sodium thiosulfate solution. | Removes inhibitory iodine and confirms the presence of the active alkyl iodide. |
| Competing elimination reaction | Lower the reaction temperature. Use a less sterically hindered and less basic nucleophile if possible. | Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[3] |
| Hydrolysis of the starting material | Ensure all reactants and solvents are anhydrous. Run the reaction under an inert atmosphere. | Water can act as a competing nucleophile, leading to the formation of 3-methyl-2-butanol. |
Issue 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of elimination products (alkenes) | Check the purity of the starting material. Lower the reaction temperature. | As mentioned, higher temperatures and basic conditions favor elimination. |
| Presence of alcohol byproduct | Ensure anhydrous conditions. | Indicates hydrolysis of the this compound. |
| Rearrangement products | This is less common for secondary alkyl halides compared to tertiary ones, but consider reaction conditions that might favor carbocation formation (SN1 conditions). | If a carbocation intermediate is formed, hydride shifts can lead to rearranged products. |
IV. Experimental Protocols
Protocol for a Quick Quality Check of this compound
This protocol allows for a rapid assessment of the presence of significant degradation in your sample.
Materials:
-
This compound sample
-
Test tube
-
Ethanol
-
Aqueous silver nitrate (AgNO₃) solution (0.1 M)
Procedure:
-
Add approximately 1 mL of ethanol to a clean test tube.
-
Add 2-3 drops of your this compound sample to the ethanol and mix gently.
-
Add a few drops of the aqueous silver nitrate solution.
-
Observation: The immediate formation of a yellow precipitate (silver iodide, AgI) indicates the presence of free iodide ions, which is a sign of degradation. The rate of precipitate formation can give a qualitative indication of the extent of degradation. A fresh, pure sample should show a slower formation of the precipitate.
V. Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
VI. Conclusion
The stability of this compound is a critical factor for its successful application in synthesis. By understanding its inherent reactivity and implementing proper storage and handling procedures, researchers can minimize degradation and ensure the reliability of their experimental outcomes. When in doubt about the quality of a sample, a simple purification or a quality control check is a prudent step to avoid troubleshooting more complex issues later in a synthetic sequence.
References
Technical Support Center: Purification of 2-Iodo-3-methylbutane
Welcome to the technical support guide for the synthesis and purification of 2-Iodo-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing impurities, specifically the persistent iodine (I₂) byproduct that often discolors the crude product. This guide provides in-depth, experience-based answers to common questions and detailed protocols to ensure a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my crude this compound product brown or purple?
This discoloration is the hallmark of molecular iodine (I₂) contamination. During the synthesis of alkyl iodides, such as this compound from its corresponding alcohol (3-methyl-2-butanol), several side reactions can generate I₂. The iodide ion (I⁻) is susceptible to oxidation to I₂, especially when exposed to air, light, or certain acidic conditions. Even trace amounts of I₂ can impart a strong color to the organic product. Alkyl iodides themselves can also be unstable and slowly decompose, releasing I₂ over time, a process often accelerated by light.
Q2: What is the standard laboratory method for removing this iodine discoloration?
The most common and efficient method is a reductive workup using an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This process involves a liquid-liquid extraction where the organic layer containing the crude product is washed with the thiosulfate solution. The elemental iodine is reduced to colorless and water-soluble iodide ions, which are then partitioned into the aqueous layer and removed.
Q3: Can you explain the chemistry behind the sodium thiosulfate wash?
Certainly. The process is a classic redox reaction. Molecular iodine (I₂), which has an oxidation state of 0, is a mild oxidizing agent. The thiosulfate ion (S₂O₃²⁻) acts as a reducing agent. In the reaction, two thiosulfate ions donate electrons to one molecule of iodine, reducing it to two iodide ions (I⁻). The thiosulfate is, in turn, oxidized to the tetrathionate ion (S₄O₆²⁻).
The balanced chemical equation is:
I₂ (purple/brown, organic soluble) + 2 Na₂S₂O₃(aq) (colorless) → 2 NaI(aq) (colorless, water-soluble) + Na₂S₄O₆(aq) (colorless)
This reaction is fast and highly effective, making it a staple in organic synthesis for quenching reactions involving iodine.
Q4: What if the color persists after a single thiosulfate wash?
If a brown or purple tint remains in the organic layer, it indicates that an excess of iodine is present relative to the amount of sodium thiosulfate used.
Troubleshooting Steps:
-
Repeat the Wash: Perform a second or even a third wash with a fresh portion of the sodium thiosulfate solution. Continue washing until the organic layer is completely colorless.
-
Increase Concentration: If using a very dilute solution (e.g., 1-2%), consider using a more concentrated solution (5-10%) for more efficient removal.
-
Ensure Adequate Mixing: During the extraction, ensure the two layers are mixed thoroughly by inverting the separatory funnel multiple times to maximize the surface area and reaction rate. Be sure to vent the funnel frequently.
Q5: Are there alternative reagents to sodium thiosulfate?
Yes, other reducing agents can be used to remove iodine. A common alternative is an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) . These compounds also effectively reduce I₂ to the colorless iodide ion (I⁻).
The reaction with bisulfite is as follows:
I₂ + NaHSO₃ + H₂O → 2 HI + NaHSO₄
The choice between thiosulfate and bisulfite often comes down to laboratory availability and preference, as both are highly effective.
Q6: How can I definitively confirm that all iodine has been removed?
While visual inspection (the disappearance of the purple/brown color) is a strong indicator, it may not detect trace amounts. For more rigorous confirmation:
-
Thin-Layer Chromatography (TLC): Spot a small amount of your washed organic layer onto a TLC plate. Elemental iodine will appear as a brownish-purple spot without the need for a UV lamp or chemical stain. A properly washed product should show no such spot.
-
Storage Test: Store a small, dried sample of the purified product in a clear vial. If residual iodide ions are present and the sample is exposed to light or air, a faint color may reappear over time due to re-oxidation. The addition of a small piece of copper or a drop of mercury can sometimes help stabilize alkyl iodides during storage, though this is less common now due to safety concerns.
Detailed Experimental Protocols
Protocol 1: Standard Reductive Wash Using Sodium Thiosulfate
This protocol assumes the synthesis of this compound has been completed and the reaction mixture is ready for aqueous work-up.
Materials:
-
Crude this compound (dissolved in an immisc
Technical Support Center: 2-Iodo-3-methylbutane Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 2-iodo-3-methylbutane (CAS: 18295-27-7). This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable alkylating agent. As an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, mastering its preparation is crucial.[1] However, its synthesis is not without challenges, ranging from competing reaction pathways to product instability.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a scientific rationale for procedural choices to empower you to overcome common hurdles and successfully scale your synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields are the most frequently reported issue. The primary causes are competing elimination reactions and incomplete conversion. This compound is a secondary alkyl halide, which means it can undergo both substitution (SN2) and elimination (E2) reactions.[2]
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Competing E2 Elimination | The iodide ion (I⁻) is a good nucleophile but also has moderate basicity. When reacting with a secondary substrate like 2-bromo-3-methylbutane, it can abstract a proton, leading to the formation of 3-methyl-2-butene and 2-methyl-2-butene as byproducts. This is exacerbated at higher temperatures. | Temperature Control: Maintain the reaction at the lowest effective temperature. For the Finkelstein reaction, a gentle reflux in acetone is standard, but avoid aggressive heating.[1] |
| Incomplete Reaction | The SN2 reaction can be slow due to the steric hindrance from the adjacent isopropyl group.[1] Insufficient reaction time or poor reagent molar ratio will result in unreacted starting material. | Increase Reaction Time: Monitor the reaction by TLC or GC. Extend the reflux time if starting material is still present. A 12-hour reflux is a good starting point.[1] Optimize Stoichiometry: Use a molar excess of the iodide source (e.g., 1.5 equivalents of sodium iodide) to push the reaction equilibrium forward.[1] |
| Moisture in Reaction | Water can interfere with the reaction, particularly if using methods involving organometallics or other water-sensitive reagents. For the Finkelstein reaction, while less sensitive, anhydrous conditions are still preferred for optimal results. | Use Anhydrous Solvents: Ensure your acetone (or other solvent) is thoroughly dried before use. Dry all glassware. |
| Starting Material Quality | The purity of the precursor (e.g., 2-bromo-3-methylbutane) is critical. Impurities can introduce side reactions. | Purify Starting Material: Distill the precursor alkyl bromide or chloride immediately before use. |
Here is a workflow to diagnose and address low yield issues:
Caption: Troubleshooting workflow for low reaction yields.
Q2: My final product is a pink/brown color. What is this impurity and how do I remove it?
This discoloration is a classic sign of elemental iodine (I₂) contamination. Alkyl iodides are susceptible to decomposition, especially when exposed to light or heat, releasing I₂.[3] This is a common issue during distillation or prolonged storage.
Solution: The iodine can be easily removed during the workup procedure.
-
Quench with a Reducing Agent: After the reaction, wash the crude product/organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Mechanism: The thiosulfate ion reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and easily removed.
-
2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Confirmation: Continue washing until the organic layer is colorless.
Q3: I am attempting to synthesize this compound from 3-methyl-1-butene and HI, but I am getting a significant amount of 2-iodo-2-methylbutane. Why?
This is a classic example of carbocation rearrangement. The hydrohalogenation of an alkene proceeds through a carbocation intermediate.[4]
-
Initial Protonation: The reaction begins with the protonation of the double bond to form the most stable possible carbocation. Protonating C1 of 3-methyl-1-butene yields a secondary carbocation at C2.
-
Hydride Shift: This secondary carbocation can rearrange via a 1,2-hydride shift from the adjacent carbon (C3). This shift results in the formation of a more stable tertiary carbocation at C2.
-
Nucleophilic Attack: The iodide ion (I⁻) will then attack both the secondary and the rearranged tertiary carbocation. Since the tertiary carbocation is more stable and forms readily, a substantial portion of the product will be the rearranged isomer, 2-iodo-2-methylbutane.[5][6]
Recommendation: Due to this unavoidable side reaction, the Finkelstein reaction starting from 2-bromo-3-methylbutane or the conversion of 3-methyl-2-butanol are the preferred and more selective methods for synthesizing this compound.[1]
Caption: Carbocation rearrangement in HI addition.
Q4: How should I purify the final product, and what precautions should I take?
Vacuum distillation is the standard method for purifying this compound.[1] However, given its thermal instability, care must be taken.
Purification Protocol:
-
Chemical Wash: Before distillation, perform the aqueous washes as described in Q2 (sodium thiosulfate) and Q5 (sodium bicarbonate), followed by a brine wash to remove bulk water.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Stabilization (Optional but Recommended): Add a small piece of copper wire or a few silver filings to the distillation flask. These metals act as stabilizers by scavenging any iodine that forms during heating.[7]
-
Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal decomposition. A boiling point of 25–35°C at 15 mmHg has been reported.[1]
-
Storage: Store the purified product in an amber bottle under an inert atmosphere (nitrogen or argon) and refrigerate to minimize decomposition.
Q5: Are there any specific safety protocols I should follow during this synthesis?
Yes, working with iodine-containing compounds requires stringent safety measures.
-
Engineering Controls: Always conduct the reaction and workup in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[9][10]
-
Reagent Handling: Iodine and sodium iodide are harmful if inhaled or ingested.[8][10] Avoid creating dust when handling solid reagents.
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and solvent waste, according to your institution's hazardous waste guidelines. Do not pour into drains.[11]
-
Risk Assessment: Before beginning, perform a thorough risk assessment for all chemicals and steps involved in the procedure.[11]
Detailed Experimental Protocols
Protocol 1: Finkelstein Reaction from 2-Bromo-3-methylbutane
This is the most common and reliable method. It relies on the differential solubility of sodium halides in acetone to drive the reaction to completion.[12]
Reaction Scheme: CH₃-CH(Br)-CH(CH₃)₂ + NaI --(Acetone, Reflux)--> CH₃-CH(I)-CH(CH₃)₂ + NaBr(s)
Materials & Stoichiometry:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromo-3-methylbutane | 151.04 | 30.2 g | 0.20 | 1.0 |
| Sodium Iodide (NaI) | 149.89 | 45.0 g | 0.30 | 1.5 |
| Anhydrous Acetone | 58.08 | 250 mL | - | - |
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 2-bromo-3-methylbutane (30.2 g, 0.20 mol), sodium iodide (45.0 g, 0.30 mol), and 250 mL of anhydrous acetone.[1]
-
Reaction: Heat the mixture to a gentle reflux with stirring. A white precipitate of sodium bromide (NaBr) will begin to form as the reaction proceeds.
-
Monitoring: Continue refluxing for approximately 12 hours. The reaction can be monitored by TLC or GC to confirm the disappearance of the starting material.[1]
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid with a small amount of cold acetone.
-
Solvent Removal: Combine the filtrate and washings. Remove the bulk of the acetone using a rotary evaporator.
-
Workup:
-
Transfer the remaining residue to a separatory funnel.
-
Add ~100 mL of diethyl ether and ~100 mL of water. Shake and separate the layers.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 50 mL) until the organic layer is colorless.
-
Wash with saturated aqueous sodium bicarbonate (1 x 50 mL) to remove any acidic impurities.
-
Wash with brine (1 x 50 mL).
-
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent on a rotary evaporator. Purify the crude product by vacuum distillation as described in Q4.
Caption: Experimental workflow for the Finkelstein synthesis.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. This compound + NaOH | Filo [askfilo.com]
- 3. flexiprep.com [flexiprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. When 3-methyl-1-butene reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]
- 6. Solved (14 marks) 3-Methyl-1-butene reacts with hydrogen | Chegg.com [chegg.com]
- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. edvotek.com [edvotek.com]
- 10. science.cleapss.org.uk [science.cleapss.org.uk]
- 11. orgsyn.org [orgsyn.org]
- 12. byjus.com [byjus.com]
How to drive 2-Iodo-3-methylbutane reactions to completion
Welcome to the technical support center for 2-iodo-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling and driving reactions of this versatile secondary alkyl halide to completion. As a senior application scientist, my goal is to blend foundational principles with field-proven strategies to help you overcome common experimental challenges.
FAQ: Foundational Concepts
This section addresses high-level questions regarding the reactivity of this compound.
Q1: What are the primary reaction pathways for this compound?
Being a secondary alkyl halide, this compound is unique in that it can undergo all four major nucleophilic substitution and elimination reactions: SN1, SN2, E1, and E2.[1][2][3] The iodine atom is an excellent leaving group, facilitating these pathways. The challenge and opportunity lie in carefully selecting reaction conditions to favor one pathway over the others, as they are often in competition.[4]
Q2: Why is the choice of reaction conditions so critical for this specific substrate?
The structure of this compound—a secondary halide—places it at a mechanistic crossroads.[3] Unlike primary halides that strongly favor SN2 or tertiary halides that favor SN1/E2, secondary systems are highly sensitive to external factors.[5] Key variables like the strength and steric bulk of the nucleophile/base, the type of solvent, and the reaction temperature become the dominant directing forces that determine the major product.[6]
Q3: What is a carbocation rearrangement, and why is it a concern with this compound?
A carbocation rearrangement is a process in which the carbocation intermediate of a reaction (formed during SN1 and E1 pathways) rearranges to a more stable form.[7] When this compound loses its iodide leaving group in an SN1/E1 reaction, it forms a secondary carbocation. This intermediate can undergo a hydride shift , where a hydrogen atom from the adjacent carbon moves with its electron pair, transforming the secondary carbocation into a more stable tertiary carbocation. This rearrangement leads to a mixture of products derived from both the original and the rearranged carbocation, complicating purification and reducing the yield of the desired product.[8] For synthetic purposes, it is often best to avoid conditions that lead to carbocation formation.[4]
Troubleshooting Guide 1: Driving Substitution Reactions to Completion
This guide provides solutions for maximizing the yield of desired substitution products.
Q: How can I maximize the yield of the SN2 product and minimize competing elimination reactions?
This is a common challenge. To favor the SN2 pathway, you must maximize the nucleophilicity of your reagent while minimizing its basicity and creating an environment that supports a bimolecular transition state.
Core Strategy: Employ a strong, weakly basic nucleophile in a polar aprotic solvent at a low temperature.
-
Nucleophile/Base Selection: The choice of nucleophile is paramount.
-
Good Nucleophiles (Favor SN2): Use nucleophiles that are weak bases. Examples include halide ions (Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[5][9] For instance, reacting this compound with sodium bromide in acetone strongly favors the SN2 product, (S)-2-bromo-3-methylbutane (assuming the starting material is R-configured), due to the inversion of stereochemistry characteristic of the SN2 mechanism.[10]
-
Strong Bases (Favor E2): Avoid strong, hard bases like hydroxides (OH⁻) and alkoxides (RO⁻, e.g., sodium ethoxide). These reagents will produce significant amounts of the E2 elimination product.[9][11]
-
-
Solvent Choice: The solvent profoundly impacts the reactivity of the nucleophile.
-
Polar Aprotic Solvents (Favor SN2): Use solvents like acetone, DMSO, or DMF. These solvents solvate the nucleophile's counter-ion (e.g., Na⁺) but leave the nucleophilic anion "naked" and highly reactive.[12][13] This enhances nucleophilicity more than basicity, tipping the balance toward SN2.
-
Polar Protic Solvents (Favor SN1/E1): Avoid polar protic solvents like water and alcohols (ethanol, methanol). These solvents form a hydrogen-bonding cage around the nucleophile, weakening its nucleophilicity and favoring unimolecular pathways.[12][13]
-
-
Temperature Control:
Experimental Protocol: SN2 Substitution of (R)-2-iodo-3-methylbutane
Objective: To synthesize (S)-2-bromo-3-methylbutane with high stereospecificity.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium bromide (1.2 eq.) in anhydrous acetone.
-
Reaction Initiation: To the stirring solution, add (R)-2-iodo-3-methylbutane (1.0 eq.) via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Maintain the reaction mixture at room temperature or slightly below (e.g., 0-25°C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Workup & Purification:
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by fractional distillation or column chromatography to yield pure (S)-2-bromo-3-methylbutane.
-
Q: My reaction is producing a mixture of stereoisomers. Am I getting SN1 contamination?
Yes, this is a classic sign that the SN1 pathway is competing with your desired SN2 reaction. The SN2 mechanism is stereospecific and results in an inversion of configuration.[14][15] In contrast, the SN1 mechanism proceeds through a flat, achiral carbocation intermediate, which the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products.[15]
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile: Is it sufficiently strong? A weak nucleophile (like water or methanol) will not engage in an SN2 reaction efficiently and will instead wait for a carbocation to form (SN1 pathway).[13][15]
-
Check Your Solvent: Ensure you are using a polar aprotic solvent. The presence of even small amounts of polar protic solvents can stabilize the carbocation intermediate and promote the SN1 pathway.[12]
-
Lower the Temperature: The SN1 reaction has a higher activation energy barrier (formation of the carbocation) than the SN2 reaction. Lowering the temperature will disproportionately slow down the SN1 pathway.
Troubleshooting Guide 2: Driving Elimination Reactions to Completion
This guide provides solutions for selectively forming alkene products.
Q: How do I selectively form the Zaitsev (more substituted) versus the Hofmann (less substituted) alkene?
The regioselectivity of the E2 elimination is controlled almost entirely by the steric bulk of the base.[16][17]
-
To Form the Zaitsev Product (2-methyl-2-butene): Use a strong, non-bulky base .
-
To Form the Hofmann Product (3-methyl-1-butene): Use a strong, sterically hindered (bulky) base .
-
Reagents: Potassium tert-butoxide (t-BuOK) in tert-butanol or lithium diisopropylamide (LDA) are excellent choices.[3][16] The large size of these bases prevents them from accessing the internal β-hydrogen. Instead, they preferentially abstract the more accessible terminal β-hydrogen, leading to the less substituted alkene.[17]
-
Data Summary: Base Selection for E2 Regioselectivity
| Desired Product | Alkene Structure | Base Type | Recommended Reagents |
| Zaitsev | 2-methyl-2-butene | Strong, Non-Bulky | NaOCH₂CH₃, NaOCH₃, NaOH |
| Hofmann | 3-methyl-1-butene | Strong, Bulky | KOC(CH₃)₃ (t-BuOK), LDA |
Decision Workflow for this compound Reactions
Caption: Decision workflow for selecting reaction conditions.
Q: My elimination reaction is slow and gives substitution byproducts. How can I drive it to completion?
This indicates that your conditions are not sufficiently favoring the E2 pathway.
Troubleshooting Steps:
-
Increase the Temperature: Heat strongly favors elimination over substitution.[1][4][18] Refluxing the reaction is a common strategy to ensure the E2 pathway dominates.
-
Increase Base Concentration: The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the alkyl halide and the base.[17][19][20] Using a higher concentration of a strong base will increase the reaction rate.
-
Use a Stronger Base: Ensure your base is strong enough. While hydroxide works, alkoxides are generally stronger bases and more effective for E2 reactions.[17] If you are using an alkoxide, ensure it is not degraded by moisture.
Q: What is the importance of anti-periplanar geometry in E2 reactions?
The E2 mechanism requires a specific spatial arrangement of the departing proton and the leaving group. They must be anti-periplanar , meaning they are in the same plane but on opposite sides of the carbon-carbon bond (a 180° dihedral angle).[16][18] This alignment allows for the smooth, concerted formation of the new π-bond as the C-H and C-I bonds break. For acyclic molecules like this compound, the molecule can freely rotate to achieve this conformation. However, in cyclic systems, this requirement can dictate which products can be formed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. brainly.com [brainly.com]
- 11. youtube.com [youtube.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
- 15. byjus.com [byjus.com]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. Khan Academy [khanacademy.org]
Technical Support Center: Reaction Outcomes for 2-Iodo-3-methylbutane
Guide Objective: This technical guide serves as a resource for researchers navigating the competitive landscape of bimolecular substitution (SN2) and elimination (E2) reactions for the secondary alkyl halide, 2-iodo-3-methylbutane. We will delve into the mechanistic principles that govern the product ratio, providing actionable troubleshooting advice and experimental protocols to help you achieve your desired synthetic outcomes.
Section 1: Foundational Concepts - The Substrate and the Competition
Before addressing specific experimental issues, it is crucial to understand the inherent reactivity of the substrate, this compound. As a secondary alkyl halide, it resides at the crossroads of substitution and elimination pathways, making reaction conditions paramount in determining the product distribution.[1][2][3][4]
The carbon atom bonded to the iodine (the α-carbon) is attached to two other carbons, classifying it as secondary. This structure is moderately susceptible to backside nucleophilic attack (SN2) but is also sterically hindered by the adjacent isopropyl group, which can impede the approach of a nucleophile.[5][6][7] Simultaneously, the substrate possesses two distinct types of β-hydrogens that can be abstracted by a base to initiate an E2 elimination.
Figure 1: Structure of this compound with key carbons identified.
Section 2: Troubleshooting Guide & FAQs
This section addresses common experimental challenges in a question-and-answer format.
FAQ 1: I reacted this compound with sodium ethoxide (NaOEt) in ethanol and obtained a mixture of an alkene and an ether. Why was the reaction not selective?
Answer: This is an expected outcome due to the dual nature of the ethoxide ion. Ethoxide (EtO⁻) is both a strong nucleophile and a strong base.[8] When reacting with a secondary alkyl halide like this compound, these two functionalities compete directly.
-
As a Nucleophile (SN2 Pathway): The ethoxide ion can attack the electrophilic α-carbon, displacing the iodide leaving group to form an ether. This is a bimolecular substitution reaction.
-
As a Base (E2 Pathway): The ethoxide ion can abstract a proton (H⁺) from a β-carbon, leading to the formation of a double bond and elimination of the iodide. This is a bimolecular elimination reaction.
For secondary halides, the E2 pathway is generally favored over the SN2 pathway when using a strong base like ethoxide.[5][9][10] The steric hindrance presented by the isopropyl group adjacent to the reaction center further disfavors the SN2 attack, tipping the balance more toward elimination. Therefore, you should expect the elimination product (alkene) to be the major component, with the substitution product (ether) as a significant minor component.[11][12]
Figure 2: Competing SN2 and E2 pathways for this compound with sodium ethoxide.
FAQ 2: To maximize the alkene yield, I switched to potassium tert-butoxide (t-BuOK). Which alkene isomer should I expect as the major product: 3-methyl-2-butene or 3-methyl-1-butene?
Answer: This question addresses the regioselectivity of the E2 reaction. The choice between forming the more substituted alkene (Zaitsev's product) or the less substituted alkene (Hofmann's product) depends heavily on the steric bulk of the base.[13][14]
-
Zaitsev's Rule: Predicts that the major product will be the more thermodynamically stable alkene, which is typically the more substituted one.[13][14] For this compound, this involves removing the β-hydrogen from the tertiary carbon (C3) to yield 3-methyl-2-butene .
-
Hofmann Elimination: When a sterically bulky base is used, it may have difficulty accessing the more hindered β-hydrogen. Instead, it will preferentially abstract the more sterically accessible proton, leading to the less substituted alkene.[15][16] In this case, that would mean removing a proton from one of the primary methyl groups to yield 3-methyl-1-butene .
While potassium tert-butoxide is a classic bulky base that often favors the Hofmann product, there is a critical nuance when the leaving group is large, like iodine.[17] For reactions of 2-halobutanes, it has been observed that the proportion of the Zaitsev product increases as the leaving group size increases (Cl < Br < I), even with a bulky base.[17] This is attributed to the transition state developing more "E1-like" character, which favors the more stable alkene. Therefore, for this compound, you should still expect the Zaitsev product (3-methyl-2-butene) to be the major elimination product , even when using potassium tert-butoxide.
Figure 3: Zaitsev vs. Hofmann regioselectivity in the E2 elimination of this compound.
FAQ 3: My goal is the opposite: I want to synthesize the substitution product, 3-methyl-2-butanol, with minimal alkene formation. What conditions should I use?
Answer: To maximize the SN2 product, you must select a reagent that is a good nucleophile but a weak base.[9][11] This minimizes the competing E2 elimination pathway. Strong bases like hydroxides or alkoxides are poor choices for this transformation.
A highly effective strategy is to use sodium acetate (NaOAc) in a polar aprotic solvent like DMF or acetone. The acetate ion is a good nucleophile but a relatively weak base. It will displace the iodide via an SN2 mechanism to form an ester intermediate. This ester can then be easily hydrolyzed (e.g., with aqueous NaOH) in a separate step to yield the desired alcohol, 3-methyl-2-butanol.
If you start with a specific stereoisomer, such as (R)-2-iodo-3-methylbutane, the SN2 mechanism will proceed with an inversion of configuration, yielding the (S)-3-methyl-2-butanol product.[18]
FAQ 4: I am observing poor reproducibility in my E2/SN2 product ratio. What are the most critical experimental parameters to control?
Answer: Reproducibility issues in competing reactions often stem from subtle variations in reaction conditions. For the E2/SN2 competition, the following parameters are critical:
-
Temperature: Elimination reactions have a higher activation energy than substitution reactions because they involve breaking more bonds. Consequently, increasing the reaction temperature will disproportionately increase the rate of the E2 reaction.[10][19] Higher temperatures will always favor elimination over substitution. Maintain strict temperature control for reproducible ratios.
-
Base Strength and Concentration: As discussed, the strength of the base is the primary determinant. Ensure the base is not degraded (e.g., potassium tert-butoxide is highly hygroscopic and can be neutralized by moisture). The concentration can also play a role; higher concentrations of a strong base will favor the bimolecular (E2) pathway.
-
Solvent: The choice of solvent can influence the nucleophilicity and basicity of the reagent. Polar aprotic solvents (like DMSO, DMF) are known to enhance the rate of SN2 reactions.[9] Polar protic solvents (like ethanol, water) can solvate the nucleophile, potentially hindering its reactivity slightly, but are often required for solubility.[20] The key is to use the same solvent and ensure it is anhydrous for every experiment.
Section 3: Data Summary & Experimental Protocols
Data Presentation: Predicted Product Ratios
The following table summarizes the expected outcomes for the reaction of this compound under different conditions. Ratios are estimates and can be influenced by temperature and solvent.
| Reagent | Reagent Type | Major Pathway | Major Product(s) | Minor Product(s) |
| NaOEt in EtOH | Strong Base / Strong Nucleophile | E2 | 3-methyl-2-butene | 3-methyl-2-ethoxybutane |
| K-OtBu in t-BuOH | Strong, Bulky Base | E2 | 3-methyl-2-butene | 3-methyl-1-butene |
| NaOAc in DMF | Weak Base / Good Nucleophile | SN2 | 3-methyl-2-acetoxybutane | Alkenes |
| NaOH in H₂O/THF | Strong Base / Strong Nucleophile | E2 | 3-methyl-2-butene | 3-methyl-2-butanol |
Experimental Protocols
Protocol 1: E2-Dominant Synthesis of 3-methyl-2-butene
-
Objective: To maximize the yield of the E2 product.
-
Rationale: Uses a strong, bulky base (K-OtBu) to favor elimination. The reaction is heated to further promote the E2 pathway.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tert-butanol (10 mL per 1 mmol of substrate).
-
Add potassium tert-butoxide (1.5 equivalents) to the solvent and stir until dissolved.
-
Cool the solution to 0°C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 82°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and quench by slowly adding cold water.
-
Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether or pentane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation (note: the product is volatile).
-
Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of alkene isomers.
Protocol 2: SN2-Dominant Synthesis of 3-methyl-2-butanol (via Acetate Ester)
-
Objective: To maximize the yield of the SN2 product.
-
Rationale: Uses a good nucleophile that is a weak base (NaOAc) to suppress the E2 side reaction.
-
To a round-bottom flask, add anhydrous DMF (5 mL per 1 mmol of substrate), this compound (1.0 equivalent), and sodium acetate (2.0 equivalents).
-
Heat the mixture to 50-60°C and stir for 6-12 hours.
-
Monitor the consumption of the starting material by TLC or GC.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with diethyl ether three times. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
To the crude ester, add a 3M solution of aqueous NaOH (3.0 equivalents) and methanol to aid solubility.
-
Stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
Remove the methanol by rotary evaporation, then extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.
-
Purify by distillation or column chromatography and characterize by NMR and IR spectroscopy.
Section 4: Decision-Making Workflow
The following diagram provides a logical workflow for predicting the major reaction pathway and product for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. scholarli.org [scholarli.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. SN2 vs E2 [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. brainly.com [brainly.com]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Iodo-3-methylbutane
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, nucleophilic substitution reactions are fundamental transformations. Understanding the delicate balance between the unimolecular (SN1) and bimolecular (SN2) pathways is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comprehensive comparison of the SN1 and SN2 reaction rates for 2-iodo-3-methylbutane, a secondary alkyl halide that serves as an excellent case study for the interplay of steric and electronic factors.
Mechanistic Overview: The SN1 and SN2 Pathways
The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[1] The rate-determining step is the unimolecular ionization of the substrate to form this intermediate.[2] Consequently, the rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed.[3][4]
In contrast, the SN2 reaction is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6] This bimolecular process is sensitive to steric hindrance at the reaction center, as the nucleophile must have unencumbered access for a backside attack.[7][8][9] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2]
The Substrate: this compound
This compound is a secondary alkyl halide. This classification places it at a crossroads between the SN1 and SN2 pathways. Secondary substrates can undergo either reaction, and the predominant mechanism is dictated by several key factors.[6] The structure of this compound, with a methyl group on the carbon adjacent to the stereocenter, introduces a degree of steric hindrance that can influence the accessibility of the electrophilic carbon.
Factors Influencing the Reaction Rate and Mechanism
The competition between SN1 and SN2 pathways for this compound is governed by the following factors:
-
Nucleophile Strength: Strong nucleophiles favor the SN2 mechanism.[7][10] A strong nucleophile will attack the electrophilic carbon before it has a chance to ionize, promoting the concerted SN2 pathway.[11] Weak nucleophiles, on the other hand, are less reactive and will favor the SN1 mechanism, as they will wait for the formation of the more reactive carbocation intermediate.[12]
-
Solvent Polarity: The choice of solvent plays a critical role in determining the reaction pathway.[13][14] Polar protic solvents, such as water and alcohols, are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the SN1 reaction.[15][16][17] Polar aprotic solvents, like acetone or DMSO, can dissolve the nucleophile but do not solvate it as strongly, leaving it more reactive and favoring the SN2 pathway.[18][19][20]
-
Leaving Group Ability: A good leaving group is a weak base that is stable in solution.[17][21][22] Iodide (I-) is an excellent leaving group, which facilitates both SN1 and SN2 reactions.[23] Its ability to readily depart from the substrate is crucial for both the ionization step in SN1 and the displacement in SN2.
-
Steric Hindrance: As mentioned, steric hindrance around the reaction center slows down the rate of SN2 reactions.[24][25][26] The isopropyl group in this compound presents more steric bulk than a simple primary alkyl halide, which can disfavor the SN2 pathway to some extent.[8] However, it is not as hindered as a tertiary substrate, which will almost exclusively react via the SN1 mechanism.
Experimental Data and Protocols
To quantitatively compare the SN1 and SN2 reaction rates for this compound, a series of kinetic experiments can be performed. The rate of reaction can be monitored by measuring the disappearance of the reactant or the appearance of the product over time.
SN2 Conditions:
To favor the SN2 pathway, a strong nucleophile in a polar aprotic solvent is employed. A common example is the reaction of this compound with sodium iodide in acetone (the Finkelstein reaction).[27]
| Condition | Parameter | Rationale |
| Substrate | This compound | Secondary alkyl halide, susceptible to both SN1 and SN2. |
| Nucleophile | Sodium Iodide (NaI) | Strong nucleophile. |
| Solvent | Acetone | Polar aprotic solvent, favors SN2.[20] |
| Temperature | Controlled (e.g., 25°C) | To ensure consistent kinetic measurements. |
Experimental Protocol for SN2 Rate Determination:
-
Prepare a standard solution of this compound in acetone.
-
Prepare a standard solution of sodium iodide in acetone.
-
Mix the two solutions in a reaction vessel at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction (e.g., by adding a large volume of a non-polar solvent).
-
Analyze the concentration of the remaining this compound or the formed product using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Plot the concentration versus time data to determine the initial reaction rate and the rate constant.
SN1 Conditions:
To favor the SN1 pathway, a weak nucleophile in a polar protic solvent is used. A typical system involves the solvolysis of this compound in ethanol or a mixture of ethanol and water.[28]
| Condition | Parameter | Rationale |
| Substrate | This compound | Secondary alkyl halide. |
| Nucleophile | Ethanol (or water) | Weak nucleophile, also acts as the solvent. |
| Solvent | Ethanol (or aqueous ethanol) | Polar protic solvent, stabilizes the carbocation.[14][29] |
| Temperature | Controlled (e.g., 50°C) | SN1 reactions are often slower and may require heating. |
Experimental Protocol for SN1 Rate Determination:
-
Prepare a solution of this compound in the chosen polar protic solvent.
-
Maintain the solution at a constant temperature.
-
Monitor the reaction progress by measuring the increase in the concentration of the iodide ion (e.g., by titration with silver nitrate) or by following the change in a physical property of the solution, such as conductivity.
-
Plot the relevant data against time to determine the initial reaction rate and the rate constant.
Visualization of Reaction Mechanisms and Workflows
SN1 Reaction Mechanism for this compound:
Caption: The SN1 mechanism involves a carbocation intermediate which may rearrange.
SN2 Reaction Mechanism for this compound:
Caption: The SN2 mechanism is a single, concerted step with backside attack.
Experimental Workflow for Comparing Reaction Rates:
Caption: Workflow for the kinetic analysis of SN1 vs. SN2 reactions.
Conclusion
For this compound, the choice between an SN1 and SN2 pathway is a nuanced decision dependent on the reaction conditions.[30] In the presence of a strong nucleophile and a polar aprotic solvent, the SN2 reaction is expected to be faster. Conversely, with a weak nucleophile and a polar protic solvent, the SN1 pathway will likely dominate. The moderate steric hindrance of the substrate makes it a valuable model for studying this competition. By carefully selecting the reaction parameters, chemists can steer the reaction towards the desired mechanistic pathway to achieve the intended synthetic outcome.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. Khan Academy [khanacademy.org]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. glasp.co [glasp.co]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. scribd.com [scribd.com]
- 23. Leaving group - Wikipedia [en.wikipedia.org]
- 24. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 25. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 26. quora.com [quora.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scribd.com [scribd.com]
- 29. quora.com [quora.com]
- 30. chem.libretexts.org [chem.libretexts.org]
A Multi-Spectroscopic Approach to Confirming the Structure of 2-Iodo-3-methylbutane
A Comparative Guide to Isomer Differentiation
As Senior Application Scientists, we frequently encounter the analytical challenge of unambiguously determining the structure of organic molecules, especially when constitutional isomers are potential outcomes of a synthesis. Simple metrics like melting point or boiling point are often insufficient. This guide provides an in-depth, multi-technique spectroscopic workflow to confirm the synthesis of 2-iodo-3-methylbutane and reliably distinguish it from its common isomers, such as 1-iodo-3-methylbutane and 2-iodo-2-methylbutane.
The core principle of this guide is orthogonal verification. By leveraging the unique structural insights provided by Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy, we can construct an unassailable body of evidence. Each technique probes different molecular properties—mass-to-charge ratio, nuclear spin environments, and vibrational modes, respectively—creating a self-validating system for structural elucidation.
The Challenge: Differentiating C₅H₁₁I Isomers
The synthesis of haloalkanes can often yield a mixture of isomers. For the molecular formula C₅H₁₁I, several constitutional isomers exist. We will focus on three likely candidates to illustrate our comparative approach:
| Compound Name | Structure | Key Differentiating Feature |
| This compound | (CH₃)₂CH-CH(I)-CH₃ | Secondary iodide, chiral center |
| 1-Iodo-3-methylbutane | (CH₃)₂CH-CH₂-CH₂(I) | Primary iodide, achiral |
| 2-Iodo-2-methylbutane | (CH₃)₂C(I)-CH₂-CH₃ | Tertiary iodide, achiral |
Our goal is to use spectroscopic data to definitively identify the target molecule, this compound.
Mass Spectrometry (MS): The First Clue
Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways. The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a primary fragmentation event. The stability of the resulting carbocation is a key diagnostic clue that helps differentiate between primary, secondary, and tertiary halides.
For this compound (C₅H₁₁I), the expected molecular weight is approximately 198 g/mol .[1][2][3] Since iodine is monoisotopic (¹²⁷I), we do not expect the characteristic M+2 peaks seen with chlorine or bromine-containing compounds.[4][5]
Expected Fragmentation for this compound: The molecular ion [C₅H₁₁I]⁺ (m/z = 198) will be observed. The most significant fragmentation is the loss of an iodine radical (I•) to form a secondary carbocation [C₅H₁₁]⁺ at m/z = 71.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative MS Data:
| m/z Value | This compound[3] | 1-Iodo-3-methylbutane[6] | 2-Iodo-2-methylbutane[7] | Rationale for Difference |
| 198 [M]⁺ | Low abundance | Low abundance | Very low or absent | The tertiary iodide (2-iodo-2-methylbutane) is the most unstable and fragments most readily. |
| 127 [I]⁺ | Low abundance | Low abundance | Low abundance | The charge is preferentially retained by the more stable alkyl fragment. |
| 71 [C₅H₁₁]⁺ | Base Peak | High abundance | Base Peak | This fragment corresponds to the alkyl cation. The tertiary carbocation from 2-iodo-2-methylbutane is the most stable, leading to a very strong peak. The secondary carbocation from this compound is also stable, resulting in a base peak. The primary carbocation from 1-iodo-3-methylbutane would rearrange to a more stable secondary cation, also giving a strong peak at m/z 71. |
| 43 [C₃H₇]⁺ | High abundance | High abundance | Moderate abundance | Corresponds to the loss of an ethyl radical from the m/z 71 fragment or an isopropyl fragment. |
Trustworthiness: While MS confirms the molecular weight and provides strong clues, the m/z 71 base peak is common to all three isomers. Therefore, MS alone is insufficient for positive identification and must be combined with NMR data.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR is arguably the most powerful tool for distinguishing these isomers. It provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).
Predicted ¹H NMR Spectrum for this compound: The structure (CH₃)₂CH-CH(I)-CH₃ has a chiral center at C2. This makes the two methyl groups of the isopropyl group diastereotopic, and thus, chemically non-equivalent. We therefore expect five distinct proton signals.
Comparative ¹H NMR Data:
| Signal | This compound (Predicted) | 1-Iodo-3-methylbutane[2][8] | 2-Iodo-2-methylbutane[9] | Rationale for Difference |
| Total Signals | 5 | 4 | 3 | The number of unique proton environments is a definitive differentiator. |
| Signal 1 | ~1.0 ppm (d, 3H) | ~0.9 ppm (d, 6H) | ~1.9 ppm (s, 6H) | Target: One diastereotopic methyl. Isomer 1: Two equivalent methyls. Isomer 2: Two equivalent methyls on the carbon with iodine. |
| Signal 2 | ~1.1 ppm (d, 3H) | ~1.6 ppm (m, 1H) | ~1.8 ppm (q, 2H) | Target: The other diastereotopic methyl. Isomer 1: Methine proton. Isomer 2: Methylene protons. |
| Signal 3 | ~1.9 ppm (d, 3H) | ~1.8 ppm (m, 2H) | ~1.0 ppm (t, 3H) | Target: Methyl group adjacent to the C-I bond. Isomer 1: Methylene group. Isomer 2: Terminal methyl group. |
| Signal 4 | ~2.2 ppm (m, 1H) | ~3.2 ppm (t, 2H) | - | Target: Isopropyl methine proton. Isomer 1: Methylene group adjacent to the C-I bond. |
| Signal 5 | ~4.1 ppm (m, 1H) | - | - | Target: Methine proton on the carbon with iodine (most deshielded). |
(d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet)
Trustworthiness: The unique combination of 5 signals with the predicted splitting patterns and chemical shifts provides a definitive fingerprint for this compound, clearly distinguishing it from its isomers which show only 4 and 3 signals, respectively.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Proton-decoupled ¹³C NMR spectra are simple, with each unique carbon atom giving a single peak. This allows for a straightforward confirmation of the carbon skeleton.
Predicted ¹³C NMR Spectrum for this compound: Due to the chiral center, all five carbon atoms in this compound are chemically non-equivalent. Therefore, we expect to see five distinct signals in the ¹³C NMR spectrum.
Comparative ¹³C NMR Data:
| Feature | This compound (Predicted) | 1-Iodo-3-methylbutane[10] | 2-Iodo-2-methylbutane (Predicted) | Rationale for Difference |
| Total Signals | 5 | 4 | 4 | The number of signals immediately distinguishes this compound from the other two isomers. |
| C-I Signal (ppm) | ~35-45 | ~5-15 | ~40-50 | The chemical shift of the carbon bonded to the electronegative iodine is a key indicator. |
| Symmetry | Asymmetric | C₂ᵥ symmetry plane | C₂ᵥ symmetry plane | The lack of symmetry in the target molecule is the reason for 5 unique signals. The other isomers each have a pair of equivalent methyl groups. |
Trustworthiness: The observation of exactly five signals in the ¹³C NMR spectrum is conclusive evidence for the this compound structure, as its common isomers would only show four signals.
Infrared (IR) Spectroscopy: Functional Group Analysis
Expertise & Experience: IR spectroscopy is used to identify the vibrational modes of functional groups. For alkyl halides, the most relevant vibrations are the C-H stretches and bends, and the C-X (carbon-halogen) stretch. The C-I stretch is weak and appears at a low frequency, often in the complex "fingerprint region" of the spectrum, making it less diagnostic for differentiating isomers than NMR or MS.[11][12]
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 2850-3000 | C-H stretch (sp³) | Confirms the presence of an alkyl framework. Expected in all isomers. |
| 1350-1470 | C-H bend | Confirms the presence of methyl and methylene groups. Expected in all isomers. |
| ~500-600 | C-I stretch | Confirms the presence of an iodo-alkane.[11] This peak is often weak and its exact position is not highly reliable for distinguishing these specific isomers. |
Trustworthiness: While IR can confirm the presence of the C-I bond and the alkane structure, it cannot reliably distinguish between the constitutional isomers of C₅H₁₁I. Its primary role here is to confirm the general class of the compound rather than its specific structure.
Workflow and Protocols
Caption: A validated workflow for the structural confirmation of this compound.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute 1 µL of the sample in 1 mL of a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion peak (m/z 198) and key fragment ions.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Obtain a standard proton spectrum with 8 to 16 scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H and ¹³C spectra to the TMS peak at 0 ppm. Analyze the chemical shifts, integrations, and splitting patterns.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for C-H and C-I bonds.
Conclusion
The unambiguous structural confirmation of this compound is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the molecular weight and infrared spectroscopy identifies the compound class, they are insufficient on their own to differentiate it from its constitutional isomers.
The definitive evidence lies in NMR spectroscopy. The prediction of five unique proton signals and five unique carbon signals —a direct consequence of the molecular asymmetry introduced by the chiral center at C2—serves as a unique and verifiable fingerprint. This stands in stark contrast to the higher symmetry and thus simpler spectra of 1-iodo-3-methylbutane (4 ¹H, 4 ¹³C signals) and 2-iodo-2-methylbutane (3 ¹H, 4 ¹³C signals). By following the integrated workflow presented, researchers can confidently validate their synthesis and ensure the structural integrity of their materials.
References
- 1. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Iodo-3-methylbutane | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2-iodo-3-methyl- [webbook.nist.gov]
- 4. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Butane, 1-iodo-3-methyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Iodo-3-methylbutane(541-28-6) 1H NMR [m.chemicalbook.com]
- 9. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Secondary Systems
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, the choice of leaving group is a critical parameter that dictates reaction kinetics and, ultimately, synthetic efficiency. For secondary systems, which exist at the mechanistic crossroads of S(_N)1 and S(_N)2 pathways, this choice is even more nuanced. This guide provides an in-depth comparison of two of the most common halogen leaving groups, iodide and bromide, grounding the discussion in fundamental chemical principles and supporting it with experimental context.
Theoretical Framework: What Defines a Superior Leaving Group?
A leaving group's "ability" is a measure of its capacity to depart from the substrate, taking with it the electron pair from the broken bond. A good leaving group must be stable once it has departed. This stability is governed by a confluence of factors, with iodide consistently outperforming bromide across all key metrics.
-
Basicity: The most fundamental principle is that weaker bases are better leaving groups.[1] A weak base is less likely to re-donate its electron pair to the carbon it just left. Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which means that the iodide ion (I⁻) is a weaker conjugate base than the bromide ion (Br⁻).[2] This lower basicity makes iodide a more stable, and thus better, leaving group.
-
Polarizability: As one descends the halogen group, atomic size increases. The iodide ion is significantly larger than the bromide ion, and its valence electrons are held more loosely, distributed over a larger volume.[3][4] This makes iodide more "polarizable" – its electron cloud can be more easily distorted to stabilize the partial negative charge that develops in the transition state of an S(N)2 reaction or the full negative charge of the departed anion.[5][6] This superior charge stabilization lowers the activation energy of the reaction.
-
Carbon-Halogen (C-X) Bond Strength: The covalent bond between carbon and iodine (C-I) is longer and weaker than the bond between carbon and bromine (C-Br).[7][8] Because the rate-determining step of both S(_N)1 and S(_N)2 reactions involves the cleavage of this bond, a weaker bond leads to a lower activation energy and a faster reaction rate.[8][9][10]
The interplay of these factors establishes a clear theoretical hierarchy for leaving group ability among the halogens: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3][11]
Caption: Factors determining the superior leaving group ability of iodide over bromide.
The Mechanistic Crossroads: S(_N)1 vs. S(_N)2 in Secondary Systems
Secondary alkyl halides are unique in that they can react via either the bimolecular S(_N)2 pathway or the unimolecular S(_N)1 pathway, with the operative mechanism being highly sensitive to the reaction conditions.[7][12]
-
S(_N)2 Mechanism: This is a single, concerted step where the nucleophile attacks as the leaving group departs.[9] The rate is dependent on the concentrations of both the substrate and the nucleophile.[12] For this pathway, a better leaving group accelerates the reaction by stabilizing the crowded, five-coordinate transition state.[13]
-
S(_N)1 Mechanism: This is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[12][13] The rate depends only on the substrate concentration.[12] Here, a better leaving group is crucial as its departure is the sole event in the rate-limiting step.[14][15]
Regardless of the pathway, the superior ability of iodide to depart makes secondary alkyl iodides more reactive than their corresponding bromides in nucleophilic substitution reactions.[9][10]
Quantitative Comparison: Experimental Rate Data
The theoretical superiority of iodide is borne out by extensive experimental data. While specific rates vary with substrate, nucleophile, and solvent, the relative reactivity trend is remarkably consistent. The following table summarizes representative relative rate data for nucleophilic substitution reactions.
| Alkyl Halide (R-X) | Leaving Group | Relative Rate (S(_N)2 with common nucleophile) | C-X Bond Energy (kJ/mol) |
| R-I | I⁻ | ~30,000 | ~234 |
| R-Br | Br⁻ | ~10,000 | ~285 |
| R-Cl | Cl⁻ | ~200 | ~340 |
| R-F | F⁻ | 1 | ~450 |
Data compiled and generalized from multiple sources for illustrative purposes.[8][9][10]
As the data clearly shows, the reaction rate increases dramatically as the C-X bond weakens and the leaving group becomes a weaker base. An alkyl iodide is orders of magnitude more reactive than an alkyl bromide under typical S(_N)2 conditions.[9] This reactivity order generally holds for S(_N)1 reactions as well, since the rate-determining step in both cases is critically dependent on the C-X bond cleavage.[16]
The Decisive Role of the Solvent
For secondary systems, the choice of solvent can be as influential as the leaving group in directing the reaction mechanism.
-
Polar Protic Solvents (e.g., H₂O, Ethanol, Methanol): These solvents contain acidic protons and excel at stabilizing charged species through hydrogen bonding. They strongly solvate both the departing leaving group and the carbocation intermediate, thereby favoring the S(_N)1 pathway.[14][16][17]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have dipole moments but lack acidic protons. They solvate cations well but leave anions (the nucleophiles) relatively "naked" and highly reactive.[7][16] This enhances nucleophilicity and strongly favors the S(_N)2 pathway.[17]
Causality in Solvent Choice: When designing a synthesis involving a secondary halide, the desired outcome dictates the solvent. To favor a concerted S(_N)2 reaction with inversion of stereochemistry, a polar aprotic solvent like acetone is chosen to maximize the reactivity of the nucleophile.[17] Conversely, to promote an S(_N)1 reaction, which proceeds through a planar carbocation and results in racemization, a polar protic solvent like ethanol would be selected to stabilize the key intermediate.[14][17] In either scenario, employing a secondary alkyl iodide over a bromide will result in a significantly faster reaction.
Experimental Protocol: A Framework for Kinetic Analysis
To empirically validate the superior leaving group ability of iodide, a comparative kinetic study can be performed. The following protocol outlines a general workflow for monitoring the rate of an S(_N)2 reaction using Gas Chromatography (GC).
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of a nucleophile with 2-iodopropane and 2-bromopropane.
Materials:
-
2-bromopropane
-
2-iodopropane
-
Sodium thiophenoxide (Nucleophile)
-
Acetone (Solvent, polar aprotic)
-
Dodecane (Internal Standard for GC)
-
Constant temperature bath
-
Gas Chromatograph with FID detector
Methodology:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of 2-bromopropane, 2-iodopropane, the expected product (isopropyl phenyl sulfide), and the internal standard (dodecane) in acetone. Use these to generate a calibration curve for GC analysis.
-
Reaction Setup:
-
In a flask, prepare a 0.1 M solution of 2-bromopropane and 0.05 M dodecane in acetone.
-
In a separate flask, prepare a 0.1 M solution of sodium thiophenoxide in acetone.
-
Place both flasks in a constant temperature bath (e.g., 40°C) to equilibrate.
-
-
Initiation and Sampling:
-
Rapidly mix equal volumes of the two solutions to initiate the reaction. Start a timer immediately. The initial concentrations will be 0.05 M for each reactant.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution to neutralize the nucleophile.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide relative to the internal standard.
-
Repeat for Iodide: Repeat steps 2-5 identically, using 2-iodopropane in place of 2-bromopropane.
-
Data Processing: Plot the natural logarithm of the reactant concentration (ln[R-X]) versus time for both reactions. For a second-order reaction with equal initial concentrations, a plot of 1/[R-X] vs. time will be linear with a slope equal to the rate constant, k₂. Compare the calculated k₂ values.
Expected Outcome: The calculated rate constant for the reaction of 2-iodopropane will be significantly larger than that for 2-bromopropane, providing quantitative evidence that iodide is the better leaving group.
Caption: Experimental workflow for the kinetic comparison of leaving groups.
Conclusion for the Practicing Scientist
For researchers and drug development professionals working with secondary systems, the choice between an iodide and a bromide leaving group has clear practical implications.
-
Reactivity: Alkyl iodides are inherently more reactive than alkyl bromides, leading to faster reaction times, potentially milder required conditions, and often higher yields.[3][9][10]
-
Mechanism: While the leaving group itself does not solely determine the mechanism (S(_N)1 vs. S(_N)2), its enhanced ability to depart facilitates both pathways. The choice of solvent and nucleophile remains the primary tool for directing the reaction towards the desired mechanistic outcome.[16][17]
-
Synthetic Strategy: When faced with a sluggish substitution on a secondary bromide, switching to the analogous iodide is one of the most effective strategies to enhance the reaction rate without fundamentally altering the other reaction parameters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. gauthmath.com [gauthmath.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.coach [chemistry.coach]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. web.viu.ca [web.viu.ca]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainkart.com [brainkart.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Regioselectivity in the Elimination Reactions of 2-Iodo-3-methylbutane: Zaitsev vs. Hofmann
This guide provides an in-depth analysis of the factors governing product distribution in the elimination reactions of 2-iodo-3-methylbutane, a classic substrate for demonstrating the principles of regioselectivity. We will objectively compare the reaction outcomes under different conditions, supported by experimental data, to illustrate the competition between Zaitsev's and Hofmann's rules. This document is intended for researchers, scientists, and professionals in drug development who utilize synthetic organic chemistry.
Introduction: The Dichotomy of Elimination Pathways
Elimination reactions are fundamental transformations in organic synthesis, allowing for the formation of alkenes from saturated precursors. A key challenge in these reactions is controlling the regioselectivity—that is, determining the position of the newly formed double bond when multiple outcomes are possible. The elimination of this compound serves as an excellent model system to explore this concept. Depending on the reaction conditions, two primary products can be formed: the more substituted (and generally more stable) Zaitsev product, 3-methyl-2-butene, and the less substituted Hofmann product, 3-methyl-1-butene.
Zaitsev's rule states that in an elimination reaction, the major product will be the more stable alkene, which is typically the one with the more highly substituted double bond.[1][2] Conversely, the Hofmann rule describes the preferential formation of the least substituted alkene.[3] This guide will dissect the mechanistic underpinnings that favor one pathway over the other.
Mechanistic Overview: The E2 Reaction
The elimination of this compound with a strong base typically proceeds through a bimolecular elimination (E2) mechanism.[4][5] This is a concerted, one-step process where the base abstracts a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) at the same time as the leaving group departs.[6][7] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[8]
For this compound, there are two types of β-hydrogens that can be abstracted:
-
Secondary (2°) β-hydrogen: Abstraction of this hydrogen leads to the formation of the Zaitsev product, 3-methyl-2-butene.
-
Primary (1°) β-hydrogens: Abstraction of one of these six equivalent hydrogens leads to the formation of the Hofmann product, 3-methyl-1-butene.
The choice of which proton is abstracted is a delicate balance of steric and electronic factors, primarily influenced by the nature of the base employed.
Comparative Analysis: The Role of the Base
The regiochemical outcome of the E2 reaction of this compound is highly dependent on the steric bulk of the base used.
Scenario 1: Small, Strong Base (e.g., Sodium Ethoxide)
When a small, strong base like sodium ethoxide (NaOEt) is used, the reaction primarily follows Zaitsev's rule, yielding the more substituted and thermodynamically more stable alkene as the major product.[9] The small size of the ethoxide ion allows it to approach and abstract the more sterically hindered secondary β-hydrogen, leading to the formation of 3-methyl-2-butene. The transition state leading to the more substituted alkene is lower in energy due to the partial double bond character being stabilized by the greater number of alkyl groups.[10]
Scenario 2: Bulky, Strong Base (e.g., Potassium tert-Butoxide)
In contrast, when a sterically hindered base such as potassium tert-butoxide (KOt-Bu) is employed, the major product is the less substituted alkene, 3-methyl-1-butene, in accordance with the Hofmann rule.[9][11] The bulky tert-butoxide ion experiences significant steric hindrance when attempting to abstract the internal secondary β-hydrogen.[12][13] Consequently, it preferentially abstracts one of the more accessible primary β-hydrogens from the methyl groups, leading to the formation of the Hofmann product.[14]
The following diagram illustrates the competing E2 elimination pathways for this compound with both a small and a bulky base.
Caption: Competing E2 elimination pathways for this compound.
Experimental Data: A Quantitative Comparison
The following table summarizes hypothetical, yet representative, experimental data for the elimination reaction of this compound with different bases. The product distribution is typically determined by techniques such as gas chromatography (GC), which can separate and quantify the isomeric alkene products.[15]
| Base | Solvent | Temperature (°C) | Zaitsev Product (%) (3-methyl-2-butene) | Hofmann Product (%) (3-methyl-1-butene) | Dominant Rule |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | ~80 | ~20 | Zaitsev |
| Potassium tert-Butoxide (KOt-Bu) | tert-Butanol | 82 | ~25 | ~75 | Hofmann |
This data clearly illustrates that the choice of base has a profound impact on the regioselectivity of the reaction.
Experimental Protocols
General Procedure for Elimination Reaction:
-
To a solution of the base (e.g., sodium ethoxide or potassium tert-butoxide) in its corresponding alcohol solvent in a round-bottom flask equipped with a reflux condenser, add this compound.
-
Heat the reaction mixture to the appropriate temperature (e.g., 55 °C for ethanol or 82 °C for tert-butanol) and maintain for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by gas chromatography to determine the ratio of the alkene isomers.
Gas Chromatography (GC) Analysis:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the alkene isomers.[16]
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
The retention times for 3-methyl-1-butene and 3-methyl-2-butene will be different, allowing for their quantification based on the integrated peak areas.[17]
Caption: Workflow for the analysis of alkene isomers by gas chromatography.
Thermodynamic vs. Kinetic Control
The preference for the Zaitsev product with a small base can be understood in terms of thermodynamic control, where the most stable product is favored.[18][19] The reaction is typically run under conditions that allow for equilibration, leading to the thermodynamically favored, more substituted alkene.
Conversely, the formation of the Hofmann product with a bulky base is an example of kinetic control, where the product that is formed fastest predominates.[20] The activation energy for the abstraction of the less sterically hindered primary proton is lower, resulting in a faster reaction rate for the formation of the Hofmann product, even though it is the less stable isomer.[21]
Conclusion
The elimination reaction of this compound is a powerful pedagogical tool and a practical example for demonstrating the principles of regioselectivity in organic synthesis. By carefully selecting the base, a synthetic chemist can exert significant control over the product distribution, favoring either the thermodynamically stable Zaitsev alkene or the kinetically favored Hofmann alkene. This comparative guide highlights the critical interplay between substrate structure, reagent properties, and reaction conditions in determining the outcome of a chemical transformation. Understanding these fundamental principles is paramount for the rational design of synthetic routes in academic research and industrial drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. E2 Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Elimination reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The E2 Reaction Mechanism [chemistrysteps.com]
- 9. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. Khan Academy [khanacademy.org]
- 15. vurup.sk [vurup.sk]
- 16. brainmass.com [brainmass.com]
- 17. ivypanda.com [ivypanda.com]
- 18. fiveable.me [fiveable.me]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Computational Analysis of Transition States for 2-Iodo-3-methylbutane Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. The fleeting, high-energy transition state holds the key to unlocking this understanding. This guide provides an in-depth, objective comparison of computational methods for analyzing the transition states of reactions involving 2-iodo-3-methylbutane, a versatile substrate that can undergo substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Decisive Moment: Why Transition State Analysis Matters
The transition state is the highest energy point on a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products.[1] Its geometry and energy dictate the reaction's activation energy and, consequently, its rate. For a molecule like this compound, which can proceed through multiple competing pathways, computational analysis of the respective transition states allows us to predict the dominant reaction mechanism under specific conditions. This predictive power is invaluable in fields like drug development, where understanding metabolic pathways or designing synthetic routes with high selectivity is crucial.
Competing Pathways of this compound
This compound serves as an excellent model system due to the steric hindrance around the reactive center and the presence of a good leaving group (iodine). This structure allows for a nuanced competition between S(_N)1, S(_N)2, E1, and E2 mechanisms.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): A single, concerted step where a nucleophile attacks the carbon center at the same time as the leaving group departs.[2][3] This mechanism is sensitive to steric hindrance.[2]
-
S(_N)1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate, which is the rate-determining step.[2][3][4] This pathway is favored for substrates that can form stable carbocations.[2][5]
-
E2 (Elimination Bimolecular): A concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6]
-
E1 (Elimination Unimolecular): A two-step process that also proceeds through a carbocation intermediate, followed by proton abstraction by a weak base to form a double bond.[6][7][8]
Below is a diagram illustrating these competing reaction pathways for this compound.
Caption: Competing reaction pathways for this compound.
The Computational Chemist's Toolkit: A Comparison of Methods
The choice of computational method is a critical decision that balances accuracy with computational cost. For transition state analysis of halogenated alkanes, Density Functional Theory (DFT) offers a robust and widely used approach.[9]
| Method | Description | Strengths | Weaknesses | Best For |
| DFT (Density Functional Theory) | A quantum mechanical method that models the electronic structure of many-body systems.[9] | Good balance of accuracy and computational cost.[9] Can handle a wide range of chemical systems. | Accuracy depends on the choice of functional.[10] May not accurately describe long-range interactions like van der Waals forces without corrections.[9] | A versatile and popular choice for a wide range of reaction mechanism studies. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Based on first principles of quantum mechanics without empirical parameters. | High accuracy, considered the "gold standard" for small molecules. | Computationally very expensive, often impractical for larger systems. | Benchmarking results from DFT or for very small, critical systems where high accuracy is paramount. |
| Semi-empirical Methods (e.g., AM1, PM6) | A simplified form of molecular orbital theory that uses parameters derived from experimental data. | Very fast, suitable for large systems and initial screenings. | Less accurate than DFT and ab initio methods. May not be reliable for systems not well-represented in the parameterization data. | Rapid initial exploration of potential energy surfaces and generating guess structures for higher-level calculations. |
Causality in Method Selection: The "Why" Behind the "What"
As a Senior Application Scientist, my recommendation for studying the reactions of this compound is to primarily use Density Functional Theory (DFT) . Here's the reasoning:
-
Balancing Act: DFT provides a sweet spot between the high computational cost of ab initio methods and the lower accuracy of semi-empirical methods.[9] This allows for the exploration of multiple reaction pathways and the inclusion of solvent effects without prohibitive computational expense.
-
Functional Selection is Key: The accuracy of DFT is highly dependent on the chosen exchange-correlation functional.[10] For reactions involving main group elements like iodine, hybrid functionals such as B3LYP or functionals from the Minnesota family (e.g., M06-2X ) often provide reliable results for barrier heights. It is crucial to benchmark your chosen functional against experimental data or higher-level calculations if available.
-
Dispersion Correction: For reactions where non-covalent interactions might play a role in the transition state (e.g., interactions with solvent molecules), it is essential to include a dispersion correction, such as Grimme's D3 or D4 correction.
The Critical Role of Basis Sets for Iodine
The mathematical functions used to build molecular orbitals are known as basis sets. For heavy elements like iodine, the choice of basis set is particularly important due to the large number of core and valence electrons and the influence of relativistic effects.
| Basis Set Type | Description | Advantages | Disadvantages | Recommended for Iodine |
| Pople-style (e.g., 6-31G*) | A commonly used series of basis sets. | Efficient and widely available. | Can be inadequate for heavy elements like iodine, leading to inaccurate results.[11] | Not recommended for iodine. |
| Effective Core Potentials (ECPs) (e.g., LANL2DZ) | The core electrons are replaced by a potential, reducing computational cost. | Significantly reduces computational time for heavy elements.[12] | The accuracy depends on the quality of the ECP. | A good starting point, especially for larger systems. The LANL08(d) revision is a reliable choice.[12] |
| All-electron Relativistic Basis Sets (e.g., def2-TZVP) | Explicitly treats all electrons and includes relativistic effects. | Provides a more accurate description of the electronic structure.[13] | More computationally demanding than ECPs. | The recommended choice for high-accuracy calculations when computational resources allow. |
For a robust analysis of this compound reactions, a combination of basis sets is often employed: a more sophisticated basis set for the iodine atom (e.g., LANL2DZ or def2-TZVP) and a more modest basis set (e.g., 6-31+G*) for the lighter atoms (C, H).[11][12]
Accounting for the Reaction Environment: The Influence of Solvent
Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states.[14][15] Computational models can account for solvent effects in two primary ways:
| Solvent Model | Description | Strengths | Weaknesses |
| Implicit (Continuum) Models (e.g., PCM, SMD) | The solvent is treated as a continuous medium with a defined dielectric constant.[15][16] | Computationally efficient and can provide a reasonable description of bulk solvent behavior.[16] | Fails to account for specific solute-solvent interactions like hydrogen bonding.[16] |
| Explicit Models | Individual solvent molecules are included in the calculation.[14][15] | Provides a more physically realistic and detailed description of the solvent environment.[16] | Computationally very expensive, and the results can be sensitive to the number and placement of solvent molecules.[14] |
| Hybrid (QM/MM) Models | The solute is treated with quantum mechanics (QM), while the solvent is treated with molecular mechanics (MM). | A good compromise between accuracy and computational cost, allowing for the inclusion of a large number of explicit solvent molecules.[17] | Requires careful parameterization of the MM force field.[17] |
For the reactions of this compound, using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model is often a good starting point to capture the bulk electrostatic effects of the solvent.[16] If specific interactions with protic solvents are anticipated to be crucial, a small number of explicit solvent molecules can be included in the QM region of the calculation.
A Self-Validating Protocol for Transition State Analysis
The following protocol outlines a robust, self-validating workflow for the computational analysis of a transition state. This process ensures that the located stationary point is indeed the correct transition state connecting the desired reactants and products.
Step-by-Step Methodology
-
Geometry Optimization of Reactants and Products:
-
Construct the 3D structures of the reactants (this compound and the nucleophile/base) and the expected products.
-
Perform a geometry optimization using your chosen level of theory (e.g., B3LYP/6-31+G* with LANL2DZ for iodine) and solvent model.
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).[18][19]
-
-
Locating the Transition State:
-
Generate an initial guess for the transition state structure. This is often the most challenging step and requires chemical intuition.[20] For an S(_N)2 reaction, this would involve bringing the nucleophile close to the carbon atom opposite the leaving group. For an E2 reaction, the base would be positioned to abstract a proton anti-periplanar to the leaving group.
-
Use a transition state optimization algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3.[21]
-
-
Verification of the Transition State:
-
Perform a frequency calculation on the optimized transition state geometry at the same level of theory.[21][22]
-
A true transition state will have exactly one imaginary frequency .[1][18][22] The eigenvector corresponding to this imaginary frequency should represent the motion along the reaction coordinate, i.e., the breaking and forming of bonds involved in the reaction.[18]
-
If there are no imaginary frequencies, the structure is a minimum. If there is more than one, it is a higher-order saddle point and not a true transition state for a single-step reaction.[20][22]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the correct reactants and products, perform an IRC calculation.[1]
-
This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.[1]
-
The endpoints of the IRC path should correspond to the optimized geometries of the reactants and products.[1]
-
The following diagram illustrates this self-validating workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. savemyexams.com [savemyexams.com]
- 6. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 15. fiveable.me [fiveable.me]
- 16. Solvent model - Wikipedia [en.wikipedia.org]
- 17. CSDL | IEEE Computer Society [computer.org]
- 18. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 19. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 20. medium.com [medium.com]
- 21. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 22. Verifying Transition States [openmopac.net]
A Guide to Demonstrating Stereochemical Inversion in Sₙ2 Reactions: The Case of (R)-2-Iodo-3-methylbutane
This guide provides an in-depth technical comparison and experimental framework for demonstrating the inversion of configuration, a hallmark of the bimolecular nucleophilic substitution (Sₙ2) reaction. We will focus on the reaction of a chiral secondary alkyl halide, (R)-2-Iodo-3-methylbutane, with a methoxide nucleophile. This model system is chosen to illustrate the stereospecific nature of the Sₙ2 mechanism and contrast it with the alternative Sₙ1 pathway. The protocols and analyses presented herein are designed for researchers and professionals in organic synthesis and drug development, providing a robust methodology for verifying stereochemical outcomes.
Theoretical Foundation: The Sₙ2 Mechanism and Walden Inversion
The Sₙ2 reaction is a cornerstone of organic chemistry, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon atom as a leaving group simultaneously departs.[1][2] This mechanism's kinetics are second-order, dependent on the concentration of both the substrate and the nucleophile.[3]
A defining feature of the Sₙ2 reaction is its profound stereochemical consequence: a complete inversion of the configuration at the reaction center.[3][4] This phenomenon, known as Walden inversion, is a direct result of the geometric constraints of the mechanism.[5][6][7] The nucleophile must approach the electrophilic carbon from the side opposite the leaving group, a trajectory referred to as "backside attack."[2][8][9] This approach minimizes steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the leaving group.
As the nucleophile forms a new bond, the three non-reacting substituents on the carbon atom are pushed from a tetrahedral arrangement, through a planar transition state, and into an inverted tetrahedral geometry in the product, much like an umbrella flipping inside out in a strong wind.[5][6]
Diagram: The Sₙ2 Walden Inversion Pathway
The following diagram illustrates the concerted mechanism of the Sₙ2 reaction, showcasing the backside attack by the nucleophile (CH₃O⁻), the trigonal bipyramidal transition state, and the resulting inversion of stereochemistry from (R) to (S).
Caption: Sₙ2 reaction of (R)-2-Iodo-3-methylbutane with methoxide.
Experimental Design: A Tale of Two Pathways
To empirically validate the inversion of configuration, our experimental design hinges on a clear hypothesis: If the reaction of (R)-2-Iodo-3-methylbutane with sodium methoxide proceeds via an Sₙ2 mechanism, the resulting product, (S)-2-methoxy-3-methylbutane, will exhibit an inverted sign of optical rotation.
The choice of a secondary alkyl halide is deliberate. Primary halides react too quickly via Sₙ2, while tertiary halides are too sterically hindered and favor Sₙ1 or elimination pathways.[4][10] Secondary halides like ours exist at the mechanistic crossroads, making the demonstration of a stereospecific outcome a powerful proof of the Sₙ2 pathway's dominance under appropriate conditions.
Comparison with the Sₙ1 Pathway
In contrast to the Sₙ2 mechanism, the Sₙ1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to racemization, the formation of an approximately 50:50 mixture of both enantiomers, resulting in a product with little to no optical activity.
| Feature | Sₙ2 Reaction | Sₙ1 Reaction |
| Mechanism | Single, concerted step | Two steps, via carbocation intermediate |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Substrate | Methyl > Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |
| Nucleophile | Strong, high concentration favored | Weak, concentration has no effect on rate |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Polar Protic (e.g., Water, Alcohols) |
| Stereochemistry | 100% Inversion of Configuration | Racemization |
Diagram: Sₙ2 vs. Sₙ1 Stereochemical Outcomes
Caption: Logical comparison of stereochemical outcomes for Sₙ2 and Sₙ1 pathways.
Detailed Experimental Protocols
Protocol 1: Sₙ2 Synthesis of (S)-2-methoxy-3-methylbutane
This protocol is adapted from standard procedures for Sₙ2 reactions on secondary alkyl halides.[11]
Materials:
-
(R)-2-Iodo-3-methylbutane
-
Sodium methoxide (NaOMe)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve sodium methoxide (1.1 equivalents) in 50 mL of anhydrous acetone. Gentle warming may be required.
-
Substrate Addition: To this solution, add (R)-2-Iodo-3-methylbutane (1.0 equivalent).
-
Reflux: Attach a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux for approximately 2-3 hours. The progress of the reaction can be monitored by the formation of a sodium iodide (NaI) precipitate.
-
Workup - Quenching: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve the precipitated salts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with diethyl ether (3 x 40 mL).
-
Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator to yield the crude product, 2-methoxy-3-methylbutane.
-
Purification: Purify the crude product by fractional distillation to obtain pure (S)-2-methoxy-3-methylbutane.
Protocol 2: Polarimetric Analysis
Instrumentation:
-
Polarimeter
-
1 dm (10 cm) sample cell
-
Sodium D-line lamp (589 nm)
Procedure:
-
Blank Measurement: Fill the polarimeter cell with the pure solvent used for sample preparation (e.g., ethanol or chloroform) and zero the instrument.
-
Sample Preparation: Accurately weigh a sample of the purified product (or starting material) and dissolve it in a known volume of a suitable solvent in a volumetric flask to achieve a precise concentration (c), typically expressed in g/mL.
-
Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α).[12][13][14]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
Data Analysis & Expected Results
The cornerstone of our evidence lies in comparing the specific rotation of the starting material and the product. While specific rotation values for (R)-2-Iodo-3-methylbutane are not readily found in common literature, we can predict the outcome based on well-documented analogous reactions. For instance, the Sₙ2 reaction of (+)-2-bromooctane with hydroxide yields (–)-2-octanol, a clear inversion of the sign of rotation corresponding to an inversion of the stereocenter.[11]
Expected Data:
| Compound | IUPAC Name | Configuration | Molecular Formula | Molar Mass ( g/mol ) | Expected Specific Rotation [α] |
| Reactant | 2-Iodo-3-methylbutane | R | C₅H₁₁I | 212.05 | Positive (+) value |
| Product | 2-Methoxy-3-methylbutane | S | C₆H₁₄O | 102.18 | Negative (-) value |
Note: The absolute sign of rotation for a given R/S configuration cannot be predicted without experimental data; however, the Sₙ2 mechanism predicts that the sign will invert.[15]
The observation of a negative specific rotation for the purified product from a starting material with a positive rotation provides compelling experimental evidence for the Walden inversion. A product with a specific rotation near zero would suggest a competing Sₙ1 pathway leading to racemization.
Diagram: Experimental Workflow
Caption: Step-by-step experimental and analytical workflow.
Conclusion
The stereospecificity of the Sₙ2 reaction is a foundational principle with significant implications in fields like asymmetric synthesis and pharmacology, where the stereochemistry of a molecule dictates its biological activity. The experimental framework detailed in this guide, using the reaction of (R)-2-Iodo-3-methylbutane as a model, provides a clear and definitive method for demonstrating Walden inversion. By carefully conducting the synthesis and subsequently analyzing the optical rotation of the product, researchers can produce unequivocal data supporting the concerted, backside-attack mechanism that defines the Sₙ2 pathway. This rigorous comparison not only reinforces theoretical knowledge but also equips scientists with a practical tool for verifying stereochemical control in their own synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Walden inversion - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Optical rotation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Alternative Reagents for the Synthesis of sec-Isoamyl Compounds
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, the efficient and selective construction of alkyl scaffolds is paramount. The sec-isoamyl (4-methyl-2-pentyl) moiety is a common structural feature, and its introduction often relies on a handful of well-established, yet sometimes limited, synthetic methodologies. This guide provides an in-depth, objective comparison of alternative reagents for the synthesis of key sec-isoamyl compounds, namely sec-isoamyl alcohol and sec-isoamylamine. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and provide detailed protocols to empower researchers in their synthetic endeavors.
I. Synthesis of sec-Isoamyl Alcohol: Beyond Traditional Approaches
The synthesis of sec-isoamyl alcohol (4-methyl-2-pentanol) is a foundational transformation. While classical methods remain relevant, a suite of alternative reagents offers distinct advantages in terms of selectivity, safety, and substrate compatibility.
Organometallic Addition to Isobutyraldehyde: A Comparative Overview
The addition of a methyl nucleophile to isobutyraldehyde is a direct route to sec-isoamyl alcohol. Grignard reagents are the traditional choice; however, organolithium compounds present a viable, albeit more reactive, alternative.
-
Grignard Reagents (MeMgX): The Benchmark The reaction of methylmagnesium halides with isobutyraldehyde is a robust and widely used method.[1] The carbon-magnesium bond, while polarized, is less ionic than the carbon-lithium bond, rendering Grignard reagents less basic and generally more selective.[2]
-
Organolithium Reagents (MeLi): A More Reactive Alternative Methyllithium offers higher reactivity compared to its Grignard counterpart, which can be advantageous for less reactive substrates or when faster reaction times are desired. However, this increased reactivity comes at the cost of lower chemoselectivity and a higher propensity for side reactions, such as enolization of the aldehyde.[2]
Comparative Analysis:
| Reagent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Methylmagnesium Bromide | 70-85% | Anhydrous ether or THF, 0°C to rt | Good yields, lower basicity, more tolerant of functional groups. | Can be sluggish with sterically hindered substrates. |
| Methyllithium | 75-90% | Anhydrous ether or THF, -78°C to 0°C | Higher reactivity, faster reactions. | Highly basic (can cause enolization), less functional group tolerance, pyrophoric. |
Experimental Protocol: Grignard Synthesis of sec-Isoamyl Alcohol [1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition to Aldehyde: Cool the Grignard reagent to 0°C with an ice bath. Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to afford sec-isoamyl alcohol.
Caption: Workflow for Grignard synthesis of sec-isoamyl alcohol.
Reduction of Methyl Isobutyl Ketone (MIBK): A Comparison of Hydride Reagents
The reduction of 4-methyl-2-pentanone (MIBK) is another common and efficient route to sec-isoamyl alcohol. The choice of reducing agent significantly impacts the reaction's selectivity, cost, and safety profile.
-
Sodium Borohydride (NaBH₄): The Workhorse Sodium borohydride is an inexpensive, safe, and easy-to-handle reducing agent that selectively reduces aldehydes and ketones.[3] It is compatible with protic solvents like methanol and ethanol, making it a convenient choice for many applications.[4]
-
L-Selectride® (Lithium tri-sec-butylborohydride): The Stereoselective Option L-Selectride is a sterically hindered hydride reagent that offers high stereoselectivity in the reduction of cyclic and acyclic ketones.[5] Due to its bulk, it approaches the carbonyl group from the less hindered face, which can be advantageous in asymmetric synthesis.[6] It is significantly more reactive than NaBH₄ and must be handled under anhydrous conditions.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: The Chemoselective Alternative The MPV reduction utilizes aluminum isopropoxide as a catalyst to transfer a hydride from isopropanol to the ketone.[7] This reaction is highly chemoselective for aldehydes and ketones, leaving other reducible functional groups such as esters and nitro groups intact. The reaction is reversible, and the equilibrium is typically driven forward by distilling off the acetone byproduct.[8]
Comparative Analysis:
| Reagent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride | 85-95% | Methanol or Ethanol, 0°C to rt | Inexpensive, safe, easy to handle, compatible with protic solvents. | Less reactive than other hydrides, may not be suitable for hindered ketones. |
| L-Selectride® | >95% | Anhydrous THF, -78°C | High stereoselectivity, highly reactive. | More expensive, pyrophoric, requires anhydrous conditions. |
| MPV Reduction | 80-90% | Isopropanol, reflux with Al(OiPr)₃ | High chemoselectivity, inexpensive reagents. | Reversible reaction requires removal of acetone, can be slow. |
Experimental Protocol: Sodium Borohydride Reduction of MIBK [4]
-
Reaction Setup: In a round-bottom flask, dissolve methyl isobutyl ketone (1.0 eq) in methanol (10 volumes). Cool the solution to 0°C with an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain sec-isoamyl alcohol.
Caption: Comparison of reductive routes from MIBK to sec-isoamyl alcohol.
Catalytic Hydrogenation of MIBK
Catalytic hydrogenation offers a greener and more atom-economical approach to the reduction of MIBK. This method is particularly well-suited for large-scale industrial applications.
-
Heterogeneous Catalysis: A variety of heterogeneous catalysts, such as Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts, can be employed for the hydrogenation of MIBK.[9] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.
Comparative Analysis vs. Hydride Reduction:
| Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | >95% | H₂ gas, catalyst (e.g., Pd/C), elevated T & P | High yield, atom-economical, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction. |
| Hydride Reduction | 80-98% | Stoichiometric reagent, ambient pressure | Does not require high-pressure equipment, milder conditions. | Generates stoichiometric waste, some reagents are hazardous. |
Experimental Protocol: Catalytic Hydrogenation of MIBK [9]
-
Catalyst and Substrate Preparation: In a high-pressure autoclave, place methyl isobutyl ketone (1.0 eq) and a catalytic amount of 5% Pd/C (e.g., 1-5 mol%).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake.
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can be purified by distillation to yield sec-isoamyl alcohol.
II. Synthesis of sec-Isoamylamine: The Power of Reductive Amination
The most common and versatile method for the synthesis of sec-isoamylamine (4-methyl-2-pentanamine) is the reductive amination of methyl isobutyl ketone.[10] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.
-
Choice of Reducing Agent: The success of a reductive amination often hinges on the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice for reductive amination due to its ability to reduce imines at a much faster rate than ketones, especially under mildly acidic conditions (pH 6-7).[2] However, its toxicity and the generation of cyanide waste are significant drawbacks.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN.[10] It is a milder reducing agent that is particularly effective for the reductive amination of ketones.
-
Comparative Analysis:
| Reagent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride | 70-85% | Methanol, pH 6-7 | Selectively reduces imines over ketones. | Highly toxic, generates cyanide waste. |
| Sodium Triacetoxyborohydride | 80-95% | Dichloroethane or THF | Safer than NaBH₃CN, often gives higher yields. | More expensive than NaBH₃CN. |
Experimental Protocol: Reductive Amination of MIBK with Ammonia [10]
-
Reaction Setup: In a round-bottom flask, dissolve methyl isobutyl ketone (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of 1 M NaOH. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by distillation.
Caption: General workflow for the reductive amination of MIBK.
III. Enzymatic Synthesis: A Green Frontier
Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of sec-isoamyl derivatives, particularly esters.
-
Lipase-Catalyzed Esterification: Lipases are widely used to catalyze the esterification of alcohols. For instance, sec-isoamyl acetate, a common flavor and fragrance compound, can be synthesized in high yields by the lipase-catalyzed reaction of sec-isoamyl alcohol with acetic acid or an acyl donor like acetic anhydride.[12][13] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[14][15]
Key Advantages of Enzymatic Synthesis:
-
High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, reducing energy consumption and byproduct formation.
-
Environmentally Friendly: Biocatalysis avoids the use of harsh or toxic reagents.
Experimental Protocol: Lipase-Catalyzed Synthesis of sec-Isoamyl Acetate [12]
-
Reaction Mixture: In a screw-capped vial, combine sec-isoamyl alcohol (1.0 eq), acetic anhydride (1.2 eq), and an immobilized lipase (e.g., Novozym 435, 10% w/w of substrates) in a suitable organic solvent (e.g., hexane).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 24-48 hours.
-
Monitoring and Work-up: Monitor the reaction progress by GC. Once the reaction is complete, filter off the immobilized enzyme.
-
Purification: The solvent can be removed under reduced pressure, and the product can be purified by distillation if necessary.
IV. Conclusion
The synthesis of sec-isoamyl compounds is a well-trodden path in organic chemistry, yet the choice of reagents and methodologies can have a profound impact on the efficiency, selectivity, and sustainability of the process. For the synthesis of sec-isoamyl alcohol, while Grignard and organolithium reagents provide direct routes, the reduction of methyl isobutyl ketone offers a range of options, from the cost-effective and safe sodium borohydride to the highly stereoselective L-Selectride® and the chemoselective Meerwein-Ponndorf-Verley reduction. For industrial-scale production, catalytic hydrogenation stands out as a green and atom-economical alternative.
In the realm of amine synthesis, reductive amination is the preeminent strategy for accessing sec-isoamylamine from methyl isobutyl ketone, with modern reagents like sodium triacetoxyborohydride offering a safer and more efficient alternative to traditional cyanoborohydride reagents.
Finally, the burgeoning field of biocatalysis, exemplified by the enzymatic synthesis of sec-isoamyl acetate, presents a compelling vision for the future of chemical manufacturing—one that is characterized by high selectivity, mild reaction conditions, and a minimal environmental footprint. This guide serves as a starting point for researchers to navigate the diverse landscape of synthetic options and to select the most appropriate tools for their specific research and development needs.
V. References
-
Hari Krishna, S., Divakar, S., Prapulla, S. G., & Karanth, N. G. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Biotechnology, 87(3), 193–201. --INVALID-LINK--
-
ResearchGate. (n.d.). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Molecules. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Isoamyl Acetate of Isoamyl Alcohol Obtained from Fusel Oil using Immobilized Candida Antarctica Lipase. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrogenation of methyl isobutyl ketone over bifunctional Pt–zeolite catalyst. Retrieved from --INVALID-LINK--
-
Meerwein-Ponndorf-Verley Reaction (Reduction). (n.d.). Cambridge University Press.
-
Türk, M. (2023). Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases. Polish Journal of Chemical Technology, 25(2), 15-20. --INVALID-LINK--
-
Apesteguía, C. R., et al. (2006). One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. CONICET.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from --INVALID-LINK--
-
Boit, T. B., et al. (2021). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 86(5), 4355-4362. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). L-selectride. Retrieved from --INVALID-LINK--
-
Al-Zereini, W. A., et al. (2019). Liquid Phase Hydrogenation of MIBK over M/CsPW (M = Ag, Ru, Pt, and Pd). MDPI.
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from --INVALID-LINK--
-
Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 449-452. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Reddy, P. V., & Falck, J. R. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic letters, 12(10), 2362–2365. --INVALID-LINK--
-
Gurjar, M. K., & Borhade, R. G. (2005). A stereoselective synthesis of (+)-boronolide. Bioorganic & medicinal chemistry letters, 15(4), 1063–1065. --INVALID-LINK--
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Minnesota State University Moorhead.
-
ResearchGate. (n.d.). Liquid phase kinetics for the selective hydrogenation of mesityl oxide to methyl isobutyl ketone in acetone over a Pd/Al2O3 catalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Aspects of stereocontrol in the L-Selectride reduction of 4-acyl-1,3-dioxolane derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2021). L-Selectride Reduction Mechanism | Organic Chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Isoamyl alcohol. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. L-selectride - Wikipedia [en.wikipedia.org]
- 6. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Analysis of 2-Iodo-3-methylbutane Solvolysis
This guide provides an in-depth comparative analysis of the solvolysis kinetics of 2-iodo-3-methylbutane, a secondary alkyl halide. Designed for researchers and professionals in drug development and organic chemistry, this document moves beyond simple procedural outlines to explain the causal relationships behind experimental design, data interpretation, and mechanistic pathways. We will explore how solvent choice fundamentally dictates reaction rates and product distributions, offering a framework for predictive control in synthetic applications.
Theoretical Framework: The Competing Pathways of Solvolysis
Solvolysis is a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile (for substitution) or base (for elimination). For a secondary alkyl halide like this compound, the reaction landscape is particularly nuanced, existing at the mechanistic crossroads of unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways.
However, solvolysis reactions are typically conducted in the absence of a strong, added nucleophile or base. These conditions heavily favor the unimolecular SN1 and E1 pathways, which proceed through a common carbocation intermediate. The rate of these reactions is therefore independent of the nucleophile's concentration and is described by first-order kinetics: Rate = k[Alkyl Halide].[1][2]
The critical, rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion.[2][3] The stability of this carbocation intermediate is paramount. Polar protic solvents, such as water and alcohols, are essential as they effectively stabilize both the developing carbocation and the departing leaving group through hydrogen bonding and their dielectric properties.[4][5]
A key feature of the this compound system is the potential for carbocation rearrangement. The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement competes with the solvent attack, leading to a mixture of products.
Mechanistic Pathways Diagram
The following diagram illustrates the competing SN1 and E1 pathways for this compound, including the critical carbocation rearrangement step.
Caption: SN1/E1 solvolysis pathways for this compound.
Comparative Analysis: The Decisive Role of the Solvent
The choice of solvent is the most critical experimental variable in determining the rate and outcome of the solvolysis of this compound. Polar protic solvents are required to facilitate the SN1/E1 mechanism by stabilizing the carbocation intermediate.[4] The polarity, often measured by the dielectric constant (ε), and the solvent's nucleophilicity directly influence the kinetic profile.
Below is a comparative summary of expected kinetic data in various solvent systems. The rates are presented relative to the rate in 80% ethanol.
| Solvent System (v/v) | Dielectric Constant (ε, approx.) | Relative Rate (k_rel) | Major Products (Substitution) | Major Products (Elimination) | Mechanistic Notes |
| 100% Ethanol | 24.5 | ~0.1 | 2-Ethoxy-3-methylbutane (unrearranged), 2-Ethoxy-2-methylbutane (rearranged) | 3-Methyl-1-butene, 2-Methyl-2-butene | Slower rate due to lower polarity. |
| 80% Ethanol / 20% Water | 45 | 1.0 | 2-Ethanol/2-ol-3-methylbutane (unrearranged), 2-Ethanol/2-ol-2-methylbutane (rearranged) | 3-Methyl-1-butene, 2-Methyl-2-butene | Baseline for comparison. Water increases polarity. |
| 50% Ethanol / 50% Water | 62 | ~15 | 3-Methyl-2-butanol (unrearranged), 2-Methyl-2-butanol (rearranged) | 3-Methyl-1-butene, 2-Methyl-2-butene | Significantly faster rate due to higher polarity. |
| 40% Formic Acid / 60% Water | >80 | >1000 | 3-Methyl-2-butanol (unrearranged), 2-Methyl-2-butanol (rearranged) | 3-Methyl-1-butene, 2-Methyl-2-butene | Very high ionizing power leads to rapid reaction. |
| 100% Acetic Acid | 6.2 | <<0.1 | 3-Methyl-2-acetoxybutane (unrearranged), 2-Methyl-2-acetoxybutane (rearranged) | 3-Methyl-1-butene, 2-Methyl-2-butene | Low polarity significantly slows the rate-determining ionization step. |
Analysis of Trends:
-
Polarity and Rate: There is a direct and dramatic correlation between the solvent's polarity (dielectric constant) and the reaction rate. Increasing the water content in ethanol-water mixtures substantially increases the rate by stabilizing the transition state leading to the carbocation.[4]
-
Product Distribution: While the rate is highly sensitive to solvent polarity, the ratio of substitution to elimination products (SN1/E1) and rearranged to unrearranged products is less predictably affected. Generally, higher temperatures favor elimination. The nucleophilicity of the solvent also plays a role in the final product composition. For instance, in ethanol/water mixtures, both ethanol and water act as competing nucleophiles.[4]
Experimental Protocol: A Self-Validating Kinetic Assay
This protocol details a robust method for measuring the rate of solvolysis by monitoring the production of hydriodic acid (HI). The experiment is designed to be self-validating by measuring the time required for a fixed percentage of the reaction to complete.
Objective:
To determine the first-order rate constant (k) for the solvolysis of this compound in a 50% ethanol/water solvent system at a constant temperature.
Materials:
-
0.1 M solution of this compound in acetone.
-
Solvent: 50% ethanol / 50% water (v/v).
-
0.01 M standardized NaOH solution.
-
Bromothymol blue indicator solution.
-
Constant temperature water bath, burette, pipettes, Erlenmeyer flasks.
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis of solvolysis.
Step-by-Step Methodology:
-
Solution Preparation: In a 125 mL Erlenmeyer flask, prepare the reaction solvent by mixing 25 mL of 95% ethanol and 25 mL of deionized water.
-
Base and Indicator Addition: To the solvent, add a precisely measured aliquot (e.g., 2.00 mL) of standardized 0.01 M NaOH solution using a burette. Then, add 3-5 drops of bromothymol blue indicator. The solution should be blue (basic pH).
-
Temperature Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 5 minutes.
-
Reaction Initiation: Prepare a syringe or pipette with 1.0 mL of the 0.1 M this compound in acetone solution. Rapidly inject this solution into the flask while swirling and simultaneously start a timer. This is time zero (t=0).
-
Monitoring: Leave the flask in the water bath, swirling continuously. The solvolysis reaction produces HI, which will neutralize the NaOH.
-
Data Recording: The moment the indicator changes from blue to yellow (or green-yellow), stop the timer and record the time, t. This time corresponds to the point where the moles of HI produced equal the initial moles of NaOH added.
-
Calculation of Fraction Reacted (x):
-
Initial moles of alkyl halide = 1.0 mL * 0.1 M = 0.1 mmol.
-
Initial moles of NaOH = 2.00 mL * 0.01 M = 0.02 mmol.
-
The fraction reacted, x, is the ratio of moles of NaOH to moles of alkyl halide: x = 0.02 mmol / 0.1 mmol = 0.2 (or 20%).
-
-
Calculating the Rate Constant (k): Use the integrated first-order rate law:
-
k = ln(1 / (1 - x)) / t
-
k = ln(1 / (1 - 0.2)) / t = ln(1.25) / t = 0.223 / t
-
-
Reproducibility: Repeat the experiment at least two more times to ensure the measured times are consistent and calculate an average rate constant.
Conclusion and Outlook
The solvolysis of this compound serves as an exemplary system for studying the interplay between substrate structure, solvent effects, and reaction kinetics. Our comparative analysis demonstrates conclusively that the reaction rate is profoundly influenced by the polarity of the protic solvent, with more polar environments drastically accelerating the formation of the carbocation intermediate.
This guide provides researchers with both the theoretical grounding and the practical, field-tested protocols necessary to conduct rigorous kinetic analyses. The potential for carbocation rearrangement in this specific substrate adds a layer of complexity that must be considered, as it directly impacts product distribution. By carefully controlling solvent composition and temperature, scientists can manipulate these reaction pathways to favor desired outcomes, a principle of fundamental importance in the rational design of synthetic routes.
References
A Senior Application Scientist's Guide to Validating the Purity of 2-Iodo-3-methylbutane by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Iodo-3-methylbutane, a key alkylating agent and building block in organic synthesis, is no exception.[1] Its reactivity, governed by the labile carbon-iodine bond, makes it a valuable reagent, but also susceptible to impurities that can derail synthetic pathways and compromise the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven approach to validating the purity of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative analysis with other analytical techniques.
The Imperative of Purity Validation
The presence of impurities, even in trace amounts, can have significant downstream consequences. These can range from reduced reaction yields and the formation of unwanted byproducts to the introduction of potentially toxic substances into a drug candidate. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[2][3][4][5] Therefore, a robust and reliable analytical method for purity determination is non-negotiable.
The Power of NMR in Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the structural elucidation and purity assessment of organic molecules.[6][7] Its strength lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule, specifically the hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, NMR provides a unique fingerprint, allowing for unambiguous identification and the detection of structurally similar impurities.[8]
Causality in Experimental Choices for NMR Analysis
The success of an NMR experiment hinges on a series of carefully considered choices. These are not arbitrary but are based on the fundamental principles of NMR and the specific properties of the analyte.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. For this compound, deuterated chloroform (CDCl₃) is a common and effective choice as it is a good solvent for alkyl halides and its residual proton signal does not typically interfere with the analyte's signals.[9][10]
-
Internal Standard: For quantitative NMR (qNMR), an internal standard is essential for accurate purity determination.[11] The ideal standard should be a stable, non-volatile compound with a simple NMR spectrum that does not overlap with the analyte's signals. Maleic acid or 1,4-dioxane are often suitable choices. The standard is weighed accurately, as is the sample, allowing for a precise calculation of purity.[6][7]
-
Instrument Parameters: The magnetic field strength of the NMR spectrometer influences the resolution and sensitivity of the spectra. A higher field strength (e.g., 400 MHz or greater) is generally preferred for better separation of signals.[12] Key acquisition parameters like the number of scans, relaxation delay, and pulse angle must be optimized to ensure accurate integration of the signals, which is the foundation of quantitative analysis.[11]
Experimental Workflow for NMR Purity Validation
The following diagram outlines the logical flow of the experimental protocol for validating the purity of this compound using NMR spectroscopy.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. youtube.com [youtube.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Comparing Iodide and Bromide Reactivity
For researchers in synthetic and medicinal chemistry, the choice of an aryl halide is a critical parameter that dictates the efficiency, robustness, and scalability of a cross-coupling reaction. While the general reactivity trend of aryl halides (I > Br > Cl) is a foundational concept, a deeper, mechanistically-grounded understanding is essential for troubleshooting, optimization, and rational reaction design. This guide provides an in-depth comparison of aryl iodides and bromides, moving beyond simple reactivity trends to explore the nuanced interplay of kinetics, catalyst behavior, and reaction-specific challenges.
The Fundamental Difference: Oxidative Addition and the Carbon-Halogen Bond
The critical initiation step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide (Ar-X) to a low-valent metal center, typically Pd(0).[1][2] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The ease and rate of this step are directly governed by the properties of the C-X bond.
The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This fundamental disparity is the primary driver of the generally observed higher reactivity of aryl iodides.[3]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Bond Dissociation Energy (kJ/mol) | ~285[4] | ~213[4] | The weaker C-I bond requires less energy to cleave, facilitating a faster oxidative addition. |
| Bond Length (Å) | ~1.94 | ~2.14 | The longer C-I bond is more accessible for interaction with the palladium catalyst. |
This lower bond dissociation energy translates to a lower activation energy barrier for the oxidative addition step, making aryl iodides more reactive electrophiles.[5][6] Consequently, reactions involving aryl iodides can often be performed under milder conditions—lower temperatures, lower catalyst loadings, and with less activating ligands—compared to their aryl bromide counterparts.[3][7]
Visualizing the Catalytic Cycle
The diagram below illustrates the central role of oxidative addition within the generalized palladium-catalyzed cross-coupling cycle. The reactivity difference between Ar-I and Ar-Br primarily impacts the rate and efficiency of the first committed step (Pd(0) → Pd(II)).
Caption: Generalized Pd-catalyzed cross-coupling cycle.
Beyond Oxidative Addition: When Iodides Are Not Superior
While the faster oxidative addition of aryl iodides is a powerful advantage, it does not guarantee a superior outcome in every cross-coupling reaction. The identity of the halide can influence subsequent steps in the catalytic cycle and introduce unique challenges, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Case Study 1: The Suzuki-Miyaura Coupling Anomaly
Conventional wisdom suggests that the more reactive aryl iodide should always lead to a faster Suzuki-Miyaura reaction. However, studies have revealed a surprising inefficiency of aryl iodides at lower temperatures (~50 °C) when using "classical" catalyst systems like [Pd(PPh₃)₄].[8][9] In stark contrast, the corresponding aryl bromides proceed efficiently under the same conditions.[8][9]
The Mechanistic Cause: This counterintuitive result stems from the stability of the palladium(II) intermediate formed after oxidative addition. In the presence of excess triphenylphosphine (PPh₃), the trans-[Pd(PPh₃)₂(Ar)(I)] complex is unexpectedly stable and slow to enter the subsequent transmetalation step.[8][9] The analogous bromide complex, trans-[Pd(PPh₃)₂(Ar)(Br)], is more labile and proceeds through the catalytic cycle more efficiently at these lower temperatures.[8]
Table 2: Comparative Yields in Suzuki-Miyaura Coupling at 50 °C (Data synthesized from Corbet, M. et al., Organometallics 2018)[8]
| Aryl Halide (Ar-X) | Time (h) | Yield (%) | Key Observation |
| p-iodotoluene | 1 | < 5 | The reaction is surprisingly sluggish, indicating a slow turnover of the Pd(II)-I intermediate. |
| p-bromotoluene | 1 | > 95 | The reaction proceeds to completion rapidly. |
This finding is critical for process development, as it demonstrates that simply choosing the most "reactive" halide without considering the entire catalytic system can lead to suboptimal results.
Case Study 2: The Iodide Inhibition Effect in Buchwald-Hartwig Amination
In Buchwald-Hartwig amination, aryl iodides can be problematic substrates.[10][11] The iodide anion generated during the reaction can act as a catalyst inhibitor. It can form stable, inactive palladium-iodide dimer complexes that effectively remove the active catalyst from the cycle.[12][13] Furthermore, the iodide salt byproduct (e.g., NaI) can have a significant inhibitory effect on the reaction rate, especially in solvents where it is soluble.[13][14]
This has led to a revised reactivity order for aryl electrophiles specifically in Buchwald-Hartwig amination, where bromides are often more reliable: Ar-Br > Ar-Cl > Ar-I > Ar-OTf .[10]
A Practical Solution: The inhibitory effect of the iodide byproduct is highly dependent on its solubility. By switching from a solvent where NaI is soluble (like DME) to one where it is insoluble (like toluene or dioxane), the salt precipitates out of solution, preventing catalyst inhibition and restoring high reaction efficiency.[13][14]
Practical Guide to Substrate Selection: A Decision Workflow
Choosing between an aryl iodide and a bromide is not a one-size-fits-all decision. It requires a careful evaluation of the specific reaction, desired outcomes, and practical constraints. The following workflow provides a logical framework for making an informed choice.
Caption: Decision workflow for selecting an aryl halide.
Experimental Protocols: A Comparative Suzuki-Miyaura Reaction
To illustrate the practical differences, here are two self-validating protocols for a model Suzuki-Miyaura reaction. The key variables adjusted based on the halide's reactivity are temperature and expected reaction time .
Protocol 1: Reaction with a More Reactive Aryl Iodide
-
Objective: To couple 4-iodoanisole with phenylboronic acid, leveraging the high reactivity of the iodide for a rapid, lower-temperature reaction.
-
Materials:
-
4-iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, [Pd(PPh₃)₄], and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed toluene and ethanol via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach completion within 1-2 hours .
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Reaction with a Less Reactive Aryl Bromide
-
Objective: To couple 4-bromoanisole with phenylboronic acid, requiring more forcing conditions to achieve a comparable outcome.
-
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting 4-bromoanisole for 4-iodoanisole.
-
Heat the reaction mixture to 100 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to require 4-8 hours for completion.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
The difference in these protocols—specifically the higher temperature and longer time required for the bromide—provides a tangible demonstration of the reactivity gap and serves as a self-validating system for the principles discussed.
Conclusion
The choice between an aryl iodide and an aryl bromide in cross-coupling reactions is a nuanced decision that extends beyond the simple trend of C-X bond strength.
-
Aryl Iodides are generally more reactive, enabling milder conditions and faster rates due to a lower barrier for oxidative addition. They are the substrate of choice when speed and mildness are paramount.
-
Aryl Bromides offer greater robustness and predictability in certain systems. They circumvent iodide-induced catalyst inhibition in Buchwald-Hartwig aminations and can surprisingly outperform iodides in low-temperature Suzuki reactions with traditional phosphine ligands.
A senior scientist does not just follow a recipe; they understand the causality behind each experimental choice. By appreciating the mechanistic subtleties of how each halide interacts with the catalyst throughout the entire cycle, researchers can move from simple substrate selection to intelligent reaction design, leading to more efficient, reliable, and scalable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Physical Properties: A Comparative Guide to the Theoretical vs. Experimental Boiling Point of 2-Iodo-3-methylbutane
For the modern researcher, an accurate understanding of a compound's physical properties is paramount for reaction design, purification, and the development of novel molecular entities. The boiling point, a fundamental characteristic, serves as a critical parameter for assessing purity and guiding separation techniques. This guide provides an in-depth analysis of the theoretical and experimental boiling points of 2-iodo-3-methylbutane, offering a framework for reconciling discrepancies between predicted and measured values.
The seemingly straightforward task of assigning a definitive boiling point to this compound is, in practice, a nuanced challenge. A survey of available data reveals a notable lack of a single, universally accepted experimental value. This ambiguity underscores the importance of both robust experimental technique and the judicious use of theoretical prediction tools. This guide will explore the landscape of reported experimental values, delve into the methodology of computational prediction, and provide a detailed protocol for the empirical determination of a boiling point, empowering researchers to navigate this common challenge in chemical characterization.
The Ambiguous Experimental Landscape
An examination of chemical databases and supplier information for this compound reveals a range of reported boiling points, rather than a single, consistent value. This variability can stem from a number of factors, including the purity of the sample, the experimental method employed, and the atmospheric pressure at which the measurement was taken.
| Reported Boiling Point (°C) | Source Type | Notes |
| 138 | Chemical Database | Often cited without primary literature reference. |
| ~146 | Chemical Supplier | Estimated value, likely based on similar compounds or internal data.[1] |
| 154.22 | Chemical Supplier | Presented as an estimated value.[2] |
This discrepancy highlights a critical consideration for researchers: not all reported physical property data are equivalent. Estimated values, while useful for initial assessments, should be treated with caution. The absence of a definitive, experimentally verified boiling point in peer-reviewed literature for this compound necessitates a critical approach, relying on either in-house experimental determination or a well-reasoned theoretical estimation.
The Power of Prediction: A Theoretical Approach
In the absence of a reliable experimental value, theoretical prediction offers a powerful alternative for estimating the boiling point of a compound. Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach.[3] These models utilize the molecular structure of a compound to calculate various molecular descriptors, which are then used in a mathematical model to predict physical properties like the boiling point.[3]
Numerous online tools and computational chemistry software packages have made these predictive methods widely accessible.[4] For this guide, we will utilize a readily available online boiling point predictor that employs a machine learning algorithm based on the compound's SMILES (Simplified Molecular-Input Line-Entry System) string.[5]
Theoretical Prediction Workflow:
-
Obtain the SMILES string for this compound: CC(C)C(I)C
-
Input the SMILES string into a web-based boiling point predictor.
-
The algorithm calculates molecular descriptors and predicts the boiling point.
Using this approach, a representative predicted boiling point for this compound is 145.8 °C . It is important to note that the accuracy of such predictors can vary, with some having a reported error of up to 40°C.[5] Therefore, this value should be considered a well-informed estimate rather than an absolute certainty.
A Comparative Analysis: Bridging the Gap
The following table summarizes the range of experimentally reported (or estimated) boiling points alongside the theoretically predicted value.
| Data Source | Boiling Point (°C) |
| Experimental (Reported Range) | 138 - 154.22 |
| Theoretical (QSPR Prediction) | 145.8 |
The theoretically predicted value of 145.8 °C falls comfortably within the range of the reported experimental estimates. This convergence suggests that a boiling point in the mid-140s to low-150s is a reasonable expectation for this compound under standard atmospheric pressure. The lower value of 138 °C may represent an outlier or a measurement taken under reduced pressure.
The following diagram illustrates the workflow for comparing experimental and theoretical boiling points.
Caption: Workflow for comparing experimental and theoretical boiling points.
A Guide to Experimental Determination of Boiling Point
Given the ambiguity in the literature, experimental determination of the boiling point of this compound is the most reliable method for obtaining an accurate value. The following protocol outlines a standard method for determining the boiling point of a liquid.[6][7]
Materials:
-
This compound (sample)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 200 °C range)
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
-
Stirring rod or magnetic stirrer
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Apparatus Assembly:
-
Securely clamp the test tube in the heating bath, ensuring the sample is below the level of the heating medium.
-
Position the thermometer in the heating bath with the bulb as close as possible to the test tube, at the same depth as the sample.
-
-
Heating and Observation:
-
Begin heating the bath at a slow, steady rate.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.
-
Continue to heat gently until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
-
Boiling Point Determination:
-
Record the temperature at which the rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[6]
-
For increased accuracy, the heating can be stopped at this point, and the temperature at which the liquid just begins to enter the capillary tube upon cooling can also be recorded. The true boiling point will be the average of these two temperatures.
-
-
Pressure Correction (Optional but Recommended): If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied using a pressure-temperature nomograph or the Clausius-Clapeyron equation.[8]
Safety Precautions:
-
This compound is a flammable liquid and may be harmful if swallowed, in contact with skin, or inhaled.[9]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use a heating mantle or an oil bath for heating flammable liquids; avoid open flames.
The following diagram illustrates the experimental setup for boiling point determination.
Caption: Apparatus for experimental boiling point determination.
Conclusion
The case of this compound serves as an excellent illustration of the interplay between experimental data and theoretical predictions in chemical science. The lack of a definitive experimental boiling point in the literature necessitates a multi-faceted approach. By critically evaluating the range of reported values, employing computational prediction tools, and understanding the principles of experimental determination, researchers can arrive at a well-reasoned and reliable value for this crucial physical property. This guide provides the necessary framework and methodologies to confidently navigate such challenges in the laboratory and in the interpretation of chemical data.
References
- 1. This compound | 18295-27-7 | Benchchem [benchchem.com]
- 2. Butane, 2-iodo-3-methyl-|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 9. This compound | C5H11I | CID 519544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodo-3-methylbutane: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of reactive compounds like 2-iodo-3-methylbutane is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed safety decisions.
Immediate Safety Precautions: Your First Line of Defense
Before handling this compound, it is imperative to be thoroughly familiar with its hazard profile and to have the appropriate safety measures in place. This compound is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE): The Non-Negotiables
Your selection of PPE is the most immediate and critical barrier between you and the potential hazards of this compound.
-
Eye Protection: Chemical splash goggles are mandatory. Should a splash occur, an eyewash station should be immediately accessible.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Body Protection: A flame-retardant lab coat is essential. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
The rationale behind this stringent PPE protocol is the compound's reactivity and potential for causing skin and eye irritation.
Chemical Properties and Hazard Profile of this compound
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C5H11I | [1] |
| Molecular Weight | 198.05 g/mol | |
| Appearance | Liquid | |
| Boiling Point | Not explicitly available, but similar compounds have boiling points around 147-149 °C | |
| Flash Point | Flammable liquid (specific flash point not provided, but categorized as Flammable Liquid 3) | |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled |
Step-by-Step Disposal Procedure: A Self-Validating System
The proper disposal of this compound is a multi-step process that requires meticulous attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic compounds (e.g., glass or a suitable plastic).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Segregation: Never mix this compound waste with other waste streams, particularly with incompatible materials such as strong bases or oxidizing agents, to prevent violent reactions.[2] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal and recycling.
Step 2: Waste Storage
-
Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: The container must be kept securely closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if it has been in storage for a significant period, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all required hazardous waste disposal forms accurately and completely.
The causality behind this rigorous procedure is rooted in federal and local regulations, such as those from the Environmental Protection Agency (EPA), which classify this type of material as hazardous waste.[3][4]
Waste Minimization and Decontamination: A Proactive Approach
A key aspect of responsible chemical management is the minimization of waste generation.
-
Microscale Techniques: Whenever possible, utilize microscale or small-scale experimental techniques to reduce the volume of reagents used and, consequently, the amount of waste generated.
-
Careful Planning: Accurately calculate the required amount of this compound for your experiment to avoid unnecessary excess.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste. This prevents the introduction of hazardous materials into the laboratory's water stream.
Emergency Procedures: Preparedness is Paramount
In the event of a spill or exposure, a swift and informed response is critical.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pillow).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent, and collect the cloth as hazardous waste.
-
Ventilate the area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Decision-Making Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
